(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(oxan-2-yl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLIQJDXZAPTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732440 | |
| Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038392-15-2 | |
| Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways to obtain (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine, a key building block in medicinal chemistry. The strategic incorporation of the tetrahydropyranyl (THP) protecting group and the subsequent functionalization at the C4 position of the pyrazole ring are critical aspects of its synthesis. Two primary and scientifically robust pathways will be detailed: one proceeding through a nitrile intermediate and the other via an aldehyde intermediate.
The Strategic Importance of the Pyrazole Moiety and the THP Protecting Group
The pyrazole nucleus is a prominent scaffold in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The 4-substituted pyrazole motif, in particular, allows for diverse structural modifications crucial for modulating pharmacological activity. The tetrahydropyranyl (THP) group is employed as a protecting group for the pyrazole nitrogen for several strategic reasons. It is stable under a range of reaction conditions, particularly to nucleophilic and organometallic reagents, yet can be readily removed under acidic conditions. This stability allows for selective manipulation of other positions on the pyrazole ring.
Pathway 1: Synthesis via a Nitrile Intermediate
This pathway focuses on the introduction of a cyano group at the 4-position of the pyrazole ring, followed by its reduction to the target methanamine.
Workflow for Pathway 1
Spectroscopic Characterization of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Key Features
The structure of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine comprises three key regions: the pyrazole heterocycle, the aminomethyl substituent at the C4 position, and the N1-linked tetrahydropyran (THP) protecting group. The THP group introduces a chiral center at the anomeric carbon (C2'), leading to diastereotopic protons within the pyran ring and potentially complex NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of this molecule. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring, the aminomethyl group, and the complex, overlapping multiplets of the THP ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| Pyrazole H-3, H-5 | 7.5 - 7.7 | s, s | - | Two distinct singlets are expected for the pyrazole protons. The H-5 proton, closer to the N-THP group, may appear slightly downfield. |
| THP H-2' (anomeric) | 5.2 - 5.4 | dd | J ≈ 9.0, 2.5 | The anomeric proton is significantly deshielded by two adjacent oxygen and nitrogen atoms. It appears as a doublet of doublets due to coupling with the two C3' protons. |
| Aminomethyl (-CH₂NH₂) | 3.8 - 3.9 | s | - | A singlet is expected as there are no adjacent protons to couple with. The chemical shift is influenced by the adjacent pyrazole ring and the amine group. |
| THP H-6'eq | 3.9 - 4.1 | m | - | The equatorial proton at C6' is deshielded by the ring oxygen and will be part of a complex multiplet. |
| THP H-6'ax | 3.5 - 3.7 | m | - | The axial proton at C6' is typically more shielded than its equatorial counterpart. |
| Amine (-NH₂) | 1.5 - 2.5 | br s | - | A broad singlet, characteristic of amine protons, due to quadrupole broadening and exchange. Its position is highly dependent on concentration and solvent. |
| THP H-3', H-4', H-5' | 1.5 - 2.2 | m | - | The remaining methylene protons of the THP ring will appear as a complex, overlapping series of multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| Pyrazole C-3, C-5 | 138 - 142 | Aromatic carbons of the pyrazole ring. The C-5 carbon, attached to the N-THP group, may be slightly downfield. |
| Pyrazole C-4 | 118 - 122 | The carbon bearing the aminomethyl substituent. |
| Aminomethyl (-CH₂NH₂) | 35 - 40 | Aliphatic carbon attached to the pyrazole ring and the nitrogen atom. |
| THP C-2' (anomeric) | 86 - 89 | The anomeric carbon is significantly deshielded due to attachment to both oxygen and nitrogen. |
| THP C-6' | 67 - 70 | The carbon adjacent to the ring oxygen. |
| THP C-3', C-4', C-5' | 20 - 32 | The remaining aliphatic carbons of the THP ring, appearing in the upfield region. |
Experimental Protocol for NMR Data Acquisition
A robust protocol is critical for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality in Protocol Design:
-
Solvent Choice: Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility, DMSO-d₆ can be used, which also has the advantage of keeping NH and OH protons sharper.
-
Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the THP ring.[2]
-
¹³C Scans: A higher number of scans is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, resulting in lower sensitivity compared to ¹H.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural insights through the analysis of fragmentation patterns.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
In positive-ion ESI-MS, the compound is expected to be readily protonated, primarily at the basic aminomethyl nitrogen.
-
Molecular Formula: C₉H₁₅N₃O
-
Molecular Weight: 181.24 g/mol
-
Predicted [M+H]⁺ Ion: m/z 182.1288
Key Fragmentation Pathways
The protonated molecule is expected to undergo characteristic fragmentation. The most labile bond is often the glycosidic-like bond between the pyrazole and the THP ring.
-
Loss of Tetrahydropyranol: A primary fragmentation pathway involves the cleavage of the N-C2' bond, leading to the loss of a neutral tetrahydropyranol moiety (C₅H₁₀O₂, MW = 102.13) and formation of the protonated pyrazolylmethanamine fragment.
-
Loss of the THP group as an oxonium ion: Cleavage can also result in the formation of a stable THP-oxonium ion (m/z 85.06) via loss of the neutral pyrazolylmethanamine. This is a hallmark fragmentation for THP-protected compounds.[3]
Caption: Predicted major fragmentation pathways for [M+H]⁺ in ESI-MS.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition Parameters:
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.
-
Drying Gas (N₂): Temperature set to 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and key fragments.
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 182.13) and apply collision-induced dissociation (CID) to generate and detect the daughter fragment ions.
-
Trustworthiness of the Protocol: This standard ESI-MS protocol is self-validating. The presence of the calculated [M+H]⁺ peak confirms the molecular weight. The subsequent MS/MS analysis, showing the predicted fragments (e.g., m/z 97 and 85), validates the structural assignment by confirming the connectivity of the pyrazole and THP moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Doublet |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |
| Aromatic (C-H) | Stretch (Pyrazole) | 3050 - 3150 | Weak-Medium |
| Pyrazole Ring | C=C, C=N Stretch | 1450 - 1600 | Medium-Strong |
| Ether (C-O-C) | Asymmetric Stretch (THP) | 1050 - 1150 | Strong |
| Amine (N-H) | Scissoring Bend | 1590 - 1650 | Medium |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Expertise in Interpretation: The most prominent and diagnostic peak is expected to be the strong C-O stretching band from the THP ether linkage around 1100 cm⁻¹. The presence of a doublet in the 3300-3500 cm⁻¹ region would be a clear confirmation of the primary amine (-NH₂) group.
Conclusion
While direct experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be confidently predicted based on fundamental principles and data from analogous structures. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, MS, and IR data, alongside robust, validated protocols for their acquisition. This predictive framework serves as an essential tool for the verification and quality control of this important chemical building block in any drug discovery or synthetic chemistry program.
References
-
PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with...[Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.[Link]
Sources
An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Dihydrochloride: A Key Intermediate in Novel Therapeutics
Introduction
In the landscape of modern drug discovery and development, the identification and synthesis of novel molecular scaffolds are paramount to unlocking new therapeutic avenues. This technical guide focuses on 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride , a pivotal building block in the synthesis of advanced pharmaceutical agents. While there may be some ambiguity in public databases regarding its direct association with CAS number 1038392-15-2, its significance is firmly established through its role as a key intermediate in the synthesis of compounds such as Navacaprant (BTRX-335140) . Navacaprant is a selective kappa-opioid receptor (KOR) antagonist currently under investigation for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions.[1][2] This guide will provide an in-depth analysis of the chemical properties, structure, synthesis, and therapeutic relevance of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug development.
Chemical Properties and Structure
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a bicyclic amine derivative.[3] The molecule features a piperidine ring substituted at the 4-position with an amino group and at the 1-position with a tetrahydro-2H-pyran-4-yl group.[3] The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂Cl₂N₂O | Sigma-Aldrich |
| Molecular Weight | 257.20 g/mol | Sigma-Aldrich |
| Appearance | Solid | Inferred |
| pKa (Predicted) | 10.44 ± 0.20 | ChemBK[4] |
| Boiling Point (Predicted) | 278.3 ± 40.0 °C | ChemBK[4] |
| Density (Predicted) | 1.045 ± 0.06 g/cm³ | ChemBK[4] |
Structural Representation
The chemical structure of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is depicted below. The core structure consists of a piperidine ring attached to a tetrahydropyran ring, with a primary amine functionality.
Sources
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its inherent metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrazole scaffolds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.
The Pyrazole Moiety: A Structurally and Biologically Privileged Scaffold
First described by Ludwig Knorr in 1883, pyrazole (C₃H₄N₂) is a simple aromatic heterocycle whose unique physicochemical properties make it an exceptionally valuable pharmacophore in drug design.[1] The pyrazole ring can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling it to form crucial interactions within the active sites of biological targets.[5] Its π-electron system allows for π–π stacking interactions, further enhancing binding affinity. This versatility has led to the FDA approval of over 40 pyrazole-containing drugs, from the blockbuster anti-inflammatory drug Celecoxib to highly targeted kinase inhibitors used in oncology.[5]
Anticancer Activity: Targeting Kinase Signaling Cascades
Pyrazole derivatives have demonstrated profound efficacy as anticancer agents by targeting various protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[5][6] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets. Pyrazole-based compounds can function as ATP-competitive inhibitors, binding to the kinase's ATP pocket, or as allosteric inhibitors that bind to a different site, inducing a conformational change that inactivates the enzyme.[5][7]
Mechanism of Action: Inhibition of JAK/STAT and PI3K/Akt Pathways
A prominent example of pyrazole-based kinase inhibition is Ruxolitinib , a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[8][9] The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[10] Its aberrant activation is a key driver in myeloproliferative neoplasms. Ruxolitinib inhibits JAK-mediated phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and inflammation.[9]
Another critical pathway often hijacked in cancer is the PI3K-Akt-mTOR pathway, which governs cell survival and apoptosis.[5] Pyrazole derivatives like Afuresertib have been developed as potent inhibitors of Akt (also known as Protein Kinase B).[7] By blocking Akt, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[5]
Visualization: The JAK-STAT Signaling Pathway and Ruxolitinib Inhibition
The following diagram illustrates the canonical JAK-STAT pathway and the inhibitory action of pyrazole-based drugs like Ruxolitinib.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.
Quantitative Data: In Vitro Antiproliferative Activity
The efficacy of pyrazole derivatives is typically assessed by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class / Example | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ruxolitinib | JAK1/JAK2 | Myeloid Cells | ~0.003 (nM for enzyme) | [8] |
| Afuresertib Analog (Cmpd 2) | Akt1 | HCT116 (Colon) | 0.95 | [5] |
| Afuresertib Analog (Cmpd 2) | MM1S (Leukemia) | 0.002 | [5] | |
| CDK Inhibitor (Cmpd 22) | CDK2/CDK5 | MiaPaCa2 (Pancreatic) | 0.247 | [5] |
| Pyrazolo[3,4-b]pyridines | Multiple | HepG2, MCF-7, HeLa | 3.11 - 4.91 | [11] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13]
Causality: The choice of this assay is based on the principle that a compound's cytotoxic effect will correlate with a decrease in the metabolic activity of the cell population, which is quantifiable by the amount of formazan produced. This provides a robust, high-throughput method to screen compounds and determine their IC₅₀ values.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) into a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[11]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.[11]
-
MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into a visible purple precipitate.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[14]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[13] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Selective COX-2 Inhibition
The most well-known application of pyrazole scaffolds is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[15] The key breakthrough was the creation of compounds that selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).
Mechanism of Action: The Arachidonic Acid Cascade
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[11] COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation. COX-2 is inducible and is upregulated at sites of inflammation.[16] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.
Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor.[12] Its structure allows it to bind to a side pocket in the COX-2 active site that is not present in COX-1 (due to an isoleucine-to-valine substitution at position 523), conferring its selectivity.[16] By inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby reducing the production of inflammatory prostaglandins like PGE2.[11]
Visualization: COX-2 Inhibition by Pyrazole Derivatives
This diagram shows the enzymatic pathway from arachidonic acid to prostaglandins and the point of inhibition by selective COX-2 inhibitors.
Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.
Quantitative Data: COX-2 Selectivity
Selectivity is quantified by the ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2). A higher ratio indicates greater selectivity for COX-2.
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [16] |
| Rofecoxib | >50 | 0.018 | >2777 | [17] |
| Ibuprofen | 13 | 344 | 0.04 | [17] |
| Compound 6e | 161.58 | 0.75 | 215.44 | [18] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors. It measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX enzyme.
Causality: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. The fluorescence generated is directly proportional to the enzymatic activity, allowing for precise quantification of inhibition.[19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK178, Cayman Chemical 701050).[19] This typically includes COX Assay Buffer, Heme, human recombinant COX-2 enzyme, Arachidonic Acid (substrate), and a fluorescent probe.
-
Inhibitor Preparation: Dissolve test pyrazole compounds in DMSO to create stock solutions. Prepare a 10x working solution of the desired final concentration by diluting the stock with COX Assay Buffer.
-
Assay Plate Setup: In a 96-well plate suitable for fluorescence, add reagents to designated wells:
-
Inhibitor Wells: 10 µL of the diluted test inhibitor.
-
Enzyme Control Wells: 10 µL of COX Assay Buffer.
-
Background Control Wells: 10 µL of COX Assay Buffer.
-
-
Enzyme Addition: Add diluted COX-2 enzyme solution to the "Inhibitor" and "Enzyme Control" wells. Do not add enzyme to the "Background Control" wells.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]
-
Data Analysis: Subtract the background reading from all other readings. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Fluorescence_Control - Fluorescence_Inhibitor) / Fluorescence_Control] * 100. Determine the IC₅₀ value from a dose-response curve.
Antimicrobial Activity
The pyrazole scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][20] The mechanism of action can vary but may involve the disruption of the bacterial cell wall or inhibition of essential metabolic pathways.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class / Example | Organism | MIC (µg/mL) | Reference |
| Pyrazolyl Thio-hydrazide (21a) | Staphylococcus aureus | 62.5 - 125 | [1] |
| Pyrazolyl Thio-hydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | [1] |
| Imidazothiadiazole-Pyrazole (21c) | Multi-drug resistant strain | 0.25 | [4][8] |
| Imidazothiadiazole-Pyrazole (23h) | Multi-drug resistant strain | 0.25 | [4][8] |
| Indazole (Compound 5) | S. aureus (MRSA) | 32 |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the MIC of an antimicrobial agent.
Causality: This method is chosen because it is quantitative, reproducible, and allows for the testing of multiple compounds against multiple microbial strains simultaneously in a 96-well format.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test pyrazole compounds in the 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Synthesis of Substituted Pyrazoles
The versatility of the pyrazole scaffold is matched by the numerous synthetic routes available for its construction. The most common and classical method is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Visualization: General Synthesis Workflow
This diagram outlines a common synthetic pathway for producing a substituted pyrazole, exemplified by the core synthesis of Celecoxib.
Caption: A representative synthetic workflow for a substituted pyrazole.
Experimental Protocol: Representative Synthesis of a Celecoxib Analog
This protocol describes the synthesis of the core pyrazole structure of Celecoxib.[18]
Causality: This two-step, one-pot reaction is a classic example of pyrazole synthesis. The initial Claisen condensation forms the necessary 1,3-dicarbonyl backbone. The subsequent acid-catalyzed cyclocondensation with a substituted hydrazine regioselectively forms the desired pyrazole ring, a robust and widely applicable method.
Step-by-Step Methodology:
-
Step 1: Formation of the 1,3-Diketone.
-
To a solution of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and an ethyl trifluoroacetate (1.0 g) at 35-40°C.
-
Stir the reaction mixture at 75°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature. This forms the sodium salt of the 1,3-diketone intermediate.
-
-
Step 2: Cyclocondensation.
-
To the cooled reaction mixture containing the intermediate, add 4-sulfonamidophenylhydrazine hydrochloride.
-
Add a suitable solvent such as ethanol and reflux the mixture for several hours until TLC indicates the consumption of the diketone.
-
-
Work-up and Purification.
-
Cool the reaction mixture and reduce the solvent volume under vacuum.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure pyrazole product.
-
Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
-
Conclusion and Future Perspectives
The substituted pyrazole scaffold is undeniably a privileged structure in drug discovery, demonstrating a remarkable range of biological activities. Its success is rooted in its versatile chemical properties, which allow for fine-tuning of steric and electronic features to achieve high potency and selectivity for diverse biological targets. The continued exploration of novel substitution patterns on the pyrazole ring, guided by structure-activity relationship studies and computational modeling, promises to yield next-generation therapeutics. Future research will likely focus on developing pyrazole-based compounds with multi-target activities for complex diseases and overcoming drug resistance mechanisms, further solidifying the pyrazole core as an indispensable tool in the medicinal chemist's arsenal.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Effect of ruxolitinib on JAK/STAT signaling pathway-related genes and inhibition of interferon (IFN)-γ-Induced STAT1 activation by ruxolitinib. (n.d.). ResearchGate. [Link]
-
Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... (n.d.). ResearchGate. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. (2016). ResearchGate. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PubMed Central. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. [Link]
-
The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). ScienceDirect. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). ResearchGate. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2022). Open Research@CSIR-NIScPR. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in HL cells. (n.d.). ResearchGate. [Link]
-
JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). PMC. [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2009). Journal of Medicinal Chemistry. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed. [Link]
-
Celecoxib Action Pathway. (n.d.). PubChem. [Link]
-
New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (2019). PubMed. [Link]
-
Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PathWhiz [pathbank.org]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. researchhub.com [researchhub.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Role of tetrahydropyran as a protecting group in pyrazole synthesis
An In-depth Technical Guide: The Role of Tetrahydropyran as a Protecting Group in Pyrazole Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Imperative for Protecting Groups in Pyrazole Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and agrochemicals.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, presents a unique set of synthetic challenges and opportunities. One of the most significant challenges lies in the inherent reactivity of the N-H proton. This site can interfere with desired chemical transformations elsewhere on the molecule, leading to undesired side reactions such as N-alkylation or N-acylation.[4]
To achieve regioselective functionalization and construct complex molecular architectures, chemists employ a strategy of temporarily masking this reactive site with a "protecting group."[4] An ideal protecting group must be easily introduced and removed in high yield under conditions that do not affect other functional groups within the molecule.[5] Among the arsenal of available N-protecting groups, the tetrahydropyranyl (THP) group stands out for its reliability, cost-effectiveness, and favorable stability profile in the context of pyrazole synthesis.[6][7][8]
This guide provides an in-depth exploration of the tetrahydropyran protecting group in pyrazole synthesis, moving beyond simple protocols to explain the underlying mechanisms, strategic applications, and practical considerations for researchers in drug development and synthetic chemistry.
The Chemistry of the N-THP Bond: Formation and Cleavage
The utility of the THP group is rooted in its chemical nature as an acetal, which confers stability under neutral and basic conditions while allowing for facile cleavage under acidic conditions.[4]
Mechanism of Protection: Tetrahydropyranylation
The protection of the pyrazole nitrogen is typically achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[4][9] The mechanism proceeds as follows:
-
Activation: An acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), protonates the double bond of DHP.[10]
-
Formation of Oxocarbenium Ion: This protonation generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.
-
Nucleophilic Attack: The nucleophilic N-1 nitrogen of the pyrazole ring attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: The resulting intermediate is deprotonated to yield the neutral N-THP protected pyrazole and regenerate the acid catalyst.
Caption: Mechanism of acid-catalyzed THP protection of pyrazole.
Recent advancements have demonstrated that this protection can be achieved under solvent- and catalyst-free ("green") conditions, offering a more environmentally benign and efficient pathway.[11][12][13]
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
The removal of the THP group is essentially the reverse of the protection reaction, relying on its lability in acidic media.[4][14]
-
Protonation: An acid (e.g., aqueous HCl) protonates the ether oxygen of the THP group, making it a good leaving group.
-
Formation of Oxocarbenium Ion: The C-O bond cleaves, regenerating the pyrazole N-H and forming the same stable oxocarbenium ion intermediate seen during protection.
-
Quenching: The oxocarbenium ion is subsequently quenched by water or another nucleophile present in the medium.
Caption: Mechanism of acid-catalyzed deprotection of N-THP pyrazole.
A significant drawback of the THP group is the introduction of a new stereocenter upon protection, which can lead to diastereomeric mixtures if the parent molecule is already chiral. However, for most applications involving achiral pyrazoles, this is not a concern.
Strategic Application in the Synthesis of Functionalized Pyrazoles
The true value of the THP group lies in its ability to serve as a temporary "steering group," enabling a wide range of subsequent chemical modifications with high regioselectivity.
Enabling Regioselective C-H Functionalization
With the N-1 position blocked, the pyrazole ring's reactivity towards electrophiles is altered. The C-4 position becomes the most nucleophilic and readily undergoes electrophilic aromatic substitution.[4] This allows for the precise introduction of functional groups like halogens (iodination, bromination), which are valuable handles for further cross-coupling reactions.
Furthermore, the THP group facilitates regioselective lithiation. Treatment of 1-THP-pyrazole with strong bases like n-butyllithium (nBuLi) can lead to deprotonation at the C-5 position.[15] The resulting organolithium species can then be quenched with various electrophiles to install a diverse array of substituents.
Caption: Strategic workflow for regioselective pyrazole functionalization.
Orthogonal Stability: A Chemist's Ally
The THP group exhibits excellent stability under a wide range of non-acidic conditions, making it an orthogonal protecting group to many others used in complex synthesis.[6] It is robust towards:
-
Strongly basic conditions: (e.g., organometallics, hydrides, hydroxides).[14]
-
Nucleophilic reagents.
-
Many oxidative and reductive conditions.
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
This stability allows for extensive modification of other parts of the molecule without premature loss of the THP group, a critical feature in multi-step drug development campaigns.
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the protection and deprotection of pyrazoles.
Protocol 1: THP Protection of Pyrazole
This procedure details a standard acid-catalyzed tetrahydropyranylation.
Materials:
-
Pyrazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pyrazole in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DHP to the solution.
-
Add the catalytic amount of TsOH·H₂O. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1-(Tetrahydropyran-2-yl)-1H-pyrazole can often be used without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: THP Deprotection of N-THP Pyrazole
This procedure describes a typical acidic hydrolysis to remove the THP group.
Materials:
-
N-THP protected pyrazole (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-THP protected pyrazole in MeOH or THF in a round-bottom flask.
-
Add 2M HCl solution dropwise while stirring.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Remove the bulk of the organic solvent (MeOH or THF) under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the deprotected pyrazole.
Comparative Analysis: Advantages and Disadvantages
No protecting group is perfect for every situation. A critical evaluation of the THP group reveals its strengths and limitations.
| Advantages | Disadvantages |
| Low Cost: DHP is an inexpensive and readily available reagent. | Introduces Stereocenter: Creates a new chiral center, potentially complicating purification and analysis of chiral molecules.[14] |
| High Stability: Stable to basic, organometallic, reductive, and oxidative conditions.[14] | Acid Lability: Cannot be used in synthetic routes that require strongly acidic conditions. |
| Ease of Use: Protection and deprotection reactions are typically high-yielding and procedurally simple. | Potential for Impurities: Deprotection can sometimes be incomplete or lead to side products if conditions are not optimized.[16] |
| Green Chemistry Potential: Protection can be performed under solvent-free conditions.[11][12] |
Conclusion
The tetrahydropyranyl group is a powerful and versatile tool in the synthesis of pyrazole derivatives. Its operational simplicity, orthogonal stability, and ability to direct regioselective functionalization have cemented its role as a workhorse protecting group in both academic research and industrial drug development. By providing a reliable method to temporarily mask the reactive N-H bond, the THP group unlocks a vast chemical space, enabling the construction of novel and complex pyrazole-containing molecules with precisely controlled architectures. A thorough understanding of its underlying chemistry, strategic applications, and practical limitations is essential for any scientist working to harness the full potential of the pyrazole scaffold.
References
-
Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. (2016). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Supplemental Information - MPG.PuRe. Max Planck Institute. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (2022). ChemRxiv. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2011). PMC. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Oriental Journal of Chemistry. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
-
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. (2015). ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. [Link]
-
Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. (2016). The Journal of Organic Chemistry. [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). PubMed Central. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). PMC - NIH. [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Macmillan Group - Princeton University. [Link]
-
Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. (2016). PMC - NIH. [Link]
-
Reaction timecourse for THP protection of pyrazole. (2019). ResearchGate. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]
-
REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2019). Jetir.Org. [Link]
-
synthesis & cleavage of THP ethers. (2019). YouTube. [Link]
-
THP Protection - Common Conditions. Organic Chemistry. [Link]
-
THP Protecting Group Addition | Organic Chemistry. (2021). YouTube. [Link]
-
New Pyrazole- and Triazine-Based Ligands as Scaffolds for Oligonuclear Complexes. eDiss. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Tetrahydropyranyl)-1H-pyrazole | 449758-17-2 | Benchchem [benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 15. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
A-Z Guide to Structure Elucidation of Novel Pyrazole-Based Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of Pyrazoles and the Imperative of Unambiguous Structural Verification
Pyrazoles and their derivatives are foundational scaffolds in modern medicinal chemistry and drug development. Their versatile binding capabilities and synthetic tractability have led to their incorporation into a wide array of therapeutic agents, from blockbuster anti-inflammatory drugs to pioneering oncology treatments. As research pipelines generate increasingly complex and novel pyrazole-based intermediates, the unambiguous determination of their three-dimensional structure is not merely a procedural step but the bedrock upon which all subsequent development activities are built. An erroneously assigned structure can lead to the costly and time-consuming failure of a promising drug candidate in later stages.
This guide provides a comprehensive, in-depth framework for the structure elucidation of novel pyrazole-based intermediates. It is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of techniques to explain the underlying scientific rationale for methodological choices. We will explore the synergistic application of spectroscopic, crystallographic, and computational methods, emphasizing a self-validating system of protocols to ensure the highest degree of confidence in the final structural assignment. All procedures are grounded in authoritative, field-proven practices to uphold the highest standards of scientific integrity. Adherence to Good Laboratory Practice (GLP) is a recurring theme, ensuring that data generated is reliable, reproducible, and suitable for regulatory submission.[1][2][3][4]
The Integrated Elucidation Workflow: A Multi-Modal Approach
Caption: Integrated workflow for pyrazole intermediate structure elucidation.
Part 1: Spectroscopic Interrogation - The First Line of Evidence
Spectroscopic techniques provide the initial, yet highly detailed, glimpse into the molecular architecture of a novel pyrazole intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N).
Expertise & Causality: A multi-dimensional NMR approach is essential for novel compounds. While 1D ¹H and ¹³C spectra provide a census of proton and carbon environments, 2D experiments are required to piece them together.[6][7]
-
COSY (Correlation Spectroscopy) is chosen to establish proton-proton (¹H-¹H) coupling networks, revealing which protons are neighbors through bonds.[8]
-
HSQC (Heteronuclear Single Quantum Coherence) is the experiment of choice for directly correlating each proton to its attached carbon, efficiently mapping out C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation) is critical for piecing together the molecular fragments.[6][7] By detecting correlations between protons and carbons over two or three bonds, it allows for the unambiguous connection of different spin systems and the placement of quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close in proximity (<5 Å), which is invaluable for determining stereochemistry and the 3D conformation of the molecule.[9]
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid signal overlap with the analyte.
-
Initial 1D Spectra: Acquire a standard 1D ¹H spectrum to check sample purity and concentration.[5] Following this, acquire a ¹³C{¹H} spectrum. These initial spectra are used to set the spectral widths for subsequent 2D experiments.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Key parameters include setting an appropriate number of increments in the indirect dimension (t₁) to ensure adequate resolution.
-
HSQC Acquisition: Acquire a phase-sensitive gHSQC experiment. It is crucial to set the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons, ~160 Hz for sp² carbons) to optimize signal intensity.
-
HMBC Acquisition: Acquire a gHMBC experiment. The long-range coupling constant (ⁿJCH) is a critical parameter and is typically set to a value between 8-10 Hz to observe 2- and 3-bond correlations.
-
NOESY Acquisition: If stereochemistry is , acquire a 2D NOESY experiment. The mixing time (tm) is a key parameter that must be optimized based on the molecular size to observe clear NOE cross-peaks.[9]
-
Data Processing and Interpretation: Process the data using appropriate window functions and Fourier transformation.[10] Interpretation should be systematic:
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the intermediate.[11] This data is non-negotiable for proposing a valid molecular formula.
Expertise & Causality: Electrospray ionization (ESI) is typically the method of choice for pyrazole intermediates as it is a soft ionization technique that usually preserves the molecular ion ([M+H]⁺ or [M-H]⁻). The use of a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), is critical. These instruments provide mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula. Tandem MS (MS/MS) experiments are then used to induce fragmentation, providing valuable structural clues that must be consistent with the proposed structure from NMR.[12][13] The fragmentation patterns of pyrazoles are often characteristic and can help confirm the core structure and the nature of substituents.[12][14][15][16][17]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and further dilute to ~1-10 µg/mL in the initial mobile phase.
-
Chromatographic Separation (LC): While direct infusion is possible, coupling with liquid chromatography (LC) is preferred to ensure the analysis of a pure compound.[11][13][18] A standard reversed-phase C18 column is often suitable.
-
High-Resolution MS Acquisition: Acquire data in both positive and negative ion modes using an ESI source. Set the mass analyzer to a high resolution (>60,000 FWHM).
-
Data-Dependent MS/MS: Set up a data-dependent acquisition method where the most intense ions in the full scan MS are automatically selected for fragmentation (e.g., via collision-induced dissociation, CID) to generate MS/MS spectra.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use software to calculate possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).
-
Analyze the fragmentation patterns in the MS/MS spectra. Propose fragmentation pathways and ensure they are chemically plausible and consistent with the structure derived from NMR data.
-
| Technique | Information Provided | Key Strength |
| 1D/2D NMR | Atomic connectivity, stereochemistry, 3D conformation | Detailed structural framework |
| HRMS | Exact mass, molecular formula | Unambiguous elemental composition |
| MS/MS | Fragmentation patterns, structural fragments | Confirmatory structural data |
Part 2: Single-Crystal X-Ray Diffraction (SCXRD) - The Unambiguous Proof
While spectroscopy provides a robust hypothesis for the structure, single-crystal X-ray diffraction (SCXRD) offers the definitive, unambiguous proof of molecular structure in the solid state.[19][20] It provides precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.
Expertise & Causality: The primary challenge in SCXRD is not data collection but obtaining a high-quality single crystal.[21][22] This is often the rate-limiting step. Crystallization is a complex process influenced by factors such as solvent, temperature, concentration, and impurities.[22][23] A systematic screening of crystallization conditions is often necessary. Once a suitable crystal is obtained, the diffraction experiment itself is highly automated. The resulting electron density map directly reveals the positions of atoms in the crystal lattice, leaving no room for ambiguity in connectivity or stereochemistry.
-
Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: Screen a wide range of solvents with varying polarities and boiling points. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Method Screening:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days. This is often the simplest and most effective method.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Mounting and Data Collection: Carefully mount a suitable single crystal on the goniometer of a diffractometer.[24] Modern diffractometers will then automatically center the crystal and perform data collection.[24]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software, yielding a final, fully validated 3D model of the molecule.
Caption: Decision funnel for obtaining a single crystal.
Part 3: Computational Chemistry - Validating the Hypothesis
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to validate the proposed structure by correlating experimental data with theoretical predictions.[25][26]
Expertise & Causality: The core principle is to take the proposed structure from NMR and/or SCXRD and calculate its theoretical spectroscopic properties.[25][26] For example, DFT can be used to predict ¹H and ¹³C NMR chemical shifts.[25][26] A strong correlation between the experimental and calculated shifts provides a high degree of confidence in the structural assignment. This is particularly valuable when SCXRD is not feasible or when NMR data is ambiguous. Machine learning algorithms are also emerging as powerful tools to aid in this correlation process and improve the accuracy of predictions.[27][28][29]
-
Structure Input: Generate a 3D coordinate file for the proposed structure of the pyrazole intermediate.
-
Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers, as the observed NMR spectrum is a population-weighted average.
-
Geometry Optimization and Shielding Calculation: Perform a geometry optimization followed by a GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensor calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Data Analysis and Correlation:
-
Calculate the predicted chemical shifts by referencing the calculated shielding tensors to those of a standard compound (e.g., TMS) calculated at the same level of theory.
-
Plot the experimental chemical shifts against the calculated chemical shifts. A linear regression with a high correlation coefficient (R² > 0.99) provides strong validation for the proposed structure.[30][31]
-
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of novel pyrazole-based intermediates is a critical process in drug development that demands a rigorous, multi-faceted approach. By integrating the detailed connectivity information from NMR spectroscopy, the unambiguous molecular formula from HRMS, and the definitive 3D structure from SCXRD, researchers can build an unshakeable foundation of evidence. The further validation of this data with theoretical predictions from computational chemistry creates a self-validating system, ensuring the highest level of trust in the structural assignment. This meticulous approach mitigates the significant risks associated with structural misidentification and ultimately accelerates the path of novel therapeutics from the laboratory to the clinic.
References
- Crystallization & Solid Form Challenges for Intermediates.
- Mass spectrometric study of some pyrazoline derivatives.
- Machine learning in computational NMR-aided structural elucid
- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
-
Structure Elucidation of a Pyrazolo[1][27]pyran Derivative by NMR Spectroscopy. PMC - NIH.
- Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer. Thermo Fisher Scientific.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Testing and Validation of Computational Methods for Mass Spectrometry. PMC - NIH.
- Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC - NIH.
-
Structure Elucidation of a Pyrazolo[1][27]pyran Derivative by NMR Spectroscopy.
- Mass Spectrometry - Fragmentation P
- Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
- Crystals and Crystallization in Drug Delivery Design.
- Good Laboratory Practice (GLP)
- Current developments in LC-MS for pharmaceutical analysis. SciSpace.
- 2D NMR Introduction. Chemistry LibreTexts.
- mass spectra - fragmentation p
- Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCr Journals.
- GLP studies for method development. Tentamus Group.
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Computational Modelling and Clinical Validation of an Alzheimer's-Related Network in Brain Cancer: The SKM034 Model. MDPI.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
- Computational methods for NMR and MS for structure elucid
- Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
- A Guide to Good Labor
- Machine learning in computational NMR-aided structural elucidation. Repositorio Institucional CONICET Digital.
- Mass Spectrometry Fragmentation P
- Mass Spectrometry: Interpreting Fragmentation P
- Machine learning spectroscopy to advance comput
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. safetyculture.com [safetyculture.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scienceready.com.au [scienceready.com.au]
- 17. youtube.com [youtube.com]
- 18. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. tianmingpharm.com [tianmingpharm.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. journals.iucr.org [journals.iucr.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jocpr.com [jocpr.com]
- 27. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 28. Machine learning in computational NMR-aided structural elucidation [ri.conicet.gov.ar]
- 29. Machine learning spectroscopy to advance computation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Testing and Validation of Computational Methods for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Computational Modelling and Clinical Validation of an Alzheimer’s-Related Network in Brain Cancer: The SKM034 Model [mdpi.com]
Initial Screening of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine Derivatives: A Strategic Approach to Hit Identification
An In-Depth Technical Guide
Foreword: The Pyrazole Scaffold as a Privileged Core in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] This wide-ranging bioactivity has led to the development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3]
The specific scaffold under consideration, (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine, offers distinct advantages for library synthesis and screening. The tetrahydropyran (THP) group at the N1 position serves as a robust protecting group, enabling selective functionalization at other points on the pyrazole ring.[6] Crucially, the methanamine group at the C4 position provides a versatile chemical handle for creating a diverse library of derivatives through reactions like amide formation, sulfonamide synthesis, or reductive amination.[6] This guide outlines a comprehensive, multi-tiered strategy for the initial screening of such a library, designed to efficiently identify and prioritize high-quality hit compounds for further development.
Section 1: The Screening Cascade: A Funnel-Based Strategy for Hit Prioritization
A successful initial screening campaign, often termed "hit finding," is not a single experiment but a strategic, multi-stage process. The core principle is to employ a series of assays with increasing complexity and physiological relevance, acting as a funnel to systematically filter a large library of compounds down to a small number of promising hits. This "fail fast, fail cheap" approach conserves resources by eliminating compounds with undesirable properties at the earliest possible stage.[7][8] Our strategy is built on four pillars: in silico screening, biochemical assays, cell-based validation, and early ADME-Tox profiling.
Caption: The Hit Identification Funnel.
Section 2: The Virtual Frontline: In Silico Screening
Before committing to costly and time-consuming chemical synthesis, computational methods provide an invaluable first-pass filter. High-throughput virtual screening (HTVS) can rapidly assess vast virtual libraries, prioritizing compounds with the highest probability of interacting with the biological target of interest.[9][10]
Rationale and Causality
The pyrazole scaffold is a known hinge-binder in many protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[11] Therefore, our in silico strategy will focus on identifying derivatives with the potential to act as kinase inhibitors. We employ a two-step computational approach: pharmacophore modeling followed by molecular docking. This sequence is causal: pharmacophore modeling rapidly identifies compounds with the correct general features for binding, while the more computationally intensive docking then predicts the specific binding pose and estimates affinity.
In Silico Workflow
Caption: Workflow for in silico prioritization.
Key Methodologies
-
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity.[12][13] Based on known pyrazole-based kinase inhibitors, a model can be generated to rapidly filter the virtual library, retaining only those molecules that match the key features.[14]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[15] For our library, we would dock the pharmacophore-filtered compounds into the ATP-binding site of relevant kinases, such as VEGFR-2 or ALK5, for which pyrazole inhibitors have been reported.[16][17] The results are scored based on predicted binding energy, allowing for the ranking of compounds.[18][19] The reliability of the docking protocol is validated by redocking a known co-crystalized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure.[15]
Section 3: The Proving Ground: In Vitro Biochemical Assays
Compounds prioritized from the in silico screen are synthesized and advanced to biochemical testing. These assays provide the first experimental validation of target engagement by measuring the direct interaction between a compound and an isolated biological target, such as a purified enzyme.[20]
Rationale and Causality
The primary goal is to determine if the compounds inhibit the catalytic activity of the target kinase. An in vitro kinase assay offers a clean, controlled system to measure this inhibition without the complexities of a cellular environment.[20][21] This allows for the unambiguous determination of a compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol describes a standard, highly sensitive method for determining kinase inhibition.
I. Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate peptide. Inhibitors will reduce the amount of radiolabeled phosphate incorporated into the substrate.
II. Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Specific substrate peptide
-
[γ-³³P]ATP (specific activity ~1000 cpm/pmol)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Phosphocellulose filter plates
-
Phosphoric acid (0.75%) wash solution
-
Microplate scintillation counter
III. Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense 1 µL of each dilution into a 96-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "full inhibition" (0% activity) controls.
-
Enzyme & Substrate Addition: Prepare a master mix of the kinase and substrate peptide in kinase reaction buffer. Add 25 µL of this mix to each well of the compound plate.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Prepare a solution of ATP and [γ-³³P]ATP in kinase reaction buffer. Crucially, the final ATP concentration in the assay should be equal to the Michaelis-Menten constant (Km) for ATP of the specific kinase being tested. This standardization is essential for comparing IC50 values across different studies.[22] Add 25 µL of the ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.
Data Analysis and Presentation
The raw data (counts per minute, CPM) is converted to percent inhibition relative to the controls. A dose-response curve is generated by plotting percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Table 1: Hypothetical Biochemical Screening Results
| Compound ID | Target Kinase | IC50 (nM) |
| PZD-001 | VEGFR-2 | 15 |
| PZD-002 | VEGFR-2 | 350 |
| PZD-003 | VEGFR-2 | >10,000 |
| PZD-004 | ALK5 | 85 |
| PZD-005 | VEGFR-2 | 22 |
| PZD-006 | ALK5 | >10,000 |
Section 4: The Physiological Context: Cell-Based Assays
Biochemically active compounds must be validated in a more physiologically relevant system. Cell-based assays are critical for confirming that a compound can penetrate cell membranes, engage its target in the complex intracellular environment, and exert a desired biological effect.[23][24][25][26]
Rationale and Causality
The transition to cellular assays addresses several key questions that a biochemical assay cannot:
-
Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?
-
On-Target Efficacy: Does inhibition of the target kinase translate to inhibition of a downstream signaling pathway?
-
Cytotoxicity: Is the compound toxic to cells, either through on-target or off-target effects?
A compound that is potent biochemically but inactive in cells is unlikely to be a viable drug candidate.
Experimental Protocols
Protocol 4.2.1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
I. Principle: This assay quantifies ATP levels, which is an indicator of metabolically active, viable cells. A decrease in luminescence indicates cell death or cytostasis.
II. Procedure:
-
Cell Plating: Seed cancer cells known to be dependent on the target kinase pathway (e.g., HGC-27 cells for a VEGFR-2 inhibitor) into 96-well plates and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with the same concentration range of compounds used in the biochemical assay.
-
Incubation: Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Detection: Add CellTiter-Glo® reagent, which lyses the cells and provides the luciferase and substrate necessary to catalyze a reaction that produces light.
-
Measurement: Measure luminescence on a plate reader. The resulting GI50 (concentration for 50% growth inhibition) can be calculated.
Protocol 4.2.2: Target Phosphorylation Assay (Western Blot)
I. Principle: This assay directly measures the phosphorylation status of a downstream substrate of the target kinase, providing evidence of on-target pathway modulation. For a VEGFR-2 inhibitor, one could measure the phosphorylation of VEGFR-2 itself (autophosphorylation) or a key downstream effector like Akt.
II. Procedure:
-
Cell Treatment: Treat cells with the compound for a short period (e.g., 1-2 hours) at concentrations around the biochemical IC50.
-
Cell Lysis: Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-VEGFR-2) and a primary antibody for the total amount of that protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. The signal intensity indicates the level of target phosphorylation.
Section 5: The Gatekeeper: Early ADME-Tox Profiling
In parallel with cellular assays, lead candidates should be subjected to a panel of in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.[27] These studies assess the "drug-like" properties of a compound, and poor results can be a major cause of late-stage drug attrition.[7]
Rationale and Causality
The goal is to eliminate compounds with fundamental liabilities before investing in more complex studies.[8] For example, a potent and cell-active compound is of little use if it is not absorbed when taken orally (low permeability), is metabolized too quickly (low metabolic stability), or has a high risk of causing cardiac arrhythmias (hERG liability).[28]
Key Early ADME-Tox Assays
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive diffusion across the intestinal wall, a key factor for oral absorption.
-
Metabolic Stability (Microsomes): Incubating the compound with liver microsomes assesses its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target.[28]
-
hERG Inhibition: An in vitro assay to assess a compound's potential to block the hERG potassium channel, which is associated with a risk of cardiac toxicity.
Table 2: Hypothetical Early ADME-Tox Profile for Cellular Hits
| Compound ID | PAMPA Perm. (10⁻⁶ cm/s) | Microsomal Stability (% remaining @ 30min) | hERG IC50 (µM) |
| PZD-001 | 15.2 (High) | 85% | >30 |
| PZD-005 | 1.1 (Low) | 91% | 2.5 |
Based on this integrated data, PZD-001 would be prioritized. Despite similar biochemical potency to PZD-005, it demonstrates superior permeability and a much safer hERG profile, making it a higher-quality starting point for lead optimization.
References
-
Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]
-
Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
- WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof. Google Patents.
-
Pundir, R., et al. (2022). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. PubMed. Available at: [Link]
-
Xie, Y., et al. (2023). A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]
-
Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. Available at: [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Pre-print. Available at: [Link]
-
Singh, U. P., et al. (n.d.). Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Available at: [Link]
-
Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]
-
Kinase assays. BMG LABTECH. (2020). Available at: [Link]
-
Arodola, O. A., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024). Available at: [Link]
-
El-Gorani, M. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Available at: [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]
-
Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. ClinicSearch. Available at: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. (2022). Available at: [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]
-
Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed. Available at: [Link]
-
Wu, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. Available at: [Link]
-
ADME-Tox Screening System. Drug Discovery and Development. (2010). Available at: [Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net. (2024). Available at: [Link]
-
WO 2020/039025 A1. (2020). Googleapis.com. Available at: [Link]
-
Bonandi, E., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025). Available at: [Link]
-
Asati, V., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. Available at: [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Cell Based Assays Development. Sygnature Discovery. Available at: [Link]
-
Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Available at: [Link]
-
Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Taylor & Francis. Available at: [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]
- 7. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy | ClinicSearch [clinicsearchonline.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. news-medical.net [news-medical.net]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. drugdiscoverytrends.com [drugdiscoverytrends.com]
Fundamental chemistry of 1,4-substituted pyrazole heterocycles
An In-Depth Technical Guide to the Fundamental Chemistry of 1,4-Substituted Pyrazole Heterocycles
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1][2] This scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemistry.[3][4] The presence of the pyrazole nucleus is a feature of numerous established drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][5][6]
Among the various substitution patterns, the 1,4-disubstituted arrangement holds particular significance. This specific orientation of substituents allows for the precise tuning of steric and electronic properties, profoundly influencing the molecule's interaction with biological targets. For drug development professionals, the 1,4-pyrazole core serves as a rigid and metabolically stable scaffold, capable of positioning key pharmacophoric groups in a well-defined three-dimensional space. Its ability to act as a bioisosteric replacement for other cyclic systems and its role as a versatile synthetic intermediate make it an attractive building block in the design of novel therapeutics.[4][7] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 1,4-substituted pyrazoles, offering field-proven insights for researchers and scientists.
Section 1: Synthesis of the 1,4-Pyrazole Core
The construction of the pyrazole ring is a well-established field, yet the regioselective synthesis of the 1,4-substituted isomer often requires careful strategic planning. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and tolerance of functional groups.
Classical Condensation Reactions: The Knorr Synthesis and its Variants
The most fundamental approach to pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883.[8][9] This reaction proceeds under acidic conditions, where an initial condensation forms a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[8][10][11]
Causality of Experimental Choice: The primary challenge in using unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[11] To favor a specific isomer, chemists often exploit the differential reactivity of the two carbonyl groups (e.g., a ketone vs. an ester in a β-ketoester). The more electrophilic ketone is typically attacked first by the substituted nitrogen of the hydrazine, guiding the cyclization pathway.[8]
Caption: Pathways for regioselective functionalization of the pyrazole ring.
Section 3: The 1,4-Pyrazole Motif in Drug Development
The 1,4-substituted pyrazole is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules exhibiting a wide range of biological activities. [3]Its rigid structure, metabolic stability, and capacity for hydrogen bonding make it an ideal framework for designing potent and selective drugs.
Pharmacological Significance:
-
Anticancer Agents: Many pyrazole derivatives act as kinase inhibitors, a crucial class of anticancer drugs. [6][12]* Anti-inflammatory Drugs: The pyrazole core is famously present in COX-2 inhibitors like Celecoxib, used to treat pain and inflammation. [13]* Antimicrobial and Antiviral Agents: Functionalized pyrazoles have shown significant activity against various bacteria, fungi, and viruses. [1][5] The pyrazole ring's two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets. The 1,4-substitution pattern allows for the projection of R1 and R4 groups into distinct regions of a binding pocket, mimicking the functionality of a substituted phenyl ring but with improved physicochemical properties.
Section 4: Experimental Protocols
The following protocols are representative examples of the synthesis and functionalization of 1,4-substituted pyrazoles, designed to be self-validating through clear procedural steps and expected outcomes.
Protocol 1: One-Pot Synthesis of 1,4-Disubstituted Pyrazoles via Sydnone-Alkyne Cycloaddition
This protocol is adapted from a general procedure for constructing 1,4-pyrazoles from arylglycines. [14] Objective: To synthesize a 1,4-disubstituted pyrazole in a one-pot, three-step sequence.
Materials:
-
Arylglycine derivative (1.0 eq, 0.2 mmol)
-
tert-Butyl nitrite (90 wt%, 1.1 eq, 0.22 mmol)
-
Trifluoroacetic anhydride (TFAA) (2.5 eq, 0.5 mmol)
-
Terminal alkyne (1.5 eq, 0.3 mmol)
-
Copper(I) iodide (CuI) (0.1 eq, 0.02 mmol)
-
Acetonitrile (ACN), 1 mL
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1 (Diazotization): To the neat, stirred arylglycine (0.2 mmol) in a 10 mL round-bottom flask, add tert-butyl nitrite (29 μL, 0.22 mmol). Stir the resulting mixture vigorously at room temperature for 30 minutes. The mixture will typically change color.
-
Step 2 (Sydnone Formation): Cool the flask in an ice bath. Carefully add trifluoroacetic anhydride (70 μL, 0.5 mmol) dropwise. Remove the ice bath and continue stirring at room temperature for another 30 minutes.
-
Step 3 (Cycloaddition): To the reaction mixture, add acetonitrile (1 mL), the terminal alkyne (0.3 mmol), and copper(I) iodide (0.02 mmol). Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the corresponding 1,4-disubstituted pyrazole. [14] Trustworthiness: This protocol is self-validating as the formation of the highly colored sydnone intermediate provides a visual cue of reaction progress. The final product's structure can be unequivocally confirmed by NMR and mass spectrometry, and the high regioselectivity of the copper-catalyzed reaction ensures the formation of the desired 1,4-isomer as the sole product. [14]
Protocol 2: Regioselective Magnesiation and Functionalization at the C5 Position
This protocol is based on the selective deprotonation of an N-substituted pyrazole. [15] Objective: To selectively introduce a functional group at the C5 position of a 1-substituted pyrazole.
Materials:
-
1-Methyl-1H-pyrazole (1.0 eq)
-
TMPMgCl·LiCl (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-methyl-1H-pyrazole in anhydrous THF.
-
Metalation: To the solution, add TMPMgCl·LiCl (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1 hour at 25 °C. This completes the deprotonation at the C5 position. [15]3. Electrophilic Quench: Cool the mixture to 0 °C and add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 1-methyl-5-substituted-1H-pyrazole.
Causality of Experimental Choice: The use of TMPMgCl·LiCl is a deliberate choice over more common bases like n-BuLi. This magnesium-based reagent offers superior functional group tolerance and significantly improved regioselectivity for the C5 position under mild, operationally simple conditions (room temperature), avoiding the cryogenic temperatures often required for lithiations. [15]
Conclusion
The 1,4-substituted pyrazole is a remarkably versatile heterocyclic scaffold. Its fundamental chemistry is rich and well-developed, offering a diverse toolkit for synthetic chemists. Classical methods like the Knorr synthesis provide reliable, large-scale access to the core, while modern cycloaddition and metal-catalyzed reactions enable the construction of highly functionalized analogs with exquisite control over regiochemistry. Furthermore, advanced strategies for direct C-H functionalization have opened new avenues for late-stage diversification. For researchers in drug discovery, a deep understanding of these synthetic and reactive principles is paramount for leveraging the full potential of the 1,4-pyrazole motif to design the next generation of innovative therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
-
Ben-Harb, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Balkenhohl, M., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(20), 4640-4643. Available from: [Link]
-
Krajnc, A., et al. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Substituted pyrazoles with potential antitumor activity. Retrieved January 24, 2026, from [Link]
-
Kozak, R., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9677-9689. Available from: [Link]
-
Specklin, S., et al. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry, 79(16), 7772-7777. Available from: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 24, 2026, from [Link]
-
Reiß, F., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11648-11653. Available from: [Link]
-
Ben-Harb, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Martins, P., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5873. Available from: [Link]
-
Ak, S., & Tasso, T. (2023). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Journal of Molecular Structure, 1271, 134079. Available from: [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. Available from: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Drug molecules with pyrazole as an active pharmacophore. Retrieved January 24, 2026, from [Link]
-
Chen, C-Y., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(17), 11529-11540. Available from: [Link]
-
Sharma, P., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(13), 5100. Available from: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved January 24, 2026, from [Link]
-
Marzinzik, A. L., & Felder, E. R. (1996). Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. Tetrahedron Letters, 37(7), 1003-1006. Available from: [Link]
-
Liu, X., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 1079-1087. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved January 24, 2026, from [Link]
-
Cogent Chemistry. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Retrieved January 24, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (1999). Synthesis and Pharmacological Activity of Substituted Pyrazoles. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 24, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of the Aminomethyl Group on a Pyrazole Core
Introduction: The Aminomethylpyrazole Scaffold - A Nexus of Unique Reactivity
To the dedicated researcher in drug discovery and heterocyclic chemistry, the pyrazole core is a familiar and valued scaffold. Its prevalence in FDA-approved drugs is a testament to its metabolic stability, synthetic versatility, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. This guide, however, delves deeper into a specific, nuanced aspect of pyrazole chemistry: the reactivity of the exocyclic aminomethyl group.
Unlike aminopyrazoles, where the amino group is directly conjugated with the aromatic ring, the aminomethyl substituent presents a fascinating dichotomy. The methylene linker (-CH₂-) effectively insulates the amino group from the ring's π-system, restoring its aliphatic, nucleophilic character. Yet, the pyrazole ring is not a passive bystander. Through inductive effects and the strategic positioning of its nitrogen atoms, it profoundly modulates the aminomethyl group's reactivity and conformational preferences.
This guide provides an in-depth exploration of this reactivity, moving beyond simple procedural lists to explain the causal chemistry behind experimental choices. It is designed for the practicing scientist, offering both a conceptual framework and actionable, field-proven protocols.
Section 1: Fundamental Properties of the Aminomethyl Group on the Pyrazole Core
The reactivity of the aminomethyl group is governed by the interplay of several factors, primarily the basicity of the amine and the electronic influence of the pyrazole ring.
Basicity and Nucleophilicity: An Insulated Amine
The methylene spacer is critical. In an aminopyrazole, the lone pair of the amino nitrogen is delocalized into the aromatic pyrazole ring, significantly reducing its basicity and nucleophilicity. In contrast, the aminomethyl group behaves much more like a primary alkylamine, such as benzylamine. The lone pair is localized on the nitrogen atom, rendering it readily available for protonation or for nucleophilic attack on electrophilic centers.
While specific pKa values for (1H-pyrazol-yl)methanamines are not widely reported, we can infer their basicity to be similar to that of benzylamine (pKb ≈ 4.70). The pyrazole ring, being electron-withdrawing through an inductive (-I) effect, will slightly decrease the electron density on the aminomethyl nitrogen compared to a simple alkylamine, thus marginally reducing its basicity. However, this effect is significantly less pronounced than the resonance (-M) effect observed in aminopyrazoles. Consequently, the aminomethyl group is a potent nucleophile, readily participating in a variety of classical amine reactions.
The Role of the Pyrazole Ring: Inductive Effects and Intramolecular Interactions
The pyrazole ring's influence extends beyond simple inductive effects. The presence of two nitrogen atoms allows for the possibility of intramolecular hydrogen bonding (IHB) in N-substituted aminomethylpyrazole derivatives. This can play a significant role in dictating the conformation of the molecule, which in turn can influence its interaction with biological targets or affect its reactivity.
For instance, in an N-acyl or N-sulfonyl derivative of (1H-pyrazol-3-yl)methanamine, a hydrogen bond can form between the amide N-H and the N2 nitrogen of the pyrazole ring, creating a stable six-membered ring conformation. Spectroscopic evidence, such as downfield shifts of the N-H proton in ¹H NMR, can provide evidence for such interactions.[1][2] This conformational locking can be a powerful tool in rational drug design.
Figure 1: Intramolecular hydrogen bonding in an N-acyl aminomethylpyrazole.
Section 2: Key Reactions of the Aminomethyl Group
The enhanced nucleophilicity of the aminomethyl group allows it to undergo a range of synthetically useful transformations. This section details the most important of these, providing both mechanistic rationale and detailed experimental protocols.
N-Alkylation
N-alkylation is a fundamental transformation for introducing diversity and modulating the physicochemical properties of the aminomethyl scaffold. The reaction proceeds via a standard Sₙ2 mechanism, where the amine acts as the nucleophile.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the amine, increasing its nucleophilicity. The choice of base depends on the reactivity of the alkylating agent. For highly reactive electrophiles like methyl iodide or benzyl bromide, weaker bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are sufficient and prevent over-alkylation. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.
-
Temperature: Reactions are often performed at room temperature for reactive halides. For less reactive substrates, heating may be required to increase the reaction rate.
Figure 2: General workflow for base-mediated N-alkylation.
Protocol 2.1.1: N-Benzylation of (1H-Pyrazol-3-yl)methanamine
-
Materials: (1H-Pyrazol-3-yl)methanamine, Benzyl bromide, Potassium carbonate (anhydrous, powdered), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a stirred solution of (1H-Pyrazol-3-yl)methanamine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-(1H-pyrazol-3-yl)methanamine.
-
N-Acylation
N-acylation to form amides is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many biological molecules. The aminomethyl group readily reacts with various acylating agents.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and are most commonly used. The reaction is often rapid and exothermic.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The reaction is often run at 0°C initially to control the exothermic nature of the reaction with highly reactive acyl chlorides.
Figure 3: Mechanism of N-acylation with an acyl chloride.
Protocol 2.2.1: Synthesis of N-((1H-Pyrazol-3-yl)methyl)acetamide [3]
-
Materials: (1H-Pyrazol-3-yl)methanamine, Acetyl chloride, Triethylamine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve (1H-Pyrazol-3-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product, N-((1H-Pyrazol-3-yl)methyl)acetamide, can often be used without further purification or can be recrystallized if necessary.
-
Schiff Base Formation
The reaction of the primary aminomethyl group with aldehydes or ketones provides imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.
Causality Behind Experimental Choices:
-
Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
-
Reaction Conditions: The reaction is an equilibrium process. To drive it towards the product, water, which is formed as a byproduct, is often removed using a Dean-Stark apparatus or a drying agent like magnesium sulfate.
-
Solvent: Solvents like ethanol, methanol, or toluene are commonly employed.
Protocol 2.3.1: Formation of a Schiff Base with Benzaldehyde
-
Materials: (1H-Pyrazol-3-yl)methanamine, Benzaldehyde, Ethanol, Glacial Acetic Acid (catalytic amount).
-
Procedure:
-
Dissolve (1H-Pyrazol-3-yl)methanamine (1.0 eq) in ethanol (0.5 M) in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the imine product will precipitate from the solution upon formation.
-
Stir for 4-12 hours. If precipitation occurs, collect the solid product by filtration and wash with cold ethanol.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Cyclocondensation Reactions: Building Fused Heterocyclic Systems
The aminomethyl group, in conjunction with a nucleophilic position on the pyrazole ring (either a ring nitrogen or a carbon), can act as a bidentate nucleophile, enabling the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines.
Causality Behind Experimental Choices: In this reaction, the aminomethyl group acts as one nucleophile, and the N2-nitrogen of the pyrazole ring acts as the other. The reaction with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated ketone, leads to a cyclocondensation event.
-
Reactants: 3-Aminomethylpyrazole and a 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Conditions: The reaction is typically carried out in a high-boiling solvent like ethanol or acetic acid, often with heating to drive the condensation and cyclization.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyrazole Intermediates
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, have emerged as critical targets in modern drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a paramount objective for medicinal chemists.[3][4] Within the diverse landscape of kinase inhibitor scaffolds, the pyrazole ring has distinguished itself as a "privileged structure."[1][3][5] This five-membered aromatic heterocycle is a versatile pharmacophore frequently found at the core of numerous FDA-approved kinase inhibitors.[1]
The utility of the pyrazole scaffold stems from several key features. Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the hinge region of the kinase ATP-binding pocket.[6][7] This region is a highly conserved structural element, and the ability to form stable hydrogen bonds here is a common characteristic of ATP-competitive inhibitors.[4][7] Furthermore, the pyrazole ring is synthetically tractable, offering multiple positions for substitution and functionalization, which allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[8][9][10] This guide provides a detailed overview of the synthetic strategies and a practical, step-by-step protocol for the synthesis of a model pyrazole-based kinase inhibitor, intended for researchers and professionals in the field of drug development.
Strategic Approaches to Pyrazole-Based Kinase Inhibitor Synthesis
The construction of a pyrazole-based kinase inhibitor library typically involves two key phases: the synthesis of the core pyrazole intermediate and its subsequent functionalization to introduce the desired pharmacophoric elements.
Core Pyrazole Synthesis: Building the Foundation
The initial synthesis of the pyrazole ring can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Condensation of Hydrazines with 1,3-Dicarbonyl Compounds: This is a classic and widely used method for forming the pyrazole ring.[10] The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent proceeds via a condensation-cyclization sequence. The regioselectivity of this reaction is a critical consideration, especially when using unsymmetrical dicarbonyl compounds and substituted hydrazines.
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[8] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.
-
Multi-component Reactions: These reactions, where three or more reactants combine in a single pot to form the product, offer an efficient and atom-economical route to highly substituted pyrazoles.[10]
The following diagram illustrates a general workflow for the synthesis of a functionalized pyrazole core, which will serve as the intermediate for further elaboration.
Caption: General workflow for pyrazole-based kinase inhibitor synthesis.
Functionalization of the Pyrazole Core: Tailoring for Potency and Selectivity
Once the pyrazole core is synthesized, the next critical step is its functionalization. This is where the true diversity of the inhibitor library is generated. Modern cross-coupling reactions are indispensable tools in this phase.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is extensively used to form C-C bonds by reacting a halo-pyrazole with a boronic acid or ester.[11][12][13] This is a highly versatile method for introducing aryl or heteroaryl moieties, which can occupy different pockets within the kinase active site. The reaction is generally tolerant of a wide range of functional groups.[14][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the go-to method for forming C-N bonds, allowing for the introduction of various amines onto the pyrazole scaffold.[15][16][17][18] The amino group is a common feature in kinase inhibitors, often participating in key hydrogen bonding interactions. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, especially with heteroaromatic substrates.[15][18]
The strategic combination of these functionalization reactions allows for the systematic exploration of the chemical space around the pyrazole core, leading to the identification of potent and selective kinase inhibitors.
Detailed Protocol: Synthesis of a Representative Pyrazole-Based Kinase Inhibitor
This protocol outlines the synthesis of a model N-aryl-C-aryl-pyrazole, a common structural motif in kinase inhibitors. The synthesis proceeds in two main stages: the synthesis of a brominated pyrazole intermediate followed by a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.[5]
-
Dry solvents should be used for reactions sensitive to moisture.[5]
-
Reactions are to be carried out under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.[5]
Stage 1: Synthesis of 4-Bromo-1-phenyl-1H-pyrazole
This stage involves the synthesis of the key pyrazole intermediate.
Step 1: Synthesis of 1-Phenyl-1H-pyrazol-4-ol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then add phenylhydrazine (1 equivalent).
-
Heat the mixture to reflux for an additional 8-12 hours.
-
After cooling, the product will precipitate. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 1-phenyl-1H-pyrazol-4-ol.
Step 2: Bromination of 1-Phenyl-1H-pyrazol-4-ol
-
To a stirred solution of 1-phenyl-1H-pyrazol-4-ol (1 equivalent) in acetonitrile, add phosphorus oxybromide (POBr₃) (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-phenyl-1H-pyrazole.
Stage 2: Suzuki-Miyaura Cross-Coupling for C-4 Arylation
This stage demonstrates the functionalization of the pyrazole intermediate.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-1-phenyl-1H-pyrazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).[19]
-
Add a mixture of 1,4-dioxane and water (4:1 v/v) to the flask.[19]
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[19]
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours.[19] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl-C-aryl-pyrazole kinase inhibitor scaffold.
The following diagram illustrates the synthetic workflow detailed above.
Caption: Synthetic scheme for a model pyrazole-based kinase inhibitor.
Characterization and Data Analysis
The identity and purity of the synthesized intermediates and the final product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the pyrazole and aryl rings, with appropriate chemical shifts and coupling constants.[7][20] |
| ¹³C NMR | The spectrum should confirm the number of unique carbon atoms in the molecule, including the signals for the pyrazole ring carbons.[20] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.[20] |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should be used to determine the purity of the final compound. |
Troubleshooting and Expert Insights
-
Low Yields in Suzuki Coupling: Incomplete reaction or decomposition of the catalyst can lead to low yields. Ensure all reagents are dry, the system is properly degassed, and the catalyst is active. Trying different palladium precatalysts and ligands can also improve yields.[14][13]
-
Regioselectivity Issues in Pyrazole Synthesis: The formation of regioisomers can be a challenge. Careful selection of starting materials and reaction conditions is crucial. For unsymmetrical 1,3-dicarbonyls, steric and electronic factors of the substituents will influence the outcome.
-
Purification Challenges: The polarity of pyrazole-containing compounds can vary significantly. A systematic approach to column chromatography, starting with non-polar solvents and gradually increasing the polarity, is recommended.
Conclusion
The pyrazole scaffold is a cornerstone in the design and synthesis of kinase inhibitors. Its favorable electronic properties and synthetic accessibility make it an ideal starting point for the development of novel therapeutics.[3][8][21] The synthetic strategies outlined in this guide, particularly the use of powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide a robust platform for creating diverse libraries of pyrazole-based compounds.[11][15] A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for the successful synthesis and subsequent biological evaluation of these promising drug candidates.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC - NIH. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
buchwald-hartwig coupling. Organic Chemistry Portal. Available at: [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. globalresearchonline.net [globalresearchonline.net]
The Strategic Application of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine in Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies.[3][4] This application note delves into the specific utility of a key derivative, (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine , a versatile building block that offers medicinal chemists a strategic entry point for elaborating complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted agents.[4][5]
The core value of this reagent lies in the clever juxtaposition of two critical features: a reactive primary amine at the 4-position of the pyrazole ring and a tetrahydropyran (THP) protecting group on the pyrazole nitrogen. The primary amine serves as a versatile handle for introducing a wide array of substituents via robust and well-established chemical transformations, such as amide bond formation and reductive amination.[6][7] Simultaneously, the acid-labile THP group ensures regioselective functionalization and can be efficiently removed under mild conditions, revealing the N-H of the pyrazole for potential hydrogen bonding interactions with biological targets.[8] This guide will provide a detailed exploration of the synthesis, applications, and detailed protocols involving this high-value intermediate.
Core Attributes and Strategic Advantages
The molecular architecture of this compound is intentionally designed for maximal synthetic utility.
| Feature | Chemical Property | Advantage in Drug Discovery |
| Pyrazole Core | Aromatic heterocycle, H-bond donor/acceptor | A proven pharmacophore in numerous FDA-approved drugs; engages in key interactions with enzyme active sites.[2][9] |
| 4-Methanamine Group | Nucleophilic primary amine | Enables straightforward coupling with carboxylic acids, aldehydes, and ketones to build molecular complexity. |
| THP Protecting Group | Acid-labile acetal | Directs reactions to the primary amine and can be removed in the final steps to unmask the pyrazole N-H. |
| Structural Vector | Provides a defined spatial orientation of substituents | Allows for precise exploration of structure-activity relationships (SAR). |
Synthetic Pathways and Considerations
The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry and functional group transformations. A common and efficient route begins with a commercially available pyrazole derivative, such as 1H-pyrazole-4-carbonitrile.
Fig. 1: Synthetic route to the target compound.
Causality Behind Experimental Choices:
-
THP Protection First: The protection of the pyrazole nitrogen with dihydropyran (DHP) is the crucial first step. This prevents the acidic N-H proton from interfering with the subsequent reduction of the nitrile. The use of a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) facilitates this reaction efficiently.
-
Nitrile Reduction: The reduction of the nitrile to a primary amine is a key transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. The reaction is typically performed at low temperatures to control its exothermicity. An aqueous workup is necessary to quench the excess hydride and hydrolyze the aluminum complexes to liberate the desired amine.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The 4-aminomethyl-pyrazole scaffold is a common feature in a variety of kinase inhibitors. This is because the pyrazole can act as a hinge-binding motif, while the exocyclic amine allows for the introduction of solubilizing groups or vectors that can probe other regions of the ATP-binding pocket.
Let's consider a hypothetical synthesis of a simplified analog of a VEGFR-2 inhibitor, where our title compound is a key building block.
Fig. 2: Workflow for kinase inhibitor synthesis.
In this workflow, the primary amine of our building block is acylated with an appropriate acid chloride to form a stable amide bond. The choice of the acid chloride is critical for targeting the desired kinase and achieving the desired SAR. In the final step, the THP group is removed under mild acidic conditions to yield the final compound. The now-free pyrazole N-H can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for THP protection and nitrile reduction.
Part A: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile
-
To a solution of 1H-pyrazole-4-carbonitrile (1.0 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil or white solid.
Part B: Synthesis of this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular suspension vigorously for 1 hour at room temperature.
-
Filter the solids through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the title compound, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Amide Coupling with this compound
This protocol describes a standard amide coupling reaction.
-
Dissolve this compound (1.0 eq) and a suitable carboxylic acid (1.1 eq) in DCM or DMF (0.2 M).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired amide.
Protocol 3: Reductive Amination with this compound
This protocol is for the coupling of the title amine with an aldehyde or ketone.[1]
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
If the amine is used as a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 4: THP Deprotection
This protocol details the removal of the THP protecting group.[8]
-
Dissolve the THP-protected pyrazole derivative in a solution of 2M HCl in methanol or dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be purified by trituration with diethyl ether or recrystallization. Alternatively, neutralize with a base and extract the free base for further purification by chromatography.
Conclusion
This compound is a strategically designed building block that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its pre-installed protecting group and reactive primary amine handle allow for controlled and efficient synthetic manipulations. The protocols outlined in this note provide a robust framework for the synthesis and application of this valuable intermediate in medicinal chemistry programs, particularly those targeting kinases and other enzyme classes where the pyrazole scaffold is a key pharmacophoric element. The logical design of this reagent streamlines the exploration of chemical space around the pyrazole core, accelerating the identification of new therapeutic candidates.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]
-
Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(34), 26952-26964. Available at: [Link]
-
Choudhare, T. S., et al. (2023). A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. ResearchGate. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Hassan, S. Y. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5779. Available at: [Link]
-
Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6543. Available at: [Link]
- Alam, M. J., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1275, 134691.
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 271, 116399. Available at: [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- Podyacheva, E., et al. (2021).
- Sharma, R., et al. (2025). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9), 183-201.
-
Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Available at: [Link]
-
Mlostoń, G., & Heimgartner, H. (2020). A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry, 16, 2236-2244. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available at: [Link]
- Balan, A. M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 239, 109637.
-
Cherian, B., et al. (2015). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. Available at: [Link]
-
Hassan, S. Y. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(15), 5779. Available at: [Link]
- Al-Warhi, T., et al. (2022).
- McKay, C. S., & Finn, M. G. (2014). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 136(40), 13998-14001.
-
Drug Hunter. (2025). Patents. Drug Hunter. Available at: [Link]
-
Kumar, A., & Pathak, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014. Available at: [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to Acidic Deprotection of the THP Group from Pyrazole Nitrogen
Introduction: The Strategic Role of the Tetrahydropyranyl (THP) Group in Pyrazole Chemistry
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the pyrazole moiety stands out as a critical pharmacophore and a versatile building block.[1][2] The acidic proton on the pyrazole nitrogen, however, often necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations. The tetrahydropyranyl (THP) group is a frequently employed protecting group for the pyrazole nitrogen due to its ease of introduction, general stability under a wide range of non-acidic conditions, and relatively mild removal.[1][3][4][5] This acetal-based protecting group is stable towards strongly basic conditions, organometallic reagents, and hydrides, making it a valuable tool in the synthetic chemist's arsenal.[4]
This comprehensive guide provides a detailed protocol for the acidic deprotection of the THP group from a pyrazole nitrogen, underpinned by a mechanistic understanding and practical considerations to ensure high-yield and clean conversion.
Mechanistic Insights: The Acid-Catalyzed Hydrolysis of N-THP Pyrazoles
The deprotection of an N-THP pyrazole proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen of the THP group, which is the most basic site. This protonation enhances the leaving group ability of the pyrazole moiety. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion and the desired deprotected pyrazole. The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to form a hemiacetal which further equilibrates to a more stable hydroxyaldehyde.[6][7]
Caption: Mechanism of Acidic THP Deprotection.
Comparative Analysis of Acidic Reagents for THP Deprotection
The choice of acidic reagent is paramount and depends on the substrate's sensitivity to acid and the desired reaction kinetics. A summary of commonly employed acidic conditions is presented below:
| Acidic Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | 1-4 M in MeOH, EtOH, or THF/H₂O | Inexpensive, readily available, effective. | Can be too harsh for acid-sensitive functional groups. |
| p-Toluenesulfonic Acid (p-TSA) | Catalytic to stoichiometric amounts in MeOH or EtOH | Mild, solid, easy to handle.[8][9] | May require elevated temperatures for some substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amounts in alcoholic solvents (e.g., EtOH) | Very mild, suitable for acid-sensitive substrates.[3][10] | Slower reaction times compared to stronger acids. |
| Acetic Acid (AcOH) | AcOH/THF/H₂O mixture (e.g., 3:1:1) | Mild, useful for substrates prone to acid-catalyzed degradation.[3] | Can be slow and may require heating. |
| Trifluoroacetic Acid (TFA) | Dilute solutions (e.g., 1-10%) in CH₂Cl₂ | Potent, effective for stubborn THP groups.[3] | Can cleave other acid-labile protecting groups. |
Experimental Protocol: Step-by-Step Guide
This protocol provides a general procedure for the acidic deprotection of a THP-protected pyrazole using a solution of hydrochloric acid in methanol. Researchers should optimize the reaction conditions for their specific substrate.
Materials and Reagents:
-
N-THP protected pyrazole derivative
-
Methanol (MeOH), anhydrous
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental Workflow for THP Deprotection.
Procedure:
-
Preparation of Methanolic HCl (2 M): In a well-ventilated fume hood, cautiously add the required volume of concentrated HCl to anhydrous methanol in a flask cooled in an ice bath. For example, to prepare 50 mL of 2 M methanolic HCl, add 8.3 mL of concentrated HCl to 41.7 mL of methanol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-THP protected pyrazole (1.0 eq.). Dissolve the substrate in an appropriate volume of methanol (e.g., 0.1-0.2 M concentration).
-
Initiation of Deprotection: To the stirred solution at room temperature, add the prepared methanolic HCl solution (e.g., 2-5 eq.).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12][13][14] Spot the reaction mixture alongside the starting material on a silica gel plate. A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The deprotected pyrazole, being more polar, will have a lower Rf value than the THP-protected starting material. The reaction is complete when the starting material spot is no longer visible by UV light or appropriate staining.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure deprotected pyrazole.
Safety and Handling Precautions
-
Acid Handling: Always work in a well-ventilated fume hood when handling concentrated acids.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[16] Remember the adage: "Always add acid to water (or solvent), never the other way around" to dissipate the heat generated during dilution.[17]
-
Solvent Safety: Organic solvents such as methanol, ethyl acetate, and hexanes are flammable. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[18]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Add more acidic reagent, increase the reaction temperature, or prolong the reaction time. |
| Formation of Byproducts | Substrate degradation under strong acidic conditions. | Use a milder acidic reagent such as PPTS or acetic acid.[3] |
| Difficult Purification | Co-elution of product and byproducts. | Optimize the eluent system for column chromatography; consider a different purification technique (e.g., crystallization). |
Conclusion
The acidic deprotection of the THP group from a pyrazole nitrogen is a robust and reliable transformation. A thorough understanding of the reaction mechanism, careful selection of the acidic reagent, and diligent monitoring of the reaction progress are key to achieving a successful outcome. This guide provides a solid foundation for researchers to confidently perform this important synthetic step.
References
-
Cantel, S., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. ResearchGate. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. RSC Advances, 5(31), 24081-24093. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]
-
Zhang, Z.-H., & Li, T.-S. (2003). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, 2003(5), 274-275. [Link]
-
Romanelli, G. P., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7589-7591. [Link]
-
YouTube. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Fengchen Group Co., Ltd. (2023). What are the safety precautions when handling acids?. Blog. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]
-
PubMed. (2014). p-Toluenesulphonic Acid-Promoted, I2-catalysed Sulphenylation of Pyrazolones With Aryl Sulphonyl Hydrazides. PubMed. [Link]
-
Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases?. Quora. [Link]
-
ACS Publications. (2021). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
-
ResearchGate. (2019). Synthesis of 1 H ‐pyrazole frameworks from chalcones using p ‐toluenesulfonic acid as an efficient catalyst. ResearchGate. [Link]
-
Thatipally, S., et al. (2012). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Oriental Journal of Chemistry, 28(2), 859-864. [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). CDC. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
YouTube. (2020). How can TLC monitor the progress of a chemical reaction?. YouTube. [Link]
-
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. p-Toluenesulphonic acid-promoted, I2-catalysed sulphenylation of pyrazolones with aryl sulphonyl hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 16. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 17. quora.com [quora.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Researcher's Guide to Utilizing Building Blocks for TGF-β Type I Receptor (ALK5) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, including fibrosis and cancer.[1][2] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), represents a key therapeutic target due to its central role in initiating the intracellular signaling cascade.[3][4] This application note provides a comprehensive guide for researchers on utilizing chemical building blocks to develop potent and selective ALK5 inhibitors. We will delve into the intricacies of the TGF-β/ALK5 signaling pathway, explore various chemical scaffolds that serve as foundational structures for inhibitor design, and provide detailed, field-proven protocols for their synthesis, in vitro evaluation, and in vivo validation.
Introduction: The Rationale for Targeting the TGF-β/ALK5 Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5] Activated ALK5 subsequently phosphorylates the downstream signaling proteins, Smad2 and Smad3.[6][7] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes such as cell growth, differentiation, and extracellular matrix (ECM) production.[8][9]
Dysregulation of this pathway can lead to pathological conditions. In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but can promote tumor progression and metastasis in later stages.[10][11] In fibrotic diseases, excessive TGF-β signaling leads to the overproduction and deposition of ECM components, resulting in tissue scarring and organ dysfunction.[10][12][13] Therefore, the development of small molecule inhibitors that specifically target the kinase activity of ALK5 is a promising therapeutic strategy.[3][7][14]
The TGF-β/ALK5 Signaling Pathway at a Glance
To effectively design inhibitors, a thorough understanding of the signaling pathway is paramount. The following diagram illustrates the canonical TGF-β/ALK5/Smad signaling cascade.
Caption: Canonical TGF-β/ALK5 signaling pathway.
Core Chemical Scaffolds for ALK5 Inhibitor Development
The design of effective ALK5 inhibitors often starts with a core chemical scaffold that can be modified to optimize potency, selectivity, and pharmacokinetic properties. A number of potent and selective ALK5 inhibitors that interact with the ATP-binding site of the receptor have been discovered.[3][4] Several heterocyclic scaffolds have been explored and have shown promise in clinical or pre-clinical development.[1]
Imidazole-Based Scaffolds
Substituted imidazoles were among the early classes of ALK5 inhibitors identified.[6] These compounds often exhibit good potency but may also show cross-reactivity with other kinases, such as p38 MAP kinase, due to structural similarities in their ATP-binding pockets.[6] Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the imidazole ring can significantly impact both potency and selectivity.[1] For instance, the introduction of a sulfonamide group at the 2-position of the central imidazole ring has been shown to significantly increase ALK5 inhibitory activity.[15]
Pyridine-Based Scaffolds
Pyridine-containing compounds represent another important class of ALK5 inhibitors. For example, GW6604 (2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine) has demonstrated efficacy in preclinical models of liver fibrosis.[14] The pyridazine-amino-pyridine scaffold is another promising structural moiety for the development of ALK5 modulators.[16]
Other Heterocyclic Scaffolds
A variety of other heterocyclic systems, such as pyrazole, quinoxaline, and quinoline derivatives, have also been investigated as core structures for ALK5 inhibitors.[2][17] The choice of the central scaffold is a critical first step in the drug discovery process and is often guided by factors such as synthetic accessibility, potential for diversification, and intellectual property considerations.
The following diagram illustrates a generalized workflow for the development of ALK5 inhibitors, starting from scaffold selection.
Caption: A generalized workflow for ALK5 inhibitor development.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in the discovery and characterization of novel ALK5 inhibitors.
Protocol 1: In Vitro ALK5 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the kinase activity of ALK5.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme. A common method is a flashplate-based assay using a GST-tagged ALK5 as the kinase and a GST-tagged Smad3 as the substrate.[6]
Materials:
-
Recombinant human GST-ALK5 (active)
-
Recombinant human GST-Smad3
-
[γ-³³P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well flashplates coated with anti-GST antibody
-
Microplate scintillation counter
Procedure:
-
Plate Coating: Coat the flashplates with anti-GST antibody according to the manufacturer's instructions.
-
Substrate Immobilization: Add GST-Smad3 to each well and incubate to allow for binding to the antibody. Wash the wells to remove unbound substrate.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add GST-ALK5 to each well.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Washing: Stop the reaction by washing the wells extensively with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of ³³P incorporated into the immobilized Smad3 substrate using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for TGF-β-Induced Gene Expression
Objective: To assess the ability of a test compound to inhibit TGF-β-induced downstream signaling in a cellular context.
Materials:
-
A suitable cell line (e.g., A549, HaCaT)
-
Cell culture medium and supplements
-
Transfection reagent
-
Recombinant human TGF-β1
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the wells to stimulate the signaling pathway. Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 stimulation without inhibitor).
-
Incubation: Incubate the plate for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition and determine the IC50 value.
Protocol 3: Smad3 Nuclear Translocation Assay
Objective: To visualize and quantify the inhibition of TGF-β-induced nuclear translocation of Smad3.
Principle: Upon phosphorylation by ALK5, Smad2 and Smad3 translocate from the cytoplasm to the nucleus.[6] This assay uses immunofluorescence to detect the subcellular localization of Smad3.
Materials:
-
A suitable cell line (e.g., A498) cultured on glass coverslips
-
Recombinant human TGF-β1
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Smad3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with the test compounds for 1-2 hours, followed by stimulation with TGF-β1 for 1-2 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with the primary anti-Smad3 antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Smad3 in multiple cells for each treatment condition.
Protocol 4: In Vivo Efficacy in a Murine Model of Fibrosis
Objective: To evaluate the therapeutic efficacy of a lead compound in a preclinical animal model of fibrosis.
Principle: Various animal models can be used to induce fibrosis, such as dimethylnitrosamine (DMN)-induced liver fibrosis in rats or bleomycin-induced pulmonary fibrosis in mice.[14][18] The efficacy of the ALK5 inhibitor is assessed by measuring markers of fibrosis.
Materials:
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
Fibrosis-inducing agent (e.g., DMN or bleomycin)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Anesthesia and surgical equipment (if necessary)
-
Materials for tissue collection and processing
-
Reagents for histological analysis (e.g., Masson's trichrome stain) and gene expression analysis (e.g., qRT-PCR)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week.
-
Induction of Fibrosis: Induce fibrosis according to the established protocol for the chosen model.
-
Compound Administration: Administer the test compound or vehicle control to the animals at a predetermined dose and schedule.
-
Monitoring: Monitor the animals for clinical signs of disease and body weight changes throughout the study.
-
Tissue Collection: At the end of the study, euthanize the animals and collect the target organs (e.g., liver or lungs).
-
Histological Analysis: Fix a portion of the tissue in formalin and embed it in paraffin. Prepare tissue sections and stain them with Masson's trichrome to visualize collagen deposition. Quantify the fibrotic area.
-
Gene Expression Analysis: Isolate RNA from another portion of the tissue and perform qRT-PCR to measure the expression of profibrotic genes (e.g., collagen I, α-SMA, TIMP-1).
-
Data Analysis: Compare the fibrotic scores and gene expression levels between the treated and vehicle control groups using appropriate statistical tests.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Potency and Selectivity of Representative ALK5 Inhibitors
| Compound | ALK5 IC50 (nM) | p38α IC50 (nM) | Selectivity (p38α/ALK5) | Cellular PAI-1 IC50 (nM) |
| SB-431542 | 94[19] | >10,000[19] | >106 | - |
| GW6604 | 140[14] | - | - | 500[14] |
| LY-2157299 | - | - | 4[15] | - |
| R-268712 | 2.5[19] | - | - | - |
| TP0427736 | 2.72[19] | - | - | 8.68[19] |
Note: Data are compiled from various sources and are for illustrative purposes. "-" indicates data not available.
Interpreting the Data
-
Potency: A lower IC50 value indicates a more potent inhibitor.
-
Selectivity: A high selectivity ratio (IC50 of off-target kinase / IC50 of ALK5) is desirable to minimize off-target effects. For example, some early imidazole-based inhibitors showed good potency for ALK5 but were even more potent against p38 kinase.[6]
-
Cellular Activity: The cellular assay IC50 should ideally be in a similar range to the biochemical kinase assay IC50, indicating good cell permeability and engagement with the target in a cellular environment.
Conclusion
The development of small molecule inhibitors targeting the TGF-β type I receptor, ALK5, holds significant promise for the treatment of fibrosis and cancer. This application note has provided a comprehensive overview of the rationale for targeting ALK5, the key chemical scaffolds used as building blocks for inhibitor design, and detailed protocols for their evaluation. By following a structured approach that combines rational design, robust in vitro screening, and validation in relevant in vivo models, researchers can accelerate the discovery of novel and effective ALK5 inhibitors for therapeutic intervention.
References
-
Kim, J. et al. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry. Available at: [Link]
-
Ahmad, A. et al. (2023). Oral submucosal fibrosis: a comprehensive review on pathogenesis, diagnosis, therapeutics and computational advances. Frontiers in Pharmacology. Available at: [Link]
-
Guo, F-Y. et al. (2025). ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. European Journal of Medicinal Chemistry. Available at: [Link]
-
De Gouville, A. C. et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology. Available at: [Link]
-
Animated biology with Arpan (2022). What is TGF-β Signaling? Full Mechanism, SMAD Cascade & Biological Roles. YouTube. Available at: [Link]
-
Aly, M. M. et al. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Yingling, J. M. et al. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology. Available at: [Link]
-
Lodyga, M. & Hinz, B. (2016). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. JCI Insight. Available at: [Link]
-
Yingling, J. M. et al. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology. Available at: [Link]
-
Massagué, J. (2012). TGF-β signalling in health and disease. Cell. Available at: [Link]
-
Amici, R. et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Molecules. Available at: [Link]
-
Xu, Q. et al. (2007). In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Journal of Physiology-Renal Physiology. Available at: [Link]
-
Li, J. et al. (2020). Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. European Journal of Medicinal Chemistry. Available at: [Link]
-
Vaden, D. L. et al. (2018). Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System. Journal of Visualized Experiments. Available at: [Link]
-
Hata, A. & Chen, Y. G. (2016). The Role of TGF-β Receptors in Fibrosis. The Open Rheumatology Journal. Available at: [Link]
-
Liu, R. et al. (2023). Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Immunology. Available at: [Link]
-
Patsnap Synapse (2024). What are ALK5 inhibitors and how do they work?. Available at: [Link]
-
Assay Genie (2023). Deciphering the Intricacies of TGF-Beta Signaling Pathway. Available at: [Link]
-
Colak, S. & Ten Dijke, P. (2017). Targeting TGF-β Signaling in Cancer. Trends in Cancer. Available at: [Link]
-
Patsnap Synapse (2024). What are TGF beta receptor agonists and how do they work?. Available at: [Link]
-
Karkossa, I. et al. (2021). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Gellibert, F. et al. (2006). Small-molecule inhibitors of transforming growth factor-β type I receptor kinase (ALK5). In: New Drugs and Targets for Asthma and COPD. Karger Publishers. Available at: [Link]
-
Principe, D. R. et al. (2023). Clinical development complexity of TGF-β inhibition: From fibrosis to cancer immunotherapy. ResearchGate. Available at: [Link]
-
Liu, C., Li, J., & Lu, YQ. (2024). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. Bioengineer.org. Available at: [Link]
Sources
- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology: Ingenta Connect [ingentaconnect.com]
- 5. karger.com [karger.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. assaygenie.com [assaygenie.com]
- 9. TGF-β Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Oral submucosal fibrosis: a comprehensive review on pathogenesis, diagnosis, therapeutics and computational advances [frontiersin.org]
- 13. What are TGF beta receptor agonists and how do they work? [synapse.patsnap.com]
- 14. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioengineer.org [bioengineer.org]
- 18. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 19. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Functionalization of the Pyrazole Ring for Targeted Therapy Development
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs, including anti-inflammatory agents, kinase inhibitors, and anti-cancer therapeutics.[3] Its unique structural and electronic properties allow for multi-directional functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles essential for targeted therapy. This guide provides an in-depth exploration of key strategies for pyrazole ring functionalization, complete with detailed, field-proven protocols and insights into their application in the development of next-generation targeted therapeutics.
The Pyrazole Scaffold: A Privileged Element in Drug Design
The prevalence of the pyrazole core in clinically successful drugs is a testament to its advantageous physicochemical properties.[3] The two nitrogen atoms provide hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets. The aromatic nature of the ring contributes to its metabolic stability, while its distinct electronic distribution allows for regioselective functionalization at the nitrogen (N1) and carbon (C3, C4, C5) positions. This multi-point diversity allows medicinal chemists to systematically modulate properties such as:
-
Target Affinity and Selectivity: By installing specific substituents that interact with unique pockets or residues of a target protein.
-
Solubility and Permeability: Modifying lipophilicity and polarity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacokinetic Profile: Enhancing metabolic stability and oral bioavailability.
The following diagram illustrates a generalized workflow for leveraging pyrazole functionalization in a drug discovery campaign.
Caption: Generalized workflow for pyrazole-based drug discovery.
Key Functionalization Strategies and Protocols
The strategic modification of the pyrazole ring is paramount for developing potent and selective drug candidates. The following sections detail key functionalization reactions with validated protocols.
N-Functionalization: The Ullmann-Type N-Arylation
N-arylation is a powerful tool for introducing aromatic substituents at the N1 position of the pyrazole ring. This modification is frequently employed to enhance π-π stacking interactions with aromatic residues in the target's binding site and to modulate the overall lipophilicity of the molecule.[4] The copper-catalyzed Ullmann condensation is a classic and reliable method for achieving this transformation.[5][6]
Expert Insight: The choice of ligand and base is critical for the success of Ullmann couplings. Diamine ligands, such as 1,10-phenanthroline, enhance the solubility and reactivity of the copper catalyst.[5] Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction, though stronger bases like potassium phosphate may be required for less reactive aryl halides.[7]
Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazole
This protocol describes the N-arylation of a generic pyrazole with an aryl iodide, adapted from methodologies described by Antilla et al.[6] and Buchwald et al.[7]
-
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
-
Equipment:
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox
-
Rotary evaporator
-
Flash chromatography system
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the pyrazole (1.0 mmol) and the aryl iodide (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
Aryl iodides can be irritants; avoid inhalation and skin contact.
-
-
Expected Outcome:
-
The desired N-arylpyrazole product is typically obtained in good to excellent yields (60-90%), depending on the specific substrates used. Product identity should be confirmed by NMR and mass spectrometry.
-
C-Functionalization: Transition-Metal-Catalyzed C-H Activation
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[8][9] This approach allows for the direct formation of C-C or C-heteroatom bonds at the C3, C4, or C5 positions of the pyrazole ring. Palladium-catalyzed C-H activation is a particularly powerful strategy for this purpose.[8][10]
Expert Insight: Regioselectivity is a key challenge in the C-H functionalization of pyrazoles. The C5-H is generally the most acidic and sterically accessible, often leading to preferential functionalization at this position.[11] The choice of directing group and catalyst system can be used to steer the reaction to other positions. For instance, a directing group at the N1 position can facilitate C5-H activation, while different ligands on the metal catalyst can influence selectivity between the C3 and C4 positions.
Protocol 2: Palladium-Catalyzed C5-Arylation of N-Substituted Pyrazole
This protocol is a representative procedure for the direct C5-arylation of an N-substituted pyrazole with an aryl bromide, based on principles of transition-metal-catalyzed C-H functionalization.[9]
-
Materials:
-
N-substituted pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon gas supply
-
-
Equipment:
-
Microwave reactor or oil bath
-
Sealed reaction vessel
-
Standard workup and purification equipment as in Protocol 1
-
-
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ (6.7 mg, 0.03 mmol), PCy₃ (16.8 mg, 0.06 mmol), K₂CO₃ (345 mg, 2.5 mmol), the N-substituted pyrazole (1.0 mmol), and the aryl bromide (1.5 mmol) to a microwave reaction vessel.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to 140 °C for 1-3 hours. Alternatively, the reaction can be heated in an oil bath at the same temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (dilution with ethyl acetate, filtration, and concentration).
-
Purify the product by flash chromatography.
-
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in an inert atmosphere.
-
1,4-Dioxane is a flammable peroxide-former; use fresh, inhibitor-stabilized solvent.
-
Microwave reactions can generate high pressures; use appropriate safety shields and pressure-rated vessels.
-
-
Expected Outcome:
-
Yields for C-H arylation can be more variable than N-arylation (40-80%) and are highly substrate-dependent. The major product is typically the C5-arylated pyrazole.
-
The following diagram illustrates the workflow for this C-H functionalization protocol.
Caption: Workflow for Pd-catalyzed C5-H arylation.
Application in Targeted Therapy: Case Studies
The strategic functionalization of the pyrazole ring has led to the development of several blockbuster drugs. The following case studies highlight how specific modifications contribute to their therapeutic efficacy.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13] This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Key Functionalizations:
-
1,5-Diarylpyrazole Core: The pyrazole ring acts as a rigid scaffold to orient the two aryl groups.
-
p-Sulfonamide Phenyl Group (at N1): The SO₂NH₂ group is the key to COX-2 selectivity. It inserts into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[14]
-
p-Methyl Phenyl Group (at C5): This group occupies a hydrophobic channel in the enzyme's active site, contributing to overall binding affinity.
-
The mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14][15]
Ruxolitinib: A JAK1/2 Kinase Inhibitor
Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are critical components of the JAK-STAT signaling pathway.[16] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and other inflammatory diseases.[17]
-
Key Functionalizations:
-
Pyrrolo[2,3-d]pyrimidine "Hinge-Binder": This fused heterocyclic system forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Pyrazole Ring (at C4 of the pyrrolopyrimidine): The pyrazole acts as a linker, connecting the hinge-binding moiety to the rest of the molecule.
-
Cyclopentylpropionitrile Group (at N1 of the pyrazole): This aliphatic chain extends into a hydrophobic region of the kinase, enhancing potency and selectivity.[18]
-
The inhibition of JAK1 and JAK2 by Ruxolitinib blocks the downstream signaling of multiple cytokines and growth factors, thereby reducing cell proliferation and inflammatory responses.[17]
The diagram below illustrates the central role of the JAK-STAT pathway and the point of intervention by Ruxolitinib.
Caption: Simplified JAK-STAT signaling pathway and inhibition by Ruxolitinib.
Data Summary
The following tables provide a comparative overview of functionalization strategies and examples of pyrazole-based drugs.
Table 1: Comparison of Pyrazole Functionalization Strategies
| Strategy | Position(s) | Key Reagents/Catalysts | Advantages | Disadvantages |
| N-Alkylation/Arylation | N1 | Alkyl halides, Aryl halides, CuI, Pd catalysts | High yields, well-established, wide substrate scope[6][19] | Requires stoichiometric base, potential for N2-isomer formation |
| C-H Functionalization | C3, C4, C5 | Pd, Rh, Ru catalysts, directing groups | Atom economical, avoids pre-functionalization, novel disconnections[8][9] | Regioselectivity can be challenging, may require harsh conditions |
| Halogenation | C4 | NBS, NCS, I₂ | Provides a handle for further cross-coupling reactions | Requires stoichiometric halogenating agent, potential for over-halogenation |
| Nitration/Acylation | C4 | HNO₃/H₂SO₄, Acyl chlorides/AlCl₃ | Introduces electron-withdrawing groups, modifies electronics | Harsh conditions, limited functional group tolerance |
Table 2: Selected FDA-Approved Pyrazole-Containing Drugs for Targeted Therapy
| Drug Name | Brand Name | Target(s) | Therapeutic Area | Key Pyrazole Function |
| Celecoxib | Celebrex® | COX-2 | Anti-inflammatory, Pain | Scaffold for selective inhibitor design[12] |
| Ruxolitinib | Jakafi® | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Linker and scaffold element[16] |
| Crizotinib | Xalkori® | ALK, ROS1, MET | Non-Small Cell Lung Cancer | Core scaffold |
| Sapanisertib | N/A (Clinical) | mTORC1/2 | Oncology | Kinase hinge-binding scaffold |
Conclusion
The functionalization of the pyrazole ring is a mature yet continuously evolving field that remains central to the development of targeted therapies. The synthetic versatility of this scaffold allows for precise, multi-dimensional optimization of drug candidates against a wide array of biological targets. Mastery of both classical and modern functionalization techniques, such as Ullmann-type couplings and direct C-H activation, provides researchers with a powerful toolkit to address the complex challenges of modern drug discovery. The continued success of pyrazole-containing drugs in the clinic underscores the enduring value of this privileged scaffold and ensures its prominent role in the future of medicinal chemistry.
References
-
Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (2023). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry. Retrieved from [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). PubMed Central. Retrieved from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2025). ResearchGate. Retrieved from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). MDPI. Retrieved from [Link]
-
What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]
- An improved process for the preparation of ruxolitinib phosphate. (n.d.). Google Patents.
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved from [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). ResearchGate. Retrieved from [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]
-
The Synthesis Journey of Ruxolitinib: Understanding the Role of Key Intermediates. (n.d.). N/A. Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Retrieved from [Link]
-
Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub: are you are robot? [sci-hub.jp]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. news-medical.net [news-medical.net]
- 15. ClinPGx [clinpgx.org]
- 16. The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing | OCTAGONCHEM [octagonchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting THP Protecting Group Cleavage in Acidic Conditions
Welcome to our dedicated technical support guide for troubleshooting the acidic cleavage of tetrahydropyranyl (THP) protecting groups. This resource is designed for researchers, chemists, and drug development professionals who utilize THP ethers in their synthetic strategies. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step protocols to ensure your deprotection reactions are successful, efficient, and selective.
The THP group is a widely used protecting group for alcohols due to its ease of installation and general stability under basic, oxidative, and reductive conditions.[1][2][3] However, its removal under acidic conditions, while generally straightforward, can sometimes present challenges ranging from incomplete reactions to undesired side product formation. This guide will walk you through the causality behind these issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My THP deprotection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
A1: Incomplete THP cleavage is a common issue often rooted in insufficient acid strength or suboptimal reaction conditions.
-
Mechanistic Insight: The deprotection of a THP ether is an acid-catalyzed hydrolysis of an acetal.[4][5][6] The reaction begins with the protonation of the ether oxygen, followed by the departure of the alcohol to form a resonance-stabilized oxocarbenium ion.[4][5] This intermediate is then trapped by a nucleophile, typically the solvent (e.g., water or an alcohol), to release the deprotected alcohol. If the acid catalyst is too weak or its concentration is too low, the initial protonation step is slow, leading to an incomplete reaction.
-
Troubleshooting Steps:
-
Increase Acid Strength or Concentration: If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS) or acetic acid, consider switching to a stronger acid such as p-toluenesulfonic acid (TsOH), hydrochloric acid (HCl), or trifluoroacetic acid (TFA).[7] Alternatively, you can cautiously increase the concentration of the acid you are currently using.
-
Elevate the Reaction Temperature: Increasing the temperature can often drive a sluggish reaction to completion. However, be mindful of the thermal stability of your substrate.
-
Optimize the Solvent System: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol can actively participate in the reaction and facilitate proton transfer. A common and effective solvent system is a mixture of acetic acid, tetrahydrofuran (THF), and water.[4]
-
Consider a Stronger Lewis Acid: In some cases, particularly with sterically hindered substrates, a Lewis acid such as bismuth triflate or titanium(III) chloride may be more effective.[1][8]
-
-
Workflow for Troubleshooting Incomplete Deprotection:
Troubleshooting workflow for incomplete THP cleavage.
Q2: I am observing degradation of my starting material or the formation of side products. How can I mitigate this?
A2: Substrate degradation is typically caused by excessively harsh acidic conditions. The key is to use milder acids or reaction conditions.
-
Causality: Many complex molecules contain other acid-sensitive functional groups, such as other protecting groups (e.g., silyl ethers, acetonides), double bonds prone to isomerization or hydration, or epoxides. Strong acids can cause the cleavage of these groups or other undesired side reactions.
-
Strategies for Milder Deprotection:
-
Use a Weaker Acid: Pyridinium p-toluenesulfonate (PPTS) is an excellent choice for a milder, buffered acidic environment, especially in alcoholic solvents.[4][7] Acetic acid in a THF/water mixture is also a common mild condition.[4]
-
Employ Lewis Acids: Certain Lewis acids, such as cerium(IV) ammonium nitrate (CAN) or bismuth triflate, can catalyze THP cleavage under conditions that may leave other acid-labile groups intact.[1][8]
-
Heterogeneous Catalysts: Solid-supported acids like Amberlyst H-15 or montmorillonite clay K-10 can be used.[7] These can be easily filtered off, and the reaction time can be carefully controlled to minimize side reactions.
-
Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods have been developed, such as using lithium chloride in a DMSO/water mixture at elevated temperatures.[2]
-
-
Comparative Table of Acidic Conditions:
| Catalyst | Typical Conditions | Acidity | Comments |
| HCl / H₂SO₄ | Aqueous solution | Strong | Highly effective but lacks selectivity. |
| TFA | 2% in CH₂Cl₂ | Strong | Effective, but can cleave other acid-labile groups.[7] |
| TsOH | Catalytic, in MeOH or EtOH | Moderate-Strong | A common and reliable choice.[7] |
| AcOH/THF/H₂O | 3:1:1 mixture | Mild | A standard, mild condition for general use.[4] |
| PPTS | Catalytic, in EtOH | Mild | Buffered acidity, good for sensitive substrates.[4][7] |
| Bi(OTf)₃ | Catalytic, solvent-free or CH₂Cl₂ | Lewis Acid | Mild and efficient for both protection and deprotection.[1] |
Q3: My compound contains both a THP ether and a silyl ether (e.g., TBS). How can I selectively cleave the THP group?
A3: Selective deprotection is achievable by fine-tuning the acidic conditions, as THP ethers are generally more acid-labile than most silyl ethers.
-
Expert Insight: The relative stability of protecting groups is a cornerstone of modern organic synthesis. While both THP and silyl ethers are cleaved by acid, the kinetics of THP cleavage are typically much faster.
-
Protocol for Selective Deprotection:
-
Reagent Selection: Use a mild acidic catalyst. PPTS in ethanol at room temperature is often the reagent of choice for this transformation.[4][7]
-
Reaction Monitoring: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial. Spot the reaction mixture alongside your starting material and the expected product.
-
Controlled Reaction Time: As soon as the starting material is consumed, quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution, to prevent over-reaction and cleavage of the silyl ether.
-
Experimental Protocols
Protocol 1: Standard THP Deprotection using Acetic Acid
This protocol is a reliable starting point for the cleavage of most THP ethers.
-
Dissolution: Dissolve the THP-protected compound (1.0 eq) in a 3:1:1 mixture of acetic acid, THF, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Protocol 2: Mild and Selective THP Deprotection using PPTS
This protocol is ideal for substrates containing other acid-sensitive functional groups.
-
Dissolution: Dissolve the THP-protected compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature or gently warm to 40-50 °C if the reaction is slow.
-
Monitoring: Carefully monitor the reaction by TLC to ensure selective cleavage.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.[7]
Mechanistic Overview
A clear understanding of the reaction mechanism is vital for effective troubleshooting.
A Note on Diastereomers
One of the inherent drawbacks of the THP protecting group is the introduction of a new stereocenter at the anomeric carbon of the pyran ring.[4][8] This results in the formation of a mixture of diastereomers if the alcohol substrate is chiral.[4][8] While this does not affect the deprotection chemistry, it can complicate purification and characterization (e.g., NMR spectroscopy) of the protected intermediate.[4][8]
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]
-
Alonso, J., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4). Retrieved from [Link]
- Kaisalo, L. H., & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701.
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. Retrieved from [Link]
-
Zhang, Z.-H., et al. (2000). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, Synopses(8), 374-375. Retrieved from [Link]
-
Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 1,4-Substituted Pyrazoles
Welcome to the technical support center for the synthesis of 1,4-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we will address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a 1,4-disubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine is yielding a mixture of regioisomers. How can I control the regioselectivity?
A1: This is a classic challenge in pyrazole synthesis, particularly with the Knorr synthesis and related methods.[1][2] The formation of two possible regioisomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted from a 1,3-diketone) arises from the two electrophilic carbonyl carbons of the diketone and the two nucleophilic nitrogen atoms of the substituted hydrazine.[2]
Several factors influence the regioselectivity, and understanding them is key to controlling the outcome:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine is often directed to the less sterically hindered carbonyl group of the 1,3-diketone.[3]
-
Electronic Effects: The electronic nature of the substituents on both the diketone and the hydrazine plays a crucial role. Electron-withdrawing groups on the diketone can activate a carbonyl group towards nucleophilic attack.
-
Reaction Conditions (pH and Solvent): The pH of the reaction medium can significantly alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[2] The choice of solvent can also influence the reaction pathway. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[4]
Troubleshooting Steps:
-
Modify the Hydrazine: If possible, using a hydrazine with bulky substituents can enhance steric control.
-
Adjust the pH: Carefully controlling the pH can favor the formation of one regioisomer over the other. Acidic conditions can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity.
-
Solvent Screening: Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., DMF, toluene), to identify the optimal medium for your desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic control of the reaction, favoring the formation of the product from the initial, sterically favored attack.
Q2: I am observing the formation of pyrazoline as a major byproduct. How can I promote aromatization to the desired pyrazole?
A2: The formation of a pyrazoline intermediate is a common step in many pyrazole syntheses, particularly when starting from α,β-unsaturated ketones or similar precursors.[1] The final step is the oxidation of the pyrazoline to the aromatic pyrazole. If this oxidation is inefficient, the pyrazoline will be a significant contaminant.
Causality and Solutions:
-
In-situ Oxidation: Often, an in-situ oxidizing agent is required. Common choices include:
-
Air/Oxygen: Simply bubbling air or performing the reaction under an oxygen atmosphere can be effective, especially at elevated temperatures in solvents like DMSO.
-
Chemical Oxidants: Reagents like bromine, iodine, or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used to facilitate the oxidation.
-
-
Reaction Conditions: Ensure the reaction temperature and time are sufficient for the oxidation to proceed to completion. Microwave irradiation can sometimes be used to accelerate this step.[1]
Experimental Protocol: Oxidation of a Pyrazoline Intermediate
-
Once the formation of the pyrazoline is complete (as monitored by TLC or LC-MS), add a suitable oxidizing agent (e.g., 1.1 equivalents of bromine in a suitable solvent).
-
Stir the reaction at room temperature or with gentle heating until the pyrazoline is fully consumed.
-
Quench any excess oxidant (e.g., with sodium thiosulfate for bromine).
-
Proceed with the standard work-up and purification.
Q3: My purification is complicated by the presence of a di-addition product. What is this and how can I avoid it?
A3: A di-addition product, where two molecules of hydrazine have reacted with one molecule of the 1,3-dicarbonyl compound, can sometimes be observed.[2] This is more likely to occur if there is a large excess of hydrazine or if the reaction conditions favor the second addition over the desired cyclization.
Preventative Measures:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the hydrazine.
-
Slow Addition: Add the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl compound at a controlled temperature. This helps to maintain a low instantaneous concentration of the hydrazine, disfavoring the di-addition.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired product is maximized and before significant byproduct formation occurs.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis
The Knorr synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[5] However, with unsymmetrical diketones, a mixture of regioisomers is a frequent outcome.[2]
Visualizing the Problem:
Caption: Formation of regioisomers in pyrazole synthesis.
Troubleshooting Table:
| Parameter | Observation | Recommended Action | Rationale |
| Solvent | Mixture of isomers in ethanol. | Screen solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). | Fluorinated alcohols can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine, favoring one reaction pathway.[4] |
| Temperature | Isomer ratio varies with temperature. | Run the reaction at a lower temperature (e.g., 0 °C to RT) to favor the kinetically controlled product. | The activation energies for the two competing pathways may be different, allowing for kinetic control at lower temperatures. |
| Catalyst | No catalyst or acid/base catalyst used. | Experiment with Lewis acid catalysts (e.g., LiClO4) or Brønsted acids.[1] | Catalysts can selectively activate one carbonyl group or influence the rate-determining step of the cyclization. |
| Purification | Isomers are difficult to separate by chromatography. | Consider derivatization of the crude mixture to facilitate separation, followed by deprotection. Alternatively, explore crystallization techniques. | Chemical modification can alter the physical properties of the isomers, making them more amenable to separation. |
Issue 2: N-Alkylation vs. C-Alkylation Side Reactions
When synthesizing N-substituted pyrazoles via alkylation of a pre-formed pyrazole, a common side reaction is C-alkylation, leading to a mixture of products. The pyrazole anion is an ambident nucleophile, with nucleophilic character at both the nitrogen and carbon atoms.
Visualizing the Reaction Pathways:
Caption: Competing N- and C-alkylation of pyrazole.
Troubleshooting Protocol for Selective N-Alkylation:
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred to generate the pyrazole anion cleanly.
-
Solvent Effects: Polar aprotic solvents like DMF or THF are generally used. The solvent can influence the dissociation of the ion pair and the relative reactivity of the N and C positions.
-
Counterion: The nature of the counterion (e.g., Na+, K+) can affect the regioselectivity. In some cases, the addition of a phase-transfer catalyst can be beneficial.
-
Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer agents may show a higher propensity for C-alkylation.
-
Temperature: Running the reaction at lower temperatures can sometimes improve the selectivity for N-alkylation.
Step-by-Step Methodology for N-Alkylation:
-
To a solution of the pyrazole in anhydrous DMF at 0 °C, add NaH (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.[3]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Costantino, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]
-
Kumar, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 5, 100831. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2473. [Link]
-
Barycki, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9572-9584. [Link]
-
Sharma, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1048-1094. [Link]
-
Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]
-
Gomha, S. M., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(12), 3110. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6147. [Link]
-
Wu, X., et al. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(15), 2735-2739. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Pyrazole N-Alkylation
Welcome to the technical support center for the optimization of pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we address common challenges encountered during the N-alkylation of pyrazoles through a series of frequently asked questions and troubleshooting guides. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common methods for pyrazole N-alkylation?
There are several established methods for the N-alkylation of pyrazoles, each with its own advantages and limitations. The choice of method often depends on the specific pyrazole substrate, the nature of the alkylating agent, and the desired regioselectivity. The most common approaches include:
-
Base-Mediated N-Alkylation: This is the most traditional and widely used method. It involves the deprotonation of the pyrazole N-H bond with a suitable base to form a pyrazolate anion, which then acts as a nucleophile and attacks the alkylating agent.
-
Acid-Catalyzed N-Alkylation: This method is particularly useful for specific types of alkylating agents, such as trichloroacetimidates. It proceeds under mild acidic conditions and avoids the need for strong bases.[1]
-
Phase-Transfer Catalysis (PTC): PTC is an effective technique when dealing with reactants that are soluble in different phases (e.g., a water-soluble pyrazolate and an organic-soluble alkylating agent). It enhances reaction rates and can be performed under mild conditions, sometimes even without a solvent.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[2]
FAQ 2: How can I control the regioselectivity of N-alkylation on an unsymmetrical pyrazole?
Controlling regioselectivity is a critical challenge in the N-alkylation of unsymmetrically substituted pyrazoles, as it can lead to the formation of two regioisomers. The regiochemical outcome is influenced by a combination of electronic and steric factors of the pyrazole ring, as well as the reaction conditions.[1] Key strategies to control regioselectivity include:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring will direct the alkyl group to the more accessible nitrogen.[1]
-
Choice of Base and Counter-ion: The nature of the base and its counter-ion can play a crucial role. For instance, using a non-coordinating base might favor alkylation at one nitrogen, while a coordinating metallic base could mask that site and direct the alkyl group to the other nitrogen.
-
Substituent Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Directed Alkylation: In some cases, functional groups on the pyrazole can act as directing groups, guiding the alkylation to a specific nitrogen atom.
FAQ 3: What are the common side reactions in pyrazole N-alkylation and how can I minimize them?
Besides the formation of regioisomers, other side reactions can occur during pyrazole N-alkylation:
-
O-alkylation: If the pyrazole substrate contains a hydroxyl group, O-alkylation can compete with N-alkylation. This can often be minimized by careful selection of the base and reaction conditions.
-
Dialkylation: In some cases, particularly with highly reactive alkylating agents or an excess of the reagent, dialkylation of the pyrazole ring can occur, leading to the formation of a pyrazolium salt. Using a stoichiometric amount of the alkylating agent can help to avoid this.
-
Decomposition of the Alkylating Agent: Some alkylating agents can be unstable under the reaction conditions. For example, highly reactive benzyl bromide can react with potassium hydroxide to form benzyl alcohol. In such cases, using a less reactive leaving group (e.g., chloride instead of bromide) can be beneficial.
-
Rearrangement of the Alkylating Agent: Certain alkylating agents, like allyl imidates, can undergo rearrangement reactions that compete with the desired alkylation.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield of the N-Alkylated Product
Question: I am not getting a good yield of my N-alkylated pyrazole. What could be the reasons and how can I improve it?
Answer: Low or no yield in pyrazole N-alkylation can stem from several factors. Let's break down the potential causes and solutions:
Causality and Troubleshooting Steps:
-
Inefficient Deprotonation: The pyrazole N-H bond needs to be sufficiently deprotonated to form the nucleophilic pyrazolate anion.
-
Solution: Ensure the base you are using is strong enough to deprotonate your specific pyrazole. The pKa of the pyrazole and the base are crucial. For less acidic pyrazoles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) may be necessary instead of weaker bases like potassium carbonate (K₂CO₃).
-
-
Poor Reactivity of the Alkylating Agent: The electrophilicity of the alkylating agent is key.
-
Solution: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you might need to switch to a more reactive one (e.g., an alkyl bromide or iodide). Additionally, some electrophiles, such as those with strong electron-withdrawing groups, can be poor substrates as they may hinder the formation of a carbocation intermediate in certain mechanisms.[1]
-
-
Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Solution: For base-mediated alkylations, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred as they solvate the cation of the base without deactivating the nucleophile. For acid-catalyzed reactions, nonpolar solvents like 1,2-dichloroethane (DCE) may be more suitable.[1]
-
-
Incorrect Reaction Temperature or Time: The reaction may be too slow at the current temperature.
-
Solution: Try increasing the reaction temperature. If the reaction is still sluggish, consider using microwave-assisted heating, which can significantly reduce reaction times and improve yields.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common hurdle. Here’s a systematic approach to tackle this issue:
Causality and Troubleshooting Steps:
-
Steric and Electronic Control: The inherent steric and electronic properties of your pyrazole substrate are the primary determinants of regioselectivity.
-
Solution:
-
Steric Hindrance: If possible, modify the pyrazole to have a bulky group at the 3- or 5-position to sterically block one of the nitrogen atoms. Alkylation will then be favored at the less hindered nitrogen.[1]
-
Electronic Effects: Analyze the electronic nature of the substituents. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the other nitrogen.
-
-
-
Optimizing Reaction Conditions: The choice of base and solvent can significantly influence the regiomeric ratio.
-
Solution:
-
Base Selection: Experiment with different bases. A large, non-coordinating base might favor attack at the sterically more accessible nitrogen. Conversely, a smaller, coordinating base (e.g., those with Li⁺, Na⁺, or K⁺ counterions) might chelate with a nearby functional group, directing the alkylation to a specific nitrogen.
-
Solvent Polarity: Vary the solvent. The polarity of the solvent can affect the dissociation of the pyrazolate salt and the solvation of the transition state, thereby influencing the regioselectivity.
-
-
-
Directed Alkylation Strategies:
-
Solution: If your pyrazole has a suitable functional group (e.g., a hydroxyl or amino group), you can use it to direct the alkylation. This might involve temporary protection of one nitrogen or using a reagent that selectively coordinates with the functional group.
-
Problem 3: Difficulty in Separating Regioisomers
Question: I have a mixture of regioisomers that are very difficult to separate by column chromatography. What other techniques can I use?
Answer: Separating closely related regioisomers can be challenging. Here are some strategies:
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solution: Before abandoning chromatography, try different solvent systems and stationary phases. Sometimes a subtle change in the eluent polarity or switching to a different type of silica gel (e.g., alumina) can improve separation.
-
-
Crystallization:
-
Solution: Attempt to crystallize the mixture. Often, one regioisomer will crystallize preferentially, allowing for its isolation in pure form. Seeding the solution with a small crystal of one of the pure isomers (if available) can be helpful.
-
-
Derivatization:
-
Solution: If the regioisomers have different reactive functional groups, you can selectively derivatize one of them to alter its physical properties (e.g., polarity, solubility), making separation easier. The original compound can then be regenerated after separation.
-
-
Preparative HPLC:
-
Solution: If the above methods fail, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating challenging mixtures of isomers.
-
Section 3: Experimental Protocols and Data
General Protocol for Base-Mediated N-Alkylation
This protocol provides a general guideline for a typical base-mediated N-alkylation of a pyrazole.
Step-by-Step Methodology:
-
To a solution of the pyrazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, MeCN, or THF), add the base (1.1-1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the formation of the pyrazolate anion.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This protocol is adapted for the N-alkylation of pyrazoles using trichloroacetimidate electrophiles.[1]
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere, combine the pyrazole (1.0 eq.), the trichloroacetimidate (1.0 eq.), and a Brønsted acid catalyst such as camphorsulfonic acid (CSA) (0.2 eq.).[1]
-
Add a dry, nonpolar solvent, such as 1,2-dichloroethane (DCE), to achieve a concentration of approximately 0.25 M.[1]
-
Stir the reaction mixture at room temperature for the required time (typically 4 hours), monitoring the reaction by TLC.[1]
-
After completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by silica gel flash column chromatography to obtain the N-alkylated pyrazole.[1]
Data Presentation: Solvent and Base Selection Guide
The following table provides a general guide for selecting appropriate solvents and bases for pyrazole N-alkylation.
| Base | pKa of Conjugate Acid | Typical Solvents | Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, MeCN, Acetone | A mild base suitable for pyrazoles with acidic N-H protons. |
| Sodium Hydride (NaH) | ~35 | THF, DMF | A strong, non-nucleophilic base for less acidic pyrazoles. Requires anhydrous conditions. |
| Potassium tert-Butoxide (KOt-Bu) | ~19 | THF, t-BuOH | A strong, sterically hindered base. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, MeCN | Often provides better results than K₂CO₃ due to the "cesium effect". |
Section 4: Visualizing the Process
Experimental Workflow for Troubleshooting Poor Regioselectivity
The following diagram outlines a logical workflow for addressing poor regioselectivity in pyrazole N-alkylation.
Caption: A troubleshooting workflow for optimizing regioselectivity.
Mechanism of Base-Mediated Pyrazole N-Alkylation
This diagram illustrates the general mechanism for the base-mediated N-alkylation of a pyrazole.
Caption: Mechanism of base-mediated pyrazole N-alkylation.
References
-
Gudipati, S. et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Smith, J. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
-
Matos, I. et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal. Available at: [Link]
-
Diez-Barra, E. et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. Available at: [Link]
-
Shaaban, M. R. et al. (2020). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
How to avoid regioisomer formation in pyrazole synthesis
A Senior Application Scientist's Guide to Overcoming Regioisomer Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic routes. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Addressing Regioisomer Contamination
This section addresses the most common and urgent issue faced during pyrazole synthesis: the unexpected formation of regioisomeric mixtures.
Q1: I'm using the classical Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, but I'm getting a mixture of two pyrazole products. Why is this happening?
A1: This is a fundamentally expected outcome of the classical Knorr pyrazole synthesis when using unsymmetrical starting materials. [1] The formation of a regioisomeric mixture arises because the two carbonyl groups of your 1,3-dicarbonyl compound (R¹-CO-CH₂-CO-R²) are electronically and sterically non-equivalent.
The reaction mechanism proceeds through the initial nucleophilic attack of one of the nitrogen atoms of the substituted hydrazine (R³-NH-NH₂) on one of the carbonyl carbons.[2][3] This is followed by cyclization and dehydration.[4] Since there are two different carbonyl groups, two competing reaction pathways exist, each leading to a different regioisomer.
The pathway that is kinetically favored will determine the major product. This is influenced by:
-
Electrophilicity of the Carbonyls: The more electron-deficient (more electrophilic) carbonyl carbon will typically react faster. For instance, a carbonyl adjacent to an electron-withdrawing group (like a CF₃ group) is more reactive than one adjacent to an alkyl group.[5]
-
Steric Hindrance: A less sterically hindered carbonyl group is more accessible to the incoming hydrazine nucleophile.
-
Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (R³-NH-NH₂), the two nitrogen atoms have different nucleophilicity. The terminal -NH₂ group is generally more nucleophilic and is believed to initiate the attack.
The diagram below illustrates these competing pathways.
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Q2: How can I modify my current reaction to improve the yield of my desired regioisomer?
A2: Excellent question. Instead of abandoning your current route, several in-process modifications can dramatically shift the regiochemical outcome. The key is to alter the relative rates of the competing pathways shown above.
Strategy 1: Leverage Solvent Effects with Fluorinated Alcohols
One of the most effective and straightforward methods is to change the reaction solvent.[6] Standard solvents like ethanol often give poor selectivity. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[6][7]
Causality: Fluorinated alcohols are highly polar and strong hydrogen-bond donors. They can preferentially form a hemiketal intermediate with the more electrophilic carbonyl group of the 1,3-dicarbonyl.[6] This effectively "protects" or deactivates that carbonyl, directing the hydrazine to attack the other, now more available, carbonyl group. This controlled, stepwise process overrides the inherent kinetic preference, leading to a single major regioisomer.
Experimental Protocol: Regioselective Pyrazole Synthesis using TFE
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2-0.5 M.
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine.
-
Reaction: Stir the mixture at room temperature or heat to reflux (TFE boiling point: ~74 °C), monitoring the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to isolate the desired regioisomer.
Strategy 2: pH and Catalyst Optimization
The pH of the reaction medium can significantly influence regioselectivity.[8]
-
Acidic Conditions: An acid catalyst protonates a carbonyl group, increasing its electrophilicity and accelerating the initial condensation step.[2][9] This can enhance the inherent reactivity difference between the two carbonyls, potentially leading to higher selectivity. Common choices include acetic acid, p-toluenesulfonic acid, or a Lewis acid like lithium perchlorate.[1]
-
Basic Conditions: Base can deprotonate the hydrazine, increasing its nucleophilicity. However, it can also promote enolization of the dicarbonyl, which may open up different reaction pathways. This approach is generally less common for controlling regioselectivity in the initial condensation.
Recommendation: Perform a screen of conditions. Start with your standard reaction and run parallel experiments with 5-10 mol% of acetic acid and another with a Lewis acid catalyst to identify the optimal conditions for your specific substrates.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding pyrazole synthesis, offering foundational knowledge for strategic planning.
Q3: What are the primary factors that control regioselectivity in pyrazole synthesis from 1,3-dicarbonyls?
A3: Regioselectivity is a result of a complex interplay between substrate electronics, sterics, and reaction conditions. The following table summarizes the key influencing factors.
| Factor | Influence on Regioselectivity | Example / Explanation |
| Electronic Effects (Dicarbonyl) | Dominant Factor. A strong electron-withdrawing group (EWG) makes the adjacent carbonyl significantly more electrophilic, promoting initial attack at that site under neutral or acidic conditions. | In 1,1,1-trifluoro-2,4-pentanedione, the carbonyl next to the CF₃ group is much more reactive than the one next to the CH₃ group.[5] |
| Steric Effects (Dicarbonyl) | Secondary Factor. A bulky substituent can hinder the approach of the hydrazine to the adjacent carbonyl, directing the reaction towards the less sterically crowded site. | A t-butyl group will strongly disfavor attack at the adjacent carbonyl compared to a methyl group. |
| Hydrazine Substituent | The electronic nature of the substituent on the hydrazine (R³ in R³-NHNH₂) modifies the nucleophilicity of the nitrogen atoms, but the terminal NH₂ is typically the primary nucleophile. | Arylhydrazines are common substrates.[1] |
| Solvent Choice | High Impact. As detailed in the troubleshooting section, fluorinated alcohols can reverse or dramatically enhance selectivity by forming hemiketal intermediates.[6] | TFE or HFIP can lead to >95:5 regiomeric ratios, whereas ethanol might yield a 1:1 mixture.[6] |
| pH / Catalyst | Moderate Impact. Can be used to tune the electrophilicity of the carbonyls and the nucleophilicity of the hydrazine, thereby altering the kinetic landscape of the reaction.[8] | Catalytic amounts of acid can enhance the inherent electronic bias of the dicarbonyl substrate.[2] |
Q4: My reaction produced a single major isomer. How can I be certain of its structure?
A4: This is a critical step, as misidentification of a regioisomer can invalidate subsequent biological or material science data. While 1D ¹H and ¹³C NMR are essential, they often cannot unambiguously distinguish between two closely related regioisomers.
The gold standard for structure elucidation is 2D-NMR spectroscopy, specifically the Nuclear Overhauser Effect (NOE). [10]
-
NOESY or ROESY Experiments: These experiments detect through-space correlations between protons that are close to each other (< 5 Å). For an N-substituted pyrazole, a key correlation to look for is between the protons of the N-substituent (e.g., the N-CH₃ or N-Aryl protons) and the proton at the C5 position of the pyrazole ring. The presence of this correlation confirms that the substituent is on N1, adjacent to C5. Its absence, and a potential correlation to the C3 substituent, would suggest the opposite regioisomer.[10]
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof.
Q5: Are there alternative synthetic strategies that completely avoid the problem of regioisomerism?
A5: Yes, modern organic synthesis offers several powerful, inherently regioselective methods that bypass the classical condensation of unsymmetrical 1,3-dicarbonyls. If optimizing the Knorr synthesis is unsuccessful or if you are designing a new route, consider these approaches:
-
[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component (like a diazo compound or a hydrazone-derived 1,3-dipole) with a two-atom component (like an alkyne or alkene). The regioselectivity is often well-defined by the electronics of the reacting partners.[11]
-
Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single pot to build complex molecules with high efficiency and often excellent regioselectivity.[11] Various MCRs for pyrazole synthesis have been developed that avoid ambiguous cyclization steps.
-
Synthesis from Alternative Precursors: Many regioselective syntheses start from materials other than 1,3-dicarbonyls. Examples include the reaction of α,β-unsaturated aldehydes/ketones with hydrazines or the reaction of N-arylhydrazones with nitroolefins.[7][12]
The following workflow can help guide your decision-making process when encountering regioselectivity issues.
Caption: Decision workflow for addressing poor regioselectivity.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up Pyrazole-Based Pharmaceutical Intermediates
Welcome to the Technical Support Center for the synthesis of pyrazole-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and their efficient, safe, and scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the transition from bench-scale to pilot or industrial-scale production.
Section 1: Frequently Asked Questions (FAQs) - Core Challenges in Scale-Up
This section addresses common high-level challenges that researchers face when scaling up pyrazole synthesis.
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?
A1: The use of hydrazine and its derivatives is a cornerstone of many pyrazole syntheses, typically through condensation with a 1,3-dicarbonyl compound.[3][4] While effective, scaling up reactions involving hydrazine hydrate presents significant safety hazards that must be meticulously managed. The primary concerns include:
-
Thermal Runaway: The condensation reaction between hydrazine and 1,3-dicarbonyl compounds can be highly exothermic.[5] Without proper heat management, this can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous rise in temperature and pressure within the reactor.[5]
-
Hydrazine Decomposition: Hydrazine is a high-energy compound that can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of catalytic metals like copper, cobalt, and iron oxides.[5]
-
Toxicity and Flammability: Hydrazine is highly toxic and flammable.[5] Exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods or closed-system reactors.
Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?
A2: Managing the exotherm is critical for a safe and controlled scale-up.[5] Key strategies include:
-
Slow and Controlled Addition: Add the hydrazine hydrate solution to the reaction mixture slowly and in a controlled manner to allow the reactor's cooling system to dissipate the generated heat effectively.[5]
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity for the scale of the reaction. Regular maintenance and performance checks of the cooling system are essential.
-
Adequate Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction, thus mitigating sharp temperature increases.[5]
-
Use of a Base: In some cases, the addition of a mild base, such as sodium acetate, can help to control the exotherm by neutralizing any acidic byproducts that might catalyze decomposition.[5]
Q3: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity on a larger scale?
A3: The formation of regioisomers is a frequent challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6][7] Achieving high regioselectivity is crucial for yield, purity, and downstream processing. Strategies to improve regioselectivity include:
-
Solvent Screening: The choice of solvent can significantly influence the reaction pathway. Aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity in certain cases compared to commonly used protic solvents like ethanol.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over another by increasing the kinetic barrier for the formation of the undesired isomer.[5]
-
Catalyst Selection: For catalyzed reactions, screening different catalysts can identify one that provides better regiochemical control.[6]
-
pH Control: The pH of the reaction medium can influence the protonation state of the reactants and intermediates, thereby affecting the regioselectivity of the cyclization step. Careful control of pH is therefore recommended.
Section 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for side product formation.- Ensure efficient mixing to overcome mass transfer limitations at scale.- Verify the quality and purity of starting materials and reagents.[5] |
| Formation of byproducts or regioisomers. | - Optimize reaction conditions (temperature, solvent, catalyst) to enhance selectivity for the desired product.[5][6]- Consider alternative synthetic routes that offer higher regioselectivity.[5] | |
| Product loss during workup or purification. | - Optimize extraction and crystallization solvents and procedures to minimize loss.- Analyze waste streams to quantify product loss and identify areas for improvement. | |
| Poor Regioselectivity | Reaction conditions favor the formation of multiple isomers. | - Conduct a solvent screen to identify a solvent that improves regioselectivity.[7]- Lowering the reaction temperature can often enhance selectivity.[5]- Explore alternative synthetic pathways that provide better regiochemical control.[5] |
| Exothermic Runaway | Inadequate heat dissipation at a larger scale. | - IMMEDIATE ACTION: Stop the addition of reagents.- EMERGENCY COOLING: Activate any emergency cooling systems.- MITIGATION: If safe, add a cold, inert solvent to dilute the reaction mixture and absorb heat.- PREVENTION: Re-evaluate the thermal hazards of the reaction using techniques like Differential Scanning Calorimetry (DSC) before attempting another scale-up. Ensure the reactor's cooling capacity is sufficient.[5] |
| Impurity Formation | Side reactions due to prolonged reaction times or elevated temperatures. | - Optimize reaction time and temperature to minimize the formation of degradation products.- Analyze impurities by LC-MS or GC-MS to identify their structures and propose formation mechanisms, which can guide optimization. |
| Contaminants in starting materials. | - Ensure all starting materials meet the required purity specifications.- Purify starting materials if necessary. | |
| Crystallization/Purification Issues | Product is an oil or does not crystallize easily. | - Screen a variety of solvents and solvent mixtures for crystallization.[8]- Try different crystallization techniques such as cooling crystallization, anti-solvent addition, or evaporation.[8]- If direct crystallization fails, consider converting the pyrazole to an acid addition salt, which often has better crystalline properties. The salt can be crystallized and then neutralized to recover the pure pyrazole.[8][9][10] |
| Impurities co-crystallize with the product. | - Perform a fractional crystallization to separate the desired product from the impurities.[9]- Consider a different solvent system that has a larger solubility difference between the product and the impurities. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments and a visual workflow for troubleshooting common scale-up issues.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis at Bench Scale
This protocol describes a typical synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per gram of dicarbonyl).
-
Reagent Addition: While stirring, slowly add a solution of hydrazine hydrate (1.0-1.2 eq) in the same solvent to the flask. Monitor the internal temperature during the addition.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and maintain for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Workflow for Troubleshooting Low Yield in Pyrazole Synthesis
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Refinement of Chromatographic Purification Methods for Pyrazole Intermediates
Welcome to the Technical Support Center for the chromatographic purification of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these critical building blocks. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, their synthesis often yields complex mixtures containing regioisomers, stereoisomers, and other closely related impurities, making purification a significant bottleneck.
This document provides field-proven insights and evidence-based protocols in a direct question-and-answer format to address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses the most common initial questions regarding the setup and strategy for pyrazole purification.
Q1: What are the primary challenges in purifying pyrazole intermediates?
The purification of pyrazole intermediates is often complicated by several factors inherent to their structure and synthesis:
-
Isomerism: Synthetic routes can produce a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) which often have very similar polarities, making them difficult to resolve using standard chromatographic techniques.[2]
-
Chirality: The introduction of stereocenters results in enantiomers, which are physically and chemically identical in an achiral environment and require specialized chiral stationary phases (CSPs) for separation.[2][3]
-
Polarity and Solubility: Pyrazole intermediates can span a wide range of polarities. Highly polar compounds may show poor retention on reverse-phase columns or streak on normal-phase columns, while non-polar analogues can be challenging to separate from non-polar impurities.
-
Chemical Stability: The pyrazole ring is generally stable, but certain functional groups on the molecule can be sensitive to the stationary phase. For example, the acidic nature of standard silica gel can sometimes cause degradation of acid-labile protecting groups or promote unwanted side reactions.
Q2: Which type of column chromatography is most effective for pyrazole purification?
The optimal choice of chromatography depends directly on the purification goal and the nature of the isomers you are separating.
-
Flash Column Chromatography (Normal Phase): This is the workhorse method for the general purification of synthetic reaction mixtures and the separation of regioisomers.[4] It is cost-effective and scalable. Standard silica gel is the most common stationary phase.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for high-resolution separations. It is the method of choice for separating challenging regioisomers and is essential for resolving enantiomers.[2] HPLC can be performed in several modes:
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. Excellent for separating non-polar to moderately polar isomers.
-
Reverse-Phase (RP-HPLC): The most common HPLC mode, using a non-polar stationary phase (like C18) and a polar mobile phase. Ideal for a wide range of polar pyrazole intermediates.
-
Chiral HPLC: Employs a chiral stationary phase (CSP) to resolve enantiomers. This can be run in normal-phase, polar organic, or reverse-phase modes.[5][6]
-
-
Supercritical Fluid Chromatography (SFC): Often considered a more efficient and "greener" alternative to HPLC for chiral separations.[3] It offers faster separations and reduced solvent consumption, making it highly valuable for scaling up the isolation of pure enantiomers.[3]
Q3: How do I select the right stationary phase for my pyrazole derivative?
The choice of stationary phase is the most critical parameter in developing a successful purification method. The table below provides a starting point based on the separation challenge.
Table 1: Comparison of Common Stationary Phases for Pyrazole Purification
| Separation Goal | Recommended Stationary Phase | Typical Application | Key Considerations |
| General Cleanup / Regioisomer Separation | Standard Silica Gel (60 Å, 40-63 µm) | Flash chromatography of crude reaction mixtures. | Most common and cost-effective.[2] Its acidic nature can affect sensitive compounds. |
| High-Resolution Regioisomer Separation | C18-Bonded Silica (Reverse-Phase) | RP-HPLC for polar intermediates and difficult-to-separate regioisomers. | A good alternative when normal-phase fails; method development is often straightforward.[2] |
| Separation of Enantiomers (Chiral) | Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2) | Chiral HPLC or SFC. These have demonstrated excellent and often complementary chiral recognition for pyrazole derivatives.[2][5][6] | The mechanism of separation relies on complex interactions like hydrogen bonding and π-π stacking.[5][6] |
| Separation of Enantiomers (Chiral) | Pirkle-type CSPs (e.g., (R,R)Whelk-O1) | Chiral HPLC or SFC. Useful for a wide variety of racemates and can show complementary selectivity to polysaccharide columns.[3] | Effective for compounds capable of π-π interactions, hydrogen bonding, and dipole interactions. |
| Purification of Acid-Sensitive Pyrazoles | Alumina (Neutral or Basic) / Florisil | Flash chromatography for compounds that degrade on silica gel. | Less acidic than silica, but selectivity will differ. Method development with TLC is crucial.[2] |
Q4: What are the best starting points for mobile phase selection?
For initial method development, simple binary solvent systems are recommended. The polarity should be adjusted so that the target compound has a Retention Factor (Rf) of ~0.2-0.35 on a TLC plate for flash chromatography, or a retention time (k') of 2-10 in HPLC.
Table 2: Starting Mobile Phase Conditions for Pyrazole Purification
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Scientific Rationale |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate Gradient | This system offers a wide polarity range and is effective for a majority of synthetic intermediates.[7] Dichloromethane/Methanol can be used for more polar compounds. |
| RP-HPLC | C18 | Water / Acetonitrile or Water / Methanol (often with 0.1% TFA or Formic Acid) | Acetonitrile and methanol are the most common organic modifiers. Acid additives improve peak shape for basic pyrazoles by ensuring a consistent protonation state. |
| Chiral NP-HPLC | Polysaccharide CSP | n-Hexane / Ethanol or n-Hexane / Isopropanol | The alcohol acts as a polar modifier, competing with the analyte for hydrogen bonding sites on the CSP.[6] Adjusting its concentration is key to achieving resolution. |
| Chiral Polar Organic Mode | Polysaccharide CSP | 100% Acetonitrile or 100% Methanol | This mode can offer very short analysis times and sharp peaks, making it ideal for high-throughput screening or reaction monitoring.[5][6] |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to resolving the most frequent issues encountered during the purification of pyrazole intermediates.
Problem 1: My pyrazole isomers are co-eluting or have very poor separation on a silica gel column. What should I do?
This is the most common challenge, especially with regioisomers. The key is a logical, step-wise approach to method optimization.
Causality: Co-elution occurs when the difference in affinity of the isomers for the stationary phase is insufficient for the given mobile phase to resolve them. Their similar structures lead to nearly identical polarity.[2]
Troubleshooting Workflow:
-
Confirm with TLC: First, verify that you can see any separation on a TLC plate.[2] Run the TLC in various solvent systems (e.g., Hexane/EtOAc, Toluene/Acetone, DCM/MeOH). If you cannot achieve baseline separation on TLC, you will not achieve it on the column.
-
Optimize the Mobile Phase:
-
Shallow the Gradient: If you see slight separation on TLC, a shallower gradient during the column run will increase the resolution.
-
Change Solvent Selectivity: Switch to a different solvent system. For example, if Hexane/EtOAc fails, try a system with a different type of solvent, like Toluene (aromatic) or Dichloromethane (chlorinated). Different solvents interact with your compounds in unique ways, which can often unlock the required selectivity.
-
-
Increase Stationary Phase Volume: Use a longer or wider column relative to your sample mass. This provides more theoretical plates and increases the opportunity for separation.
-
Switch to HPLC: If flash chromatography fails, the higher efficiency of HPLC is the next logical step. A C18 column with a Water/Acetonitrile gradient is an excellent starting point for many pyrazole isomers.
Problem 2: I'm seeing significant peak tailing in my HPLC analysis. What is the cause and how can I fix it?
Peak tailing reduces resolution and compromises the accuracy of quantification. It is typically caused by undesirable secondary interactions between the analyte and the stationary phase.
Causality & Solutions:
-
Acid-Base Interactions (Silica): The nitrogen atoms in the pyrazole ring are basic and can interact strongly with acidic silanol groups on the surface of silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier like triethylamine (~0.1-0.5%) or pyridine to the mobile phase. This neutralizes the active silanol sites and dramatically improves peak shape.
-
-
Column Overload: Injecting too much sample mass onto the column is a common cause of both tailing and fronting.[2]
-
Solution: Reduce the injection volume or dilute your sample. Ensure you are operating within the loading capacity of your column.
-
-
Column Degradation: A void at the head of the column or a contaminated guard column can lead to poor peak shape.[2]
-
Solution: Replace the guard column. If the problem persists, try backflushing the analytical column or replacing it if it is old.[2]
-
Problem 3: My pyrazole intermediate appears to be degrading on the silica gel column. How can I prevent this?
This indicates that your compound is sensitive to the acidic environment of standard silica gel.
Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are acidic (pKa ~4.5). This acidity can be sufficient to cleave acid-labile protecting groups (like Boc or acetals) or catalyze degradation pathways.
Solutions:
-
Use a Deactivated Stationary Phase:
-
Neutralized Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a base (like triethylamine), then re-equilibrate with your mobile phase.
-
Alternative Sorbents: Switch to a less acidic stationary phase like neutral alumina or Florisil.[2] Always perform TLC analysis on these sorbents first, as their selectivity will be different from silica.
-
-
Work Quickly: Minimize the time your compound spends on the column. Use a faster flow rate (for flash chromatography) and collect fractions efficiently.[2]
-
Switch to Reverse-Phase: RP-HPLC is often much gentler on acid-sensitive molecules. The mobile phases are typically aqueous and can be buffered to a specific pH to maximize compound stability.
Problem 4: My crude sample won't dissolve in the starting mobile phase. What is the best way to load it onto the column?
Using a strong solvent to dissolve and load your sample directly onto the column will destroy your separation before it even begins.
Causality: If you load the sample in a solvent that is much stronger than your mobile phase (e.g., loading a DCM solution onto a column running 5% EtOAc in Hexane), the sample will precipitate and/or travel down the column as a diffuse band with the strong solvent front, leading to broad peaks and zero resolution.
Solution: Dry Loading
This is the universally preferred method for poorly soluble samples.[2]
-
Dissolve your crude mixture in a suitable strong solvent (e.g., Dichloromethane, Methanol, Acetone) in a round-bottom flask.
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
This technique ensures that your entire sample starts as a very tight, uniform band at the top of the column, leading to optimal separation.[2]
Section 3: Standardized Protocols
These protocols provide a self-validating framework for common purification workflows.
Protocol 1: General Purification of a Crude Pyrazole Intermediate using Flash Chromatography
Objective: To purify a multi-gram scale crude pyrazole product from a synthetic reaction.
Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot a TLC plate and develop it in a solvent system of Hexane/Ethyl Acetate (e.g., start with 4:1).
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.35, and there is visible separation from major impurities. This solvent system will be your starting point.
-
-
Column Packing:
-
Select a column size appropriate for your sample mass (a general rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
-
Pack the column as a slurry using the initial, weak mobile phase (e.g., 5% EtOAc in Hexane).[2] Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
If the sample is soluble in a minimal amount of the mobile phase or a slightly stronger, compatible solvent, load it as a concentrated solution.
-
If not, use the Dry Loading method as described in Problem 4.[2]
-
-
Elution and Fractionation:
-
Begin elution with the weak mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis. A slow, shallow gradient is better for resolving closely eluting spots.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
-
Post-Processing:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified pyrazole intermediate.
-
Protocol 2: Method Development for Chiral Separation of Pyrazole Enantiomers via HPLC
Objective: To develop an analytical method for separating the enantiomers of a chiral pyrazole intermediate, with a view to future scale-up.
Methodology:
-
Column and Mode Selection:
-
Start with a polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2) as they have a high success rate for a broad range of compounds.[5][6]
-
Begin with the Polar Organic Mode as it is fast. Use 100% Acetonitrile as the mobile phase. If no separation is observed, switch to 100% Methanol.
-
-
Initial Screening:
-
Set the flow rate to 1 mL/min and the UV detection wavelength to a value where your compound absorbs strongly.
-
Inject a small volume (5-10 µL) of your racemic sample (~1 mg/mL).
-
If you see any peak splitting or broadening, you have a promising starting point.
-
-
Method Optimization (if needed):
-
If the polar organic mode fails, switch to Normal Phase Mode .
-
Start with a mobile phase of 90:10 n-Hexane/Ethanol.
-
Run a screen by varying the alcohol modifier, trying both Ethanol and Isopropanol at concentrations from 5% to 20%. The choice of alcohol and its concentration are critical for modulating the hydrogen-bonding interactions that govern chiral recognition.[6]
-
-
Validation and Analysis:
Section 4: Visual Guides & Workflows
The following diagrams illustrate the logical workflows for method development and troubleshooting in pyrazole purification.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Systematic workflow for troubleshooting poor separation.
References
- Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Supporting Information. Royal Society of Chemistry.
-
Al-Majed, A. A., Al-Dies, A. M., El-Gamal, M. I., & Atia, M. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25733–25745. Available at: [Link]
- BenchChem Technical Support Team. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.
-
Al-Majed, A. A., Al-Dies, A. M., El-Gamal, M. I., & Atia, M. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Published by the National Institutes of Health. Available at: [Link]
-
G. de la Herrán, et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(7), 3199. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Available at: [Link]
-
Welch, C. J., et al. (2013). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies. Available at: [Link]
-
Pawar, S. S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Research and Review, 12(19). Available at: [Link]
-
Kumar, K. A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 3(1), 1-8. Available at: [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Minimizing byproducts in the cyclocondensation synthesis of pyrazoles
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis via cyclocondensation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively. The formation of pyrazoles, particularly through the classic Knorr synthesis, is a cornerstone of heterocyclic chemistry; however, controlling byproduct formation is a common challenge that can significantly impact yield and purity.[1][2][3] This guide will equip you with the knowledge to minimize these unwanted side reactions and achieve your desired products with high fidelity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Issue 1: Formation of Regioisomeric Pyrazole Byproducts
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?
A: This is the most prevalent issue in the Knorr pyrazole synthesis and related cyclocondensations.[2] The formation of regioisomers stems from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can undergo initial condensation with the hydrazine. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[2][4]
Underlying Causality:
The reaction proceeds through a series of equilibria involving the formation of hydrazone and enamine intermediates.[5] The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. The subsequent cyclization and dehydration, which is often the rate-determining step, leads to the formation of the pyrazole ring.[2] The preferred pathway is dictated by the relative reactivity of the two carbonyls and the stability of the intermediates.
Troubleshooting Protocol:
-
Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity.
-
Protocol: Consider switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6] These solvents can alter the tautomeric equilibrium of the 1,3-dicarbonyl and influence the protonation state of the hydrazine, thereby directing the initial condensation to a specific carbonyl group.[4][6] For instance, in the synthesis of certain trifluoromethylpyrazoles, highly polar protic solvents favor the formation of one regioisomer, while polar aprotic solvents favor the other.[4]
-
-
pH Control: The pH of the reaction medium is a critical parameter.
-
Protocol: Acid catalysis can protonate a carbonyl group, making it more electrophilic and promoting the initial attack by hydrazine. Conversely, basic conditions can deprotonate the 1,3-dicarbonyl to form an enolate, altering its nucleophilicity. Systematically screen the reaction with catalytic amounts of a mild acid (e.g., acetic acid) or a base (e.g., piperidine).
-
-
Temperature Optimization:
-
Protocol: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Start the reaction at 0 °C and slowly allow it to warm to room temperature, monitoring the isomeric ratio by TLC or LC-MS.
-
-
Catalyst Screening:
-
Protocol: The use of Lewis acid catalysts (e.g., LiClO₄) can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the regioselectivity.[1] Experiment with different Lewis acids and monitor the impact on the product distribution.
-
Issue 2: Incomplete Reaction and/or Isolation of Intermediates
Q: My reaction is sluggish, and I'm isolating a stable intermediate instead of the final pyrazole product. What is this intermediate, and how can I drive the reaction to completion?
A: The intermediate you are likely isolating is a hydroxypyrazoline, which is formed after the initial cyclization but before the final dehydration to the aromatic pyrazole.[2] In some cases, a di-addition product of hydrazine can also be formed.[2] The stability of these intermediates can lead to incomplete conversion.
Underlying Causality:
The final dehydration step to form the aromatic pyrazole ring is often the rate-determining step and requires overcoming an energy barrier.[2] If the reaction conditions are not sufficiently forcing, the hydroxypyrazoline intermediate can be the major product.
Troubleshooting Protocol:
-
Increase Reaction Temperature:
-
Protocol: If the reaction is being run at room temperature, gradually increase the temperature to the boiling point of the solvent. Refluxing in a higher-boiling solvent like toluene or xylene can provide the necessary energy to drive the dehydration.
-
-
Acid Catalysis for Dehydration:
-
Protocol: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, to the reaction mixture. The acid will protonate the hydroxyl group of the intermediate, converting it into a better leaving group (water) and facilitating the elimination to form the pyrazole.
-
-
In Situ Oxidation:
-
Protocol: For reactions that form pyrazoline intermediates (a common occurrence when starting from α,β-unsaturated ketones), an in-situ oxidation step is necessary.[7] After the initial condensation, introduce a mild oxidizing agent like bromine or simply heat the reaction mixture in DMSO under an oxygen atmosphere to facilitate aromatization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][5] The mechanism is generally accepted to proceed as follows:
-
Initial attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl to form a carbinolamine intermediate.
-
Dehydration of the carbinolamine to form a hydrazone (an imine).
-
Tautomerization of the hydrazone to an enamine.
-
Intramolecular attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group to form a five-membered ring intermediate (a hydroxypyrazoline).
-
Dehydration of the hydroxypyrazoline to yield the final aromatic pyrazole.[2][5]
Q2: How do steric and electronic effects of the substituents on the 1,3-dicarbonyl influence the reaction?
A2: The electronic and steric nature of the R¹ and R² substituents on the 1,3-dicarbonyl significantly impacts the regioselectivity.[2] Electron-withdrawing groups will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. Sterically bulky groups will hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl. By understanding these effects, you can often predict the major regioisomer.
Q3: Are there alternative, more regioselective methods for pyrazole synthesis?
A3: Yes, while the Knorr synthesis is widely used, other methods can offer superior regioselectivity. For example, [3+2] cycloaddition reactions, such as those between sydnones and alkynes, can provide pyrazoles with excellent regiocontrol.[4][8] Additionally, multicomponent reactions have been developed that allow for the one-pot synthesis of highly substituted pyrazoles with good control over the substitution pattern.[3]
Data Summary and Experimental Protocols
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | Mixture | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | Improved Selectivity | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | High Selectivity | [6] |
| CF₃-ynones | Aryl/Alkyl Hydrazines | HFIP | 3-CF₃ Isomer Favored | [4] |
| CF₃-ynones | Aryl/Alkyl Hydrazines | DMSO | 5-CF₃ Isomer Favored | [4] |
Experimental Protocol: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol
This protocol is a general guideline and should be adapted for specific substrates.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (0.1-0.2 M).
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Heating (if necessary): If the reaction is slow at room temperature, gently heat the mixture to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Knorr Pyrazole Synthesis - Competing Regiochemical Pathways
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Diagram 2: Troubleshooting Workflow for Pyrazole Synthesis Byproducts
Caption: Decision tree for troubleshooting common pyrazole synthesis issues.
References
-
Al-Adhami, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6583. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489. [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Nenajdenko, V. G., & Rulev, A. Y. (2017). AgOTf-catalysed selective synthesis of 3-CF3 pyrazoles. Organic & Biomolecular Chemistry, 15(43), 9163-9173. [Link]
-
Stevens, E. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Brauch, S., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7542-7550. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Stability issues of aminomethyl pyrazoles during synthesis and storage
Welcome to the technical support center for aminomethyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the synthesis and storage of this important class of heterocyclic compounds. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and successful application of your aminomethyl pyrazole derivatives.
Introduction to Aminomethyl Pyrazole Stability
Aminomethyl pyrazoles are versatile building blocks in medicinal chemistry, valued for their role in the synthesis of a wide range of biologically active molecules.[1][2][3] However, their inherent reactivity, stemming from the presence of both the pyrazole ring and the aminomethyl group, can lead to stability issues. Understanding the potential degradation pathways and the factors that influence them is crucial for obtaining high-purity compounds and ensuring their long-term viability. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: Synthesis and Purification
The synthesis of aminomethyl pyrazoles, while well-established, can be prone to side reactions and product degradation if not carefully controlled. This section addresses common problems observed during synthesis and purification.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Scientific Rationale |
| Low reaction yield with significant side product formation | Incorrect pH: The cyclization step to form the pyrazole ring is often pH-sensitive. Highly acidic or basic conditions can lead to hydrolysis of intermediates or promote side reactions. | Optimize pH: Carefully neutralize the reaction mixture before the cyclization step. A detailed study of the reaction between methyl hydrazine and ethyl 2-cyano-3-ethoxyacrylate highlighted the importance of neutralizing the basicity from the first step to improve the efficiency of the second step. |
| Reactive Intermediates: The β-ketonitrile or α,β-unsaturated nitrile precursors can be susceptible to polymerization or alternative cyclization pathways under harsh conditions. | Control Reaction Temperature: Maintain the recommended reaction temperature to minimize the formation of undesired byproducts. Lowering the temperature may slow down the reaction but can significantly improve selectivity. | |
| Product discoloration (yellowing or darkening) upon isolation | Oxidation: The aminomethyl group, particularly if attached to an electron-rich pyrazole ring, can be susceptible to aerial oxidation, leading to the formation of colored impurities. | Inert Atmosphere: Perform the reaction work-up and product isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Residual Acid/Base: Trace amounts of acid or base from the synthesis can catalyze degradation upon concentration and storage. | Thorough Washing: Ensure the product is thoroughly washed to remove any residual acidic or basic reagents. Washing with a saturated sodium bicarbonate solution followed by brine is a common practice. | |
| Difficulty in purification by chromatography | Tailing or Streaking on Silica Gel: The basic aminomethyl group can interact strongly with the acidic silica gel, leading to poor separation. | Treated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites and improve peak shape. |
| On-column Degradation: The prolonged contact with the stationary phase can cause degradation of sensitive compounds. | Rapid Chromatography: Use flash chromatography with a higher flow rate to minimize the residence time of the compound on the column. Consider alternative purification methods like crystallization if possible. | |
| Formation of unexpected regioisomers | Ambident Nucleophilicity of Hydrazine: Substituted hydrazines have two non-equivalent nitrogen atoms that can act as nucleophiles, leading to the formation of regioisomeric pyrazoles. | Control of Reaction Conditions: The regioselectivity of the cyclization can often be influenced by the solvent and the presence of additives. For example, acidic conditions might favor one regioisomer over the other. |
Visualizing Potential Degradation Pathways
To better understand the stability challenges, it is helpful to visualize the potential degradation pathways. The following diagram illustrates a simplified overview of potential oxidative and hydrolytic degradation routes for a generic aminomethyl pyrazole.
Caption: Potential degradation pathways for aminomethyl pyrazoles.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of aminomethyl pyrazoles.
Q1: My aminomethyl pyrazole sample has turned from a white solid to a yellow/brown oil over time. What happened and is it still usable?
A1: The color change is a strong indicator of degradation, most likely due to oxidation of the aminomethyl group or other sensitive functionalities on the pyrazole ring. The presence of colored impurities can significantly affect the outcome of subsequent reactions. It is highly recommended to re-purify the material before use. You can assess the purity by techniques such as NMR, LC-MS, or TLC.
Q2: What are the ideal storage conditions for aminomethyl pyrazoles?
A2: Based on general principles for handling heterocyclic amines and to minimize degradation, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture, which can facilitate hydrolysis, especially if acidic or basic impurities are present.
Q3: I am struggling to get a clean NMR spectrum of my aminomethyl pyrazole, and I see broad peaks. What could be the cause?
A3: Broad peaks in the NMR spectrum can be due to several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in the synthesis can cause significant line broadening.
-
Proton Exchange: The amine protons can undergo chemical exchange, which can lead to broadening. This can sometimes be resolved by adding a drop of D₂O to the NMR tube to exchange the amine protons for deuterium.
-
Aggregation: Some aminomethyl pyrazoles may aggregate in solution, leading to broader signals. Trying a different NMR solvent or acquiring the spectrum at a different temperature might help.
-
Instability in Solution: The compound may be degrading in the NMR solvent. If the sample is dissolved in a reactive solvent like chloroform-d (which can be slightly acidic), degradation can occur. Using a more inert solvent like DMSO-d₆ or benzene-d₆ might be a better option.
Q4: Are there any specific safety precautions I should take when handling aminomethyl pyrazoles?
A4: Aminomethyl pyrazoles, like many other heterocyclic amines, should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
Experimental Protocols
This section provides detailed methodologies for key procedures related to ensuring the stability of aminomethyl pyrazoles.
Protocol 1: General Procedure for the Purification of Aminomethyl Pyrazoles by Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For basic aminomethyl pyrazoles, add 1% triethylamine to the eluent to prevent tailing.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude aminomethyl pyrazole in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If the compound has low solubility in the eluent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent, add silica gel, and then remove the solvent under reduced pressure.
-
Elution: Place the dried, pre-adsorbed sample on top of the packed column and begin eluting with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene.
Protocol 2: Long-Term Storage of Aminomethyl Pyrazoles
-
Ensure Purity: Before long-term storage, ensure the compound is of high purity, as impurities can catalyze degradation.
-
Drying: Dry the purified compound thoroughly under high vacuum to remove any residual solvents.
-
Inert Atmosphere: Place the dried compound in a clean, dry amber vial.
-
Purge with Inert Gas: Flush the vial with an inert gas (argon or nitrogen) for several minutes to displace any air.
-
Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For highly sensitive compounds, consider using a flame-sealed ampoule.
-
Storage Location: Store the sealed vial at -20°C in a dark, dry place.
Decision-Making Workflow for Troubleshooting
The following diagram provides a logical workflow for troubleshooting common stability-related issues with aminomethyl pyrazoles.
Caption: Troubleshooting workflow for aminomethyl pyrazole stability.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Gaggeri, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Saleh, T. S., et al. (n.d.).
- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI.
- Hassan, A. S., et al. (2025).
- An Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). NIH.
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1][2][3] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs.[1] Its versatility allows for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[2][4] The specific biological activity and potency of pyrazole derivatives are profoundly influenced by the nature and position of their substituents.[4] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-substituted pyrazole derivatives, offering experimental data and mechanistic insights to inform future drug design and development.
The Significance of the 4-Position
The C4 position of the pyrazole ring is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the molecule's electronic properties, steric profile, and ability to interact with biological targets. Understanding the impact of these substitutions is crucial for optimizing the therapeutic efficacy and selectivity of pyrazole-based drug candidates.
Comparative Analysis of Biological Activities
This section compares the biological performance of 4-substituted pyrazole derivatives across several key therapeutic areas, supported by experimental data.
Anticancer Activity
The 4-position of the pyrazole ring plays a critical role in determining the anticancer potency of its derivatives. The nature of the substituent at this position can significantly influence the compound's interaction with various cancer-related targets, such as protein kinases and tubulin.
A notable example is the development of 3,4-diaryl pyrazole derivatives as potent tubulin polymerization inhibitors. One study reported a series of compounds with exceptional antitumor activity, with IC50 values in the nanomolar range against a panel of six cancer cell lines.[5]
Table 1: Anticancer Activity of 3,4-Diaryl Pyrazole Derivatives [5]
| Compound | C4-Substituent | Cell Line | IC50 (nM) |
| 6 | 3,4,5-trimethoxyphenyl | Various | 0.06–0.25 |
In the context of pyrazolo[3,4-d]pyrimidine-based anticancer agents, the substituent at the 4-position has been shown to be a key determinant of cytotoxicity. Structure-activity relationship studies have revealed that the incorporation of an aniline moiety at this position enhances potency, while aliphatic amines lead to a decrease in activity.[4] This suggests that the aromatic nature and potential for specific interactions of the aniline group are crucial for the observed anticancer effects.[4]
Kinase Inhibitory Activity
Protein kinases are critical targets in oncology and other diseases, and pyrazole-based compounds have emerged as potent kinase inhibitors.[2] The substituent at the 4-position can influence the binding affinity and selectivity of these inhibitors.
For instance, in a series of pyrazole-based JNK3 inhibitors, the initial lead compound, a 4-(pyrazol-3-yl)-pyrimidine, demonstrated an IC50 of 0.63 μM.[5] This spurred further investigation into the SAR of this scaffold.
Table 2: Kinase Inhibitory Activity of a 4-(Pyrazol-3-yl)-pyrimidine Derivative [5]
| Compound | Target | IC50 (µM) |
| 1 | JNK3 | 0.63 |
Anti-inflammatory Activity
Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example of a selective COX-2 inhibitor.[2] The nature of the substituent at the 4-position can significantly impact the potency and selectivity of these compounds.
A study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors provided a clear comparison of different substituents on a benzylidene ring attached to the pyrazole core.
Table 3: COX-2 Inhibitory Activity of 4-Substituted Pyrazole-Pyridazine Hybrids [4]
| Compound | 4-Substituent on Benzylidene Ring | COX-2 IC50 (µM) |
| 5f | 3,4,5-trimethoxy | 1.50 |
| 6f | 3,4,5-trimethoxy | 1.15 |
| 5e | p-bromo | > celecoxib |
| 6e | p-bromo | > celecoxib |
| 5b | p-methoxy | poor |
| 6b | p-methoxy | poor |
| 5c | p-chloro | poor |
| 6c | p-chloro | poor |
| Celecoxib | - | 2.16 |
The data indicates that bulky, electron-donating groups like the trimethoxy substitution at the para position of the benzylidene ring significantly enhance COX-2 inhibitory activity, surpassing that of celecoxib.[4] In contrast, single electron-donating (methoxy) or electron-withdrawing (chloro, bromo) groups at the para position resulted in poor activity.[4]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrazole derivatives have shown promise in this area, and substitutions at the 4-position can modulate their antimicrobial spectrum and potency.
A study on new haloaminopyrazole derivatives demonstrated their activity against various bacterial strains. The minimum inhibitory concentration (MIC) values highlight the impact of halogen substitution.
Table 4: Antimicrobial Activity of 4-Substituted Haloaminopyrazoles [3]
| Compound | 4-Substituent on Phenyl Ring | Bacterial Strain | MIC (µg/mL) |
| 4b | 4-chloro | S. aureus, E. faecalis, P. aeruginosa, E. coli | 460 |
| 4a | fluoro | S. aureus | 230 (MBIC) |
| 5a | fluoro | S. aureus | 230 (MBIC) |
The results suggest that halogen substitution, particularly with chlorine and fluorine, can confer broad-spectrum antibacterial activity.[3] Another study on pyrazole-4-carboxamide derivatives indicated that both electron-donating (e.g., dimethyl, methoxy) and strong electron-withdrawing (e.g., nitro, chloro) groups on an attached phenyl ring can lead to activity against both Gram-positive and Gram-negative bacteria.[6]
Experimental Methodologies
The synthesis and evaluation of 4-substituted pyrazole derivatives involve a series of well-established chemical and biological protocols.
General Synthesis of 4-Substituted Pyrazoles
A common and versatile method for the synthesis of 4-substituted pyrazoles is through the Vilsmeier-Haack reaction. This reaction allows for the formylation of a pyrazole precursor at the 4-position, which can then be further modified.
Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrazole
-
Reagent Preparation: In a cooled flask, slowly add phosphorus oxychloride (POCl3) to dimethylformamide (DMF) with stirring.
-
Reaction: Add the pyrazole precursor to the Vilsmeier reagent at a controlled temperature.
-
Hydrolysis: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Work-up: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the 4-formyl pyrazole derivative.
Mechanistic Insights and Structure-Activity Relationships
The substituent at the 4-position of the pyrazole ring can influence biological activity through a combination of electronic, steric, and hydrophobic effects.
-
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 4-position can alter the electron density of the pyrazole ring. This can affect the pKa of the pyrazole nitrogens and their ability to participate in hydrogen bonding with the target protein. For example, in some kinase inhibitors, EDGs on an adjacent aryl ring have been shown to be favorable for activity.
-
Steric Effects: The size and shape of the substituent at the 4-position can influence how the molecule fits into the binding pocket of the target protein. Bulky substituents may cause steric hindrance, preventing optimal binding, or they may provide additional favorable van der Waals interactions. The observation that a cyclobutyl group was more optimal than smaller or larger groups for a particular kinase inhibitor suggests a finely tuned steric requirement in the binding site.
-
Hydrophobicity: The lipophilicity of the substituent at the 4-position can affect the compound's solubility, cell permeability, and overall pharmacokinetic properties. Halogen atoms, for instance, can increase lipophilicity, which may enhance membrane permeability and contribute to improved antimicrobial activity.
Conclusion and Future Directions
The 4-position of the pyrazole ring is a critical determinant of the biological activity of its derivatives. This guide has provided a comparative analysis of the SAR of 4-substituted pyrazoles across anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial activities, supported by experimental data. The choice of substituent at this position, whether it be an aryl, alkyl, halo, or other functional group, can profoundly impact potency and selectivity. Future research should continue to explore a diverse range of substituents at the 4-position and employ computational modeling in conjunction with experimental screening to rationally design novel pyrazole-based therapeutics with improved efficacy and safety profiles.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2016). PubMed. [Link]
-
Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024). Taylor & Francis Online. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]
-
“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. (2023). BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]
-
Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2010). ResearchGate. [Link]
-
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (2024). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (2014). Chapman University Digital Commons. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (n.d.). MDPI. [Link]
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). ResearchGate. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry. [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Protected (1H-Pyrazol-4-yl)methanamines for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole moiety is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics. The strategic introduction of a (methanamine)methyl group at the C4 position of the pyrazole ring provides a critical attachment point for building molecular complexity. However, the reactivity of the pyrazole's NH group necessitates the use of a protecting group during synthesis. This guide provides an in-depth, comparative analysis of the synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine and two key alternatives: the tert-butyloxycarbonyl (Boc) and benzyl (Bn) protected analogues. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide your selection of the optimal synthetic intermediate for your research endeavors.
Introduction: The Strategic Importance of N-Protected (Pyrazol-4-yl)methanamines
The (1H-pyrazol-4-yl)methanamine scaffold is a valuable building block in drug discovery due to its ability to participate in a variety of coupling reactions, such as amide bond formation, reductive amination, and urea formation. The choice of the N-protecting group is a critical decision that influences not only the stability of the intermediate but also the conditions required for its eventual removal, impacting the overall efficiency and convergency of a synthetic route. The tetrahydropyranyl (THP) group, a hemiaminal ether, offers a distinct set of properties compared to the more common carbamate (Boc) and benzyl protecting groups. This guide will illuminate these differences through a detailed examination of their respective synthetic pathways and chemical behaviors.
Synthetic Strategies and Comparative Analysis
The synthesis of N-protected (1H-pyrazol-4-yl)methanamines can be broadly approached via two primary routes: the reductive amination of a corresponding aldehyde or the reduction of a nitrile. The choice of starting material and protecting group strategy significantly impacts the overall yield, purity, and scalability of the process.
A common precursor for these syntheses is 1H-pyrazole-4-carbaldehyde, which can be prepared via several methods, most notably the Vilsmeier-Haack reaction. The pyrazole nitrogen is then protected, followed by the conversion of the aldehyde to the methanamine.
Below, we compare the synthesis of the THP-protected target molecule with its Boc and Benzyl-protected counterparts.
Synthetic Workflow Overview
Figure 1: General synthetic pathways to N-protected (1H-pyrazol-4-yl)methanamines.
Performance Comparison of N-Protecting Groups
The choice of protecting group is a critical determinant of the synthetic strategy. Here, we compare the key features of THP, Boc, and Benzyl groups in the context of pyrazole chemistry.
| Protecting Group | Introduction Method | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| THP (Tetrahydropyranyl) | Acid-catalyzed addition of dihydropyran | Stable to bases, organometallics, and nucleophiles | Mildly acidic conditions (e.g., p-TsOH in alcohol, dilute HCl)[1] | Low cost of protecting agent; mild deprotection. | Introduces a chiral center, potentially leading to diastereomers; less stable to strong acids than Boc or Bn. |
| Boc (tert-Butyloxycarbonyl) | Reaction with di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions | Strong acids (e.g., TFA, HCl)[2] | Widely used; clean deprotection byproducts (isobutylene and CO₂). | Can be labile under certain reductive amination conditions; requires strong acid for removal. |
| Benzyl (Bn) | Reaction with benzyl bromide or chloride | Very stable to both acidic and basic conditions | Catalytic hydrogenation (e.g., H₂, Pd/C)[3] | Robust and stable to a broad range of reagents. | Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocols and Data
Synthesis of this compound
This synthesis proceeds via a three-step sequence starting from 1H-pyrazole.
Step 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Figure 2: Protection of 1H-pyrazole with a THP group.
-
Protocol: To a solution of 1H-pyrazole (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq). Stir the reaction mixture at room temperature for 12 hours. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.
-
Yield: Typically >95%.[4]
-
Causality: The acidic catalyst protonates the dihydropyran, generating a resonance-stabilized carbocation that is readily attacked by the nucleophilic nitrogen of the pyrazole. The reaction is generally high-yielding and clean.
Step 2: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde
Figure 3: Vilsmeier-Haack formylation of the THP-protected pyrazole.
-
Protocol: In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C and add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. To this, add a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with a solution of sodium hydroxide and extract the product with ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Yield: 60-70%.
-
Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles. The THP-protected pyrazole is sufficiently activated for electrophilic substitution at the C4 position.
Step 3: Synthesis of this compound
Figure 4: Reductive amination to form the target methanamine.
-
Protocol: Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a solution of ammonia in methanol (7N). Stir the mixture at room temperature for 2 hours. Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to give the desired product.
-
Yield: 75-85%.
-
Causality: Reductive amination is a direct and efficient method for converting aldehydes to amines. The use of a large excess of ammonia drives the formation of the intermediate imine, which is then reduced in situ by sodium borohydride.
Comparative Synthesis of N-Boc and N-Benzyl Analogues
The synthesis of the Boc and Benzyl protected analogues can be achieved through similar synthetic routes, with variations in the protection and deprotection steps.
Synthesis of tert-butyl ((1H-pyrazol-4-yl)methyl)carbamate
This intermediate can be synthesized by the reduction of 4-cyano-1H-pyrazole followed by Boc protection of the resulting amine, or by direct reductive amination of 1-Boc-1H-pyrazole-4-carbaldehyde.
-
Via Nitrile Reduction: 4-Cyano-1H-pyrazole is first protected with a Boc group. The resulting N-Boc-4-cyanopyrazole is then reduced, for instance, using lithium aluminum hydride (LAH) or catalytic hydrogenation (e.g., H₂, Raney Nickel).
-
Yield: The reduction step typically proceeds in good yield (70-90%).
-
-
Via Reductive Amination: 1-Boc-1H-pyrazole-4-carbaldehyde is subjected to reductive amination with a source of ammonia, such as ammonium acetate with a reducing agent like sodium cyanoborohydride.
-
Yield: Generally in the range of 60-80%.
-
Synthesis of (1-benzyl-1H-pyrazol-4-yl)methanamine
-
Protocol: 1-Benzyl-1H-pyrazole-4-carbonitrile can be reduced to the corresponding amine using LAH in THF or by catalytic hydrogenation.
-
Yield: High yields, often exceeding 90%, are achievable with LAH.[5]
Deprotection Strategies: A Comparative Overview
The ease and selectivity of the deprotection step are paramount in the final stages of a synthesis.
-
THP Deprotection: The THP group is readily cleaved under mild acidic conditions, such as treatment with p-TsOH in methanol or dilute aqueous HCl at room temperature.[1] This mildness is a significant advantage, particularly for sensitive substrates.
-
Boc Deprotection: Removal of the Boc group requires strong acidic conditions, typically trifluoroacetic acid (TFA) in DCM.[2] While effective, these conditions may not be suitable for molecules containing other acid-labile functional groups.
-
Benzyl Deprotection: The benzyl group is most commonly removed by catalytic hydrogenation (e.g., H₂ over Pd/C).[3] This method is clean and efficient but is not compatible with reducible functional groups like alkenes, alkynes, or nitro groups.
Conclusion: Selecting the Optimal Synthetic Intermediate
The choice between THP, Boc, and Benzyl protected (1H-pyrazol-4-yl)methanamines depends on the specific requirements of the overall synthetic strategy.
-
This compound is an excellent choice when mild deprotection conditions are required and the introduction of a new stereocenter is not a concern. Its low cost and high-yield synthesis make it an attractive option for large-scale production.
-
tert-butyl ((1H-pyrazol-4-yl)methyl)carbamate is a versatile intermediate due to the well-established chemistry of the Boc group. It is ideal for syntheses that can tolerate strong acidic deprotection conditions.
-
(1-benzyl-1H-pyrazol-4-yl)methanamine offers the most robust protection, suitable for multi-step syntheses involving a wide range of reagents. However, the need for catalytic hydrogenation for deprotection limits its applicability in the presence of reducible functional groups.
By carefully considering the stability, deprotection conditions, and overall synthetic compatibility of each protecting group, researchers can select the most appropriate building block to streamline their drug discovery efforts.
References
-
RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-Pyrazole-3,5-Diamine Core. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Retrieved from [Link]
-
EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
Holzer Group. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Retrieved from [Link]
-
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Qualitas1998. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved from [Link]
-
ResearchGate. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]
-
RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
ScienceDirect. (n.d.). Protecting groups. Retrieved from [Link]
-
AWS. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-Benzyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
Sources
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1107620-72-3・tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate・tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
A Comparative Analysis of Pyrazole-Based Scaffolds in Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of pyrazole-based scaffolds in the design of kinase inhibitors. Intended for researchers, scientists, and drug development professionals, this document delves into the structural advantages of the pyrazole core, contrasts it with alternative scaffolds, and provides detailed experimental protocols for inhibitor evaluation. Our goal is to equip you with the foundational knowledge and practical methodologies necessary to advance your kinase inhibitor discovery programs.
Introduction: The Central Role of Scaffolds in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. Small molecule kinase inhibitors typically function by competing with adenosine triphosphate (ATP) at the enzyme's active site. The core chemical structure, or "scaffold," of these inhibitors is paramount. It provides the foundational geometry and key pharmacophoric features required for high-affinity binding to the kinase hinge region, a conserved sequence of amino acids that forms the backbone of the ATP-binding pocket.
The ideal scaffold is not merely a structural anchor; it must also confer favorable physicochemical properties, such as synthetic accessibility, metabolic stability, and appropriate lipophilicity, which are critical for transforming a potent compound into a viable drug candidate.[1]
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design
Among the multitude of heterocyclic systems used in medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for kinase inhibitor design.[2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of features that make it exceptionally well-suited for targeting the kinase ATP pocket.
Key Advantages of the Pyrazole Scaffold:
-
Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N-2 nitrogen). This duality allows it to form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This interaction is a cornerstone of high-affinity binding for many Type I and Type II inhibitors.[1][2]
-
Structural Versatility and Synthetic Tractability: The pyrazole core is synthetically accessible and can be readily substituted at multiple positions. This allows for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[1][4]
-
Favorable Physicochemical Properties: Compared to more complex or lipophilic scaffolds, pyrazole-based inhibitors can often be designed to have better drug-like properties, including improved solubility and reduced lipophilicity, which can lead to better oral bioavailability and safety profiles.[1]
Mechanism of Interaction: Pyrazole and the Kinase Hinge
The primary mode of interaction for many pyrazole-based inhibitors involves the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues.
Caption: General binding mode of a Type I kinase inhibitor in the ATP pocket.
The diagram below illustrates a more specific interaction, where the pyrazole's N-H group donates a hydrogen bond to a backbone carbonyl, and the adjacent nitrogen accepts a hydrogen bond from a backbone N-H in the hinge region. This bidentate interaction provides a strong anchor for the inhibitor.
Caption: Pyrazole scaffold forming hydrogen bonds with the kinase hinge region.
Case Studies: FDA-Approved Pyrazole-Based Kinase Inhibitors
The success of the pyrazole scaffold is evidenced by the number of FDA-approved drugs that incorporate this core structure.[1] Two prominent examples are Crizotinib and Ruxolitinib.
Case Study 1: Crizotinib (Xalkori®) - An ALK/ROS1/MET Inhibitor
Crizotinib is an ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met tyrosine kinases.[5] It is a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive.[6]
-
Scaffold and Binding: The core of Crizotinib features a 3-substituted aminopyrazole ring. The pyrazole moiety forms crucial hydrogen bonds with the hinge region of ALK, specifically with the backbone of Met1199 and Glu1197.[2] This interaction anchors the molecule in the ATP-binding site, allowing other parts of the drug to make additional contacts that confer potency and selectivity.[2][7]
Case Study 2: Ruxolitinib (Jakafi®) - A JAK1/JAK2 Inhibitor
Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2, and it is approved for the treatment of myelofibrosis and polycythemia vera.[1][8]
-
Scaffold and Binding: Ruxolitinib's structure contains a pyrazole ring attached to a pyrrolo[2,3-d]pyrimidine core.[1] While the pyrrolopyrimidine portion forms the primary hydrogen bonds with the JAK2 hinge (residues Glu930 and Leu932), the pyrazole ring is integral to the overall binding affinity and contributes to a hydrogen bond network involving water molecules and other residues like Leu855 and Lys857.[1][9] This demonstrates how the pyrazole can be a critical component even when not directly forming the primary hinge interactions. Ruxolitinib binds to the active, phosphorylated form of the JAK2 kinase domain.[10][11]
Comparative Analysis: Pyrazole vs. Alternative Scaffolds
While pyrazole is a powerful scaffold, numerous other heterocyclic systems are successfully employed in kinase inhibitor design. A comparative analysis highlights the relative strengths and weaknesses of each. Here, we compare the pyrazole scaffold to two other common cores: aminopyrimidine and quinazoline .
| Scaffold | Key Features & Advantages | Representative Inhibitors | Potential Liabilities |
| Pyrazole | • H-bond donor & acceptor• Good drug-like properties• High synthetic tractability | Crizotinib (ALK), Ruxolitinib (JAK), Erdafitinib (FGFR)[1] | Can be susceptible to N-methylation or glucuronidation. |
| Aminopyrimidine | • Excellent H-bond donor/acceptor pattern for hinge binding• Well-established synthetic routes | Imatinib (Bcr-Abl), Nilotinib (Bcr-Abl) | Can have higher lipophilicity; potential for off-target effects on related kinases. |
| Quinazoline | • Rigid, planar structure• Strong hinge-binding interactions• Extensive history in kinase inhibition | Gefitinib (EGFR), Erlotinib (EGFR) | Often associated with higher molecular weight and lipophilicity; potential for hERG liability. |
Performance Data Comparison (Illustrative)
The following table presents hypothetical but representative IC₅₀ data to illustrate how different scaffolds can impact potency against a target kinase and selectivity against a common off-target.
| Compound | Scaffold | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Ratio (Off-Target/Target) |
| Inhibitor P | Pyrazole | 5 | 500 | 100 |
| Inhibitor A | Aminopyrimidine | 10 | 150 | 15 |
| Inhibitor Q | Quinazoline | 2 | 80 | 40 |
Data are for illustrative purposes only and do not represent specific real-world compounds.
As the table suggests, the choice of scaffold is a critical determinant of both potency and selectivity. The pyrazole scaffold in "Inhibitor P" provides excellent potency with a superior selectivity profile, a highly desirable outcome in drug discovery.
Experimental Evaluation of Kinase Inhibitors
Objective comparison of inhibitor performance requires robust and standardized experimental protocols. Below are methodologies for key in vitro assays.
Experimental Workflow
A typical kinase inhibitor screening cascade involves a primary biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Caption: A typical experimental workflow for kinase inhibitor screening.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol measures the amount of ADP produced during a kinase reaction, which is inversely correlated with inhibitor potency.
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) in the appropriate buffer (e.g., 1% DMSO final concentration).
-
Kinase Reaction Setup: In a 384-well plate, add:
-
2.5 µL of test compound or vehicle control (DMSO).
-
5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).
-
2.5 µL of a 4X ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on the target kinase.
Principle: This assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells. A decrease in cell viability in the presence of the inhibitor suggests on-target activity.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability relative to vehicle-treated cells. Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The pyrazole scaffold has undeniably earned its status as a privileged structure in kinase inhibitor design, contributing to numerous life-saving therapies.[2][3][12] Its unique combination of hydrogen bonding capacity, synthetic versatility, and favorable drug-like properties makes it a powerful starting point for new discovery programs.[1] However, the landscape of drug discovery is ever-evolving. The continued exploration of novel scaffolds, including macrocycles and covalent inhibitors, will be essential for targeting kinases that have proven difficult to drug and for overcoming acquired resistance to existing therapies. A deep understanding of the comparative advantages of different scaffolds, grounded in robust experimental data, will remain a cornerstone of successful kinase inhibitor development.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central (PMC). [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. PubMed. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
-
Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. [Link]
-
Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. PubMed Central (PMC). [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health (NIH). [Link]
-
Crizotinib Interactions with ALK and c-MET. (a,b) Comparison of... ResearchGate. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]
-
L1198F Mutation Resensitizes Crizotinib to ALK by Altering the Conformation of Inhibitor and ATP Binding Sites. PubMed. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. MDPI. [Link]
-
Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. ResearchGate. [Link]
-
Geometric positions of hydrogen bonding interactions between crizotinib... ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L1198F Mutation Resensitizes Crizotinib to ALK by Altering the Conformation of Inhibitor and ATP Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors.[1][2][3] However, the very features that make pyrazoles effective can also lead to off-target interactions, or cross-reactivity, with unintended enzymes. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazole-based inhibitors, supported by experimental data and detailed protocols to empower your own investigations.
The Double-Edged Sword: Why Cross-Reactivity Matters
In drug discovery, achieving absolute target specificity is a formidable challenge.[4] Off-target effects can lead to unforeseen side effects or even therapeutic benefits.[5] Therefore, a thorough understanding of an inhibitor's cross-reactivity is not just a regulatory hurdle but a critical component of its pharmacological characterization. For pyrazole-based inhibitors, which often target ATP-binding sites in kinases or the active sites of enzymes like cyclooxygenases (COX), the potential for cross-reactivity is significant due to structural similarities across enzyme families.
This guide will delve into the cross-reactivity of pyrazole-based inhibitors targeting three major enzyme classes: Cyclooxygenases (COX), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs), and p38 MAP Kinase. We will explore their on-target potency versus their off-target interactions and provide the methodologies to assess this critical aspect of drug development.
Visualizing the Path to Selectivity: A Typical Kinase Inhibitor Screening Workflow
The journey to characterizing a selective inhibitor involves a multi-step process. The following diagram illustrates a standard workflow for assessing the cross-reactivity of a novel pyrazole-based kinase inhibitor.
I. Pyrazole-Based COX Inhibitors: A Tale of Two Isoforms
The selective inhibition of COX-2 over COX-1 is a classic example of the importance of cross-reactivity studies. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[6] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and primarily involved in inflammation.[6] Pyrazole-containing compounds like Celecoxib have been designed to selectively target COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
Comparative Potency of Celecoxib
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-1 | 82 µM[9] | 12-fold[9] |
| COX-2 | 40 nM[10] | ||
| Rofecoxib | COX-1 | >100 µM[9] | >4.0-fold[9] |
| COX-2 | 25 µM[9] | ||
| Diclofenac | COX-1 | 0.076 µM[9] | 2.9-fold[9] |
| COX-2 | 0.026 µM[9] |
Note: Lower IC50 values indicate higher potency. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).
II. JAK Inhibitors: Navigating the Kinome
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[11] Their high degree of structural similarity makes achieving selectivity a significant challenge. Ruxolitinib, a pyrazole-based inhibitor, was the first FDA-approved JAK inhibitor and demonstrates preferential inhibition of JAK1 and JAK2.[7][12]
Ruxolitinib's Selectivity Profile
| Target | IC50 |
| JAK1 | 3.3 nM[7][13] |
| JAK2 | 2.8 nM[7][13] |
| TYK2 | 19 nM[7] |
| JAK3 | 428 nM[7] |
As the data indicates, Ruxolitinib is significantly more potent against JAK1 and JAK2 than JAK3, a key factor in its therapeutic window.[12][13]
III. CDK and p38 MAPK Inhibitors: The Quest for Specificity in Cancer and Inflammation
Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[14] Similarly, p38 MAP kinase is a key player in inflammatory responses.[15] The development of pyrazole-based inhibitors for these targets is an active area of research, with a strong emphasis on minimizing off-target effects to reduce toxicity.[16][17]
Comparative Potency of Pyrazole-Based CDK and p38 MAPK Inhibitors
| Compound | Primary Target | IC50 (Primary Target) | Key Off-Targets | IC50 (Off-Targets) |
| AT7519 | CDK2 | 10-210 nM (multi-CDK)[1] | GSK3β | 89 nM[1] |
| Compound 22 | CDK2/5 | 24 nM / 23 nM[1] | - | - |
| BIRB 796 | p38 MAPK | - | - | - |
| Compound 6a | Src, B-Raf, EGFRs, VEGFR-2 | Nanomolar range[18] | p38α | Almost complete loss of inhibition[18] |
The regioisomeric switch in compound 6a dramatically shifting its activity from p38α to cancer-related kinases highlights how subtle structural modifications can profoundly impact selectivity.[18]
Experimental Protocols for Cross-Reactivity Assessment
To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays.
In Vitro Kinase Inhibition Assay
This biochemical assay is a fundamental first step in determining an inhibitor's potency and selectivity.[19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[20]
-
MgCl2[20]
-
Test inhibitor (serially diluted)
-
Positive control inhibitor
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Protocol:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor and positive control in the kinase assay buffer.
-
Prepare a master mix containing the kinase, substrate, and MgCl2 in the kinase assay buffer.[20]
-
-
Assay Setup:
-
In a microplate, add the serially diluted test inhibitor or controls to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km for each kinase to ensure accurate IC50 determination.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[19]
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in luminescence-based assays like ADP-Glo, a reagent is added to convert the ADP generated to ATP, which then drives a luciferase reaction.[6]
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context.[2][21] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[22]
Objective: To verify the direct binding of a pyrazole-based inhibitor to its intended target and potential off-targets in intact cells.
Materials:
-
Cultured cells
-
Test inhibitor
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-buffered saline)
-
Protease inhibitor cocktail
-
PCR tubes or microplate
-
Thermal cycler or heating block
-
Lysis buffer
-
Equipment for protein quantification and Western blotting or other protein detection methods.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1-3 hours).[2]
-
-
Harvesting and Resuspension:
-
Harvest the cells, wash with ice-cold PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.[2]
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a microplate.
-
Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[3]
-
-
Lysis and Fractionation:
-
Lyse the cells using methods like freeze-thaw cycles.[22]
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing the Mechanism: Pyrazole Inhibitor Binding
The following diagram illustrates the general mechanism of a Type I pyrazole-based kinase inhibitor, which binds to the active, "DFG-in" conformation of the kinase at the ATP-binding site.
Conclusion and Future Perspectives
The pyrazole scaffold will undoubtedly continue to be a cornerstone in the design of novel enzyme inhibitors. As our understanding of the human kinome and other enzyme families deepens, so too will our ability to rationally design more selective inhibitors. The methodologies outlined in this guide provide a robust framework for assessing the cross-reactivity of these compounds, a critical step in translating a promising lead into a safe and effective therapeutic. By combining rigorous in vitro screening with cellular target engagement assays, researchers can build a comprehensive picture of a pyrazole inhibitor's activity, paving the way for the next generation of targeted therapies.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
-
In vitro kinase assay and inhibition assay. Bio-protocol. Available at: [Link]
-
IC50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ResearchGate. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
202192Orig1s000. accessdata.fda.gov. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. ResearchGate. Available at: [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
-
TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ScienceDirect. Available at: [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]
-
Ruxolitinib for the treatment of myelofibrosis: its clinical potential. PMC. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. Available at: [Link]
-
Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. International Journal of Computer Applications. Available at: [Link]
-
4.14. Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. MDPI. Available at: [Link]
-
Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. PubMed. Available at: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. protocols.io [protocols.io]
- 21. news-medical.net [news-medical.net]
- 22. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Bridging the Bench and the Bedside: In Vitro vs. In Vivo Activity of Novel Pyrazole-Based Drug Candidates
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for designing potent and selective therapeutic agents.[1][2] From the anti-inflammatory celecoxib to a multitude of kinase inhibitors in oncology, pyrazole-containing drugs have made a significant impact across diverse therapeutic areas.[1][2][3] However, the journey from a promising compound synthesized in a flask to a life-changing medicine is fraught with challenges. A frequent and critical hurdle is the translational disconnect between a compound's performance in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo).
This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for novel pyrazole-based drug candidates. Moving beyond a mere listing of protocols, we will delve into the causal logic behind experimental choices, establish a framework for robust data interpretation, and explore how to build a strong In Vitro-In Vivo Correlation (IVIVC). Our goal is to equip fellow researchers, scientists, and drug development professionals with the insights needed to navigate this critical translational gap effectively.
The In Vitro Landscape: Establishing Target Engagement and Cellular Potency
In vitro studies are the foundational phase of drug discovery, designed to answer two primary questions: "Does the compound interact with its intended molecular target?" and "Does this interaction translate to a measurable effect in a cellular context?" For pyrazole-based compounds, which frequently target enzymes like protein kinases, this stage is paramount.[4][5]
Causality in Assay Selection
The choice of in vitro assays is not arbitrary; it is a strategic process aimed at building a comprehensive profile of the drug candidate.
-
Biochemical Assays (Target Engagement): These cell-free systems isolate the target protein and the drug candidate to directly measure binding affinity or enzymatic inhibition. For a pyrazole-based kinase inhibitor, a typical assay would measure the concentration of the compound required to inhibit 50% of the kinase's activity (the IC50 value). This provides the purest measure of on-target potency without the complexities of cell membranes or competing intracellular molecules.[3]
-
Cell-Based Assays (Functional Potency): These experiments move the investigation into a more biologically relevant context. Here, we measure the compound's effect on a specific cellular process. For an anti-cancer pyrazole derivative, this could involve assays for cell viability (e.g., MTT or SRB assays), proliferation, or apoptosis induction.[6][7] The result, often expressed as the half-maximal effective concentration (EC50), demonstrates that the compound can cross the cell membrane, engage its target, and elicit a downstream biological response.
-
Selectivity Profiling: A crucial step is to assess the compound's activity against a panel of related and unrelated targets. A pyrazole kinase inhibitor, for example, should be screened against a broad panel of other kinases. High selectivity is a hallmark of a promising drug candidate, as "off-target" effects are a primary cause of toxicity in vivo.
Comparative Data for Hypothetical Pyrazole Drug Candidates
To illustrate the importance of this multi-pronged approach, let's consider three hypothetical pyrazole-based kinase inhibitors targeting "Kinase X."
| Parameter | Candidate PZ-101 | Candidate PZ-102 | Candidate PZ-103 (Control) |
| Target (Kinase X) IC50 | 15 nM | 25 nM | 500 nM |
| Cell Viability (MCF-7) EC50 | 100 nM | 50 nM | >10 µM |
| Kinase Selectivity Panel (400 kinases) | 5 kinases inhibited >50% at 1 µM | 2 kinases inhibited >50% at 1 µM | 25 kinases inhibited >50% at 1 µM |
| Aqueous Solubility | 150 µg/mL | 5 µg/mL | 200 µg/mL |
Insight: PZ-101 shows the best target potency (lowest IC50), but PZ-102 is more potent in the cell-based assay. This could suggest better cell permeability for PZ-102. Critically, PZ-102 is also more selective, making it a stronger candidate despite a slightly weaker biochemical potency. PZ-103 is a poor candidate due to weak potency and low selectivity. The poor solubility of PZ-102 is a red flag for potential in vivo issues.
The In Vivo Challenge: Navigating Efficacy, Pharmacokinetics, and Safety
A compound that performs beautifully in vitro may fail spectacularly in vivo. The transition to a living system introduces a host of complex variables that determine a drug's ultimate success. These are broadly categorized as pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Key In Vivo Assessments
-
Pharmacokinetics (PK): This is the study of Absorption, Distribution, Metabolism, and Excretion (ADME). A drug candidate, often administered to rodent models initially, is measured in the bloodstream and various tissues over time. Poor oral absorption, rapid metabolism in the liver, or an inability to reach the target tissue can all lead to efficacy failure, regardless of in vitro potency.[1] For pyrazoles, metabolism can be a particular concern, and early assessment is vital.[1]
-
Efficacy Studies: These experiments test whether the drug has the desired therapeutic effect in a disease model. For an anti-cancer pyrazole, this typically involves a mouse xenograft model, where human cancer cells are implanted in immunocompromised mice.[8] The primary endpoint is often a reduction in tumor volume compared to a vehicle-treated control group.
-
Toxicology/Safety Studies: At every stage, the safety of the candidate is paramount. Initial studies involve monitoring the animals for signs of distress, weight loss, or changes in behavior. More detailed studies will examine organ health through histology and blood chemistry analysis.
Comparative Data for Pyrazole Drug Candidates in a Xenograft Model
Let's follow our candidates from the in vitro stage into an in vivo mouse xenograft model (MCF-7 tumors).
| Parameter | Candidate PZ-101 | Candidate PZ-102 | Candidate PZ-103 (Control) |
| Dosing Regimen | 50 mg/kg, oral, once daily | 50 mg/kg, oral, once daily | 50 mg/kg, oral, once daily |
| Tumor Growth Inhibition (TGI) | 35% | 15% | 5% |
| Maximum Tolerated Dose (MTD) | >100 mg/kg | 50 mg/kg | >100 mg/kg |
| Oral Bioavailability (F%) | 45% | 2% | 60% |
| Observed Toxicity | None | Mild lethargy at 50 mg/kg | None |
Insight: Here, the story changes dramatically. PZ-101, which had good potency and solubility, shows modest efficacy. The star in vitro candidate, PZ-102, performs very poorly. The PK data reveals the culprit: extremely low oral bioavailability (2%), likely due to the poor solubility we noted earlier. The drug isn't being absorbed into the bloodstream, so it cannot reach the tumor. This is a classic and costly example of a poor in vitro-in vivo correlation.
Bridging the Gap: Establishing a Robust In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to use in vitro data to reliably predict in vivo outcomes.[9][10] This correlation is the holy grail of early drug development, as it can save immense time and resources by identifying compounds likely to fail before they enter costly animal studies.[11][12]
Establishing a strong IVIVC involves a multi-parameter analysis:
-
Integrating PK/PD: The key is to correlate the in vitro potency (IC50/EC50) with the actual concentration of the drug achieved in the target tissue in vivo over time. A potent compound is useless if it cannot achieve and maintain a therapeutic concentration at the site of action.
-
Biorelevant Assays: Standard in vitro assays may not fully capture the in vivo environment. Using more complex models, such as 3D cell cultures (spheroids) or co-culture systems, can improve predictive value.
-
Physicochemical Properties: Early measurement of properties like solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability (e.g., using liver microsomes) is essential. These properties are often the primary drivers of poor IVIVC.
Visualization of the Drug Development Workflow
The following workflow illustrates the ideal progression and decision-making process, integrating in vitro and in vivo studies.
Caption: A streamlined workflow for pyrazole drug discovery.
Focus on Mechanism: Pyrazole Inhibitors of the ERK/MAPK Signaling Pathway
Many pyrazole-based compounds function as kinase inhibitors.[4][5] The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a common target in oncology as it is a critical regulator of cell proliferation and survival.[13]
The ERK/MAPK pathway is a classic signaling cascade where a series of kinases phosphorylate and activate one another. A pyrazole-based inhibitor might, for example, be designed to be a potent and selective ATP-competitive inhibitor of MEK1/2, the kinases directly upstream of ERK1/2. By blocking MEK, the inhibitor prevents the phosphorylation and activation of ERK, thereby shutting down the pro-proliferative signals downstream.[13]
Caption: Inhibition of the ERK/MAPK pathway by a pyrazole drug.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential.
Protocol 1: In Vitro Cell Viability (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.[6]
-
Objective: To determine the EC50 value of a pyrazole candidate against a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., MCF-7).
-
96-well cell culture plates.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO).
-
SRB solution (0.4% w/v in 1% acetic acid).
-
10% Trichloroacetic acid (TCA), cold.
-
10 mM Tris base solution.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no cell" blank.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.
-
Measurement: Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition versus log(concentration) and use non-linear regression to determine the EC50 value.
-
Protocol 2: In Vivo Murine Xenograft Efficacy Study
This protocol outlines a standard efficacy study in an immunodeficient mouse model.
-
Objective: To evaluate the anti-tumor efficacy of a pyrazole candidate in vivo.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Cancer cell line (e.g., MCF-7) prepared in Matrigel.
-
Pyrazole compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated as (Length x Width²)/2.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, PZ-101 at 50 mg/kg, Positive Control Drug). Typically n=8-10 mice per group.
-
Dosing: Administer the compound as per the study design (e.g., daily oral gavage) for a set period (e.g., 21 days). Record the body weight of each mouse daily.
-
Tumor Measurement: Measure tumor volumes with calipers twice weekly.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the dosing period. Euthanize animals according to ethical guidelines.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using appropriate tests (e.g., ANOVA). Monitor body weight as a primary indicator of toxicity.
-
Conclusion
The development of novel pyrazole-based drug candidates is a testament to the power of medicinal chemistry. However, true success lies in the careful and strategic navigation of the complex path from in vitro discovery to in vivo validation. By understanding the causality behind our experimental choices, insisting on robust and well-controlled protocols, and constantly striving to build a predictive bridge between the bench and the bedside, we can increase the probability of translating a promising molecule into a clinically effective therapy. The key takeaway is that in vitro potency is merely an invitation to the game; a deep understanding of ADME, pharmacokinetics, and a strong IVIVC is what ultimately allows a compound to win.
References
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. Available at: [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1153-1175. Available at: [Link]
-
Sayyed, A. A., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(5), 1084. Available at: [Link]
-
Fouad, M. A., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 991-1006. Available at: [Link]
-
Uddin, M. J., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Pharmaceutical Chemistry Journal, 57(5), 629-644. Available at: [Link]
-
Premier Consulting. (2023). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 589. Available at: [Link]
-
Geronikaki, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 135. Available at: [Link]
-
Desai, N. C., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(15), 10567-10593. Available at: [Link]
-
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Available at: [Link]
-
Sisinni, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10886. Available at: [Link]
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Fortune Journal of Health Sciences, 3(10), 1464-1481. Available at: [Link]
-
Uddin, M. J., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Russian Journal of General Chemistry, 93(5), 1185-1200. Available at: [Link]
-
Johnson & Johnson. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]
-
Geronikaki, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 135. Available at: [Link]
-
Zhang, M., et al. (2019). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 24(23), 4252. Available at: [Link]
-
Ray, P. K., et al. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Current Pharmaceutical Letters and Reviews, 2(2), 1-13. Available at: [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. Available at: [Link]
-
Mantu, D., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]
-
Marroum, P. J. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(2), 6-12. Available at: [Link]
-
Marroum, P. J. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. premier-research.com [premier-research.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Regioisomer Analysis in Unsymmetrically Substituted Pyrazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics, featuring in drugs for a wide array of conditions.[1] However, the synthesis of unsymmetrically substituted pyrazoles often presents a significant challenge: the formation of regioisomers. The precise control and subsequent analysis of these isomers are critical, as different regioisomers can exhibit vastly different pharmacological activities and toxicological profiles.
This guide provides an in-depth comparison of synthetic strategies for unsymmetrically substituted pyrazoles, with a strong focus on the analytical techniques required to differentiate and quantify the resulting regioisomers. We will delve into the mechanistic underpinnings of regioselectivity and provide field-proven experimental protocols to empower you in your research.
The Challenge of Regioselectivity in Pyrazole Synthesis
The most common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine.[1] When the 1,3-dicarbonyl is unsymmetrical and a substituted hydrazine is used, two regioisomeric pyrazoles can be formed. The crux of the issue lies in which nitrogen of the hydrazine attacks which carbonyl group of the dicarbonyl compound.
Figure 1: General scheme for the formation of regioisomers in unsymmetrical pyrazole synthesis.
Factors influencing the regiochemical outcome are multifaceted and include:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway to minimize steric clash.
-
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, pH, and the presence of catalysts can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[3]
Comparative Analysis of Synthetic Methodologies
While numerous methods exist for pyrazole synthesis, we will focus on the most prevalent and versatile approaches, comparing their regioselective outcomes.
The Knorr Pyrazole Synthesis and its Variants
The Knorr synthesis, a classic method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4] The regioselectivity of the Knorr synthesis is notoriously dependent on the reaction conditions and the nature of the substituents.
Mechanism Insights: The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of the hydrazine on one of the carbonyl groups is often the regiochemistry-determining step. For substituted hydrazines, the more nucleophilic nitrogen (typically the substituted one) will preferentially attack the more electrophilic carbonyl group.[3]
Figure 2: Simplified mechanistic pathways in the Knorr pyrazole synthesis leading to regioisomers.
Experimental Data Comparison:
| 1,3-Dicarbonyl | Hydrazine | Solvent | Catalyst | Regioisomeric Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Acetic Acid | 93:7 | [3] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Acetic Acid | 13:87 | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | HCl | 98:2 | [3] |
| 1-(p-Tolyl)-1,3-butanedione | Methylhydrazine | DMSO | Acetic Acid | Improved selectivity over EtOH | [3] |
Note: Ratios are illustrative and can vary. "A" and "B" refer to the two possible regioisomers.
Key Takeaway: The choice of hydrazine has a profound impact. Methylhydrazine, with its more nucleophilic substituted nitrogen, favors one regioisomer, while the less nucleophilic substituted nitrogen of phenylhydrazine leads to the opposite preference.[3] Acid catalysis and solvent polarity are also critical levers for controlling regioselectivity.[3]
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, which typically proceeds through a Michael addition followed by cyclization and oxidation or elimination of a leaving group to afford the pyrazole.[1]
Mechanism Insights: The regioselectivity is determined by the initial Michael addition of the hydrazine to the β-carbon of the unsaturated system. The more nucleophilic nitrogen of the substituted hydrazine will generally add to the electrophilic β-carbon.
Table of Regioselectivity in α,β-Unsaturated Carbonyl Reactions:
| α,β-Unsaturated Carbonyl | Hydrazine | Conditions | Predominant Regioisomer | Reference |
| Chalcone | Phenylhydrazine | Ethanol, reflux | 1,3,5-Triphenylpyrazole | [5] |
| α-Benzotriazolyl-α,β-unsaturated ketones | Monosubstituted hydrazines | Toluene, reflux | High regioselectivity | [6] |
Key Takeaway: The presence of a good leaving group on the α- or β-position of the carbonyl compound can facilitate the reaction and often leads to high regioselectivity.[1]
Definitive Analysis of Regioisomers: A Multi-pronged Approach
Once the synthesis is complete, the crucial step is to unambiguously determine the structure of the major regioisomer and quantify the isomeric ratio. A combination of chromatographic and spectroscopic techniques is indispensable.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating regioisomers, which often exhibit subtle differences in polarity.
Experimental Protocol: HPLC Separation of Pyrazole Regioisomers
-
Column Selection: A C18 reversed-phase column is a good starting point. For more challenging separations, consider columns with different stationary phases (e.g., phenyl-hexyl).
-
Mobile Phase Optimization: Begin with a gradient of water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol. Isocratic elution can be employed for routine analysis once optimal conditions are found.
-
Detection: UV detection is typically suitable for pyrazoles, which are chromophoric. Select a wavelength where both isomers have significant absorbance.
-
Quantification: The relative ratio of the regioisomers can be determined by integrating the peak areas, assuming similar molar absorptivities.
Flash Chromatography: For preparative scale separation, flash chromatography on silica gel is commonly used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[7]
Figure 3: Workflow for the analysis and separation of pyrazole regioisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for the structural elucidation of pyrazole regioisomers.
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the substituents can provide initial clues. However, these are often insufficient for unambiguous assignment on their own.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern.[2]
-
2D NMR Techniques (NOESY and HMBC): These are the key experiments for definitive structure assignment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons. For an N-substituted pyrazole, a NOESY correlation between the protons of the N-substituent and the proton on the adjacent C5 position is a powerful diagnostic tool.[8]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. Correlations between the protons of the N-substituent and the C3 and C5 carbons of the pyrazole ring can definitively establish the point of attachment.[8]
-
Experimental Protocol: NMR Analysis of Pyrazole Regioisomers
-
Sample Preparation: Dissolve the purified regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C Spectra: Obtain high-resolution 1D spectra to identify all proton and carbon signals.
-
Acquire 2D NOESY Spectrum: This will show spatial proximity between protons. Look for correlations between the N-substituent and the pyrazole ring protons.
-
Acquire 2D HMBC Spectrum: This will establish long-range H-C correlations. Identify correlations from the N-substituent protons to the pyrazole ring carbons (C3 and C5).
Table of Diagnostic NMR Correlations for N-Methyl Pyrazole Regioisomers:
| Experiment | Observation for 1,3-Disubstituted Isomer | Observation for 1,5-Disubstituted Isomer |
| NOESY | Correlation between N-CH₃ protons and C5-H | Correlation between N-CH₃ protons and C3-substituent protons |
| HMBC | Correlation between N-CH₃ protons and C5 | Correlation between N-CH₃ protons and C3 |
Mass Spectrometry (MS): While MS will typically show the same molecular ion for both regioisomers, fragmentation patterns can sometimes differ, providing additional structural clues. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[8]
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination.[9] This technique can be particularly useful for validating assignments made by NMR or for resolving ambiguous cases.
Conclusion
The synthesis of unsymmetrically substituted pyrazoles with high regioselectivity is a challenging yet achievable goal. A thorough understanding of the reaction mechanism and the judicious choice of reactants and conditions are paramount. This guide has provided a framework for comparing synthetic methodologies and has detailed the critical analytical workflows necessary for the definitive characterization and quantification of regioisomers. By employing a combination of chromatographic separation and advanced NMR techniques, researchers can confidently navigate the complexities of pyrazole synthesis and accelerate their drug discovery and development programs.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Omega. [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
-
The reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines: Experimental and theoretical results. Tetrahedron. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. ruidera.uclm.es [ruidera.uclm.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, ensuring the protection of laboratory personnel and the environment.
The core principle of this guide is to treat this compound as a hazardous chemical waste, a necessary precaution due to the limited specific toxicological data available for this compound and the known biological activity of many pyrazole derivatives.[1][2][3]
Section 1: Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Corrosivity: Assumed to be corrosive to skin and eyes based on analogous structures.[4]
-
Biological Activity: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2] Uncontrolled release could have unintended environmental consequences.
-
Environmental Hazard: A related pyrazole compound is designated as an environmentally hazardous substance.[6]
Given these potential hazards, all personnel handling this compound must be thoroughly trained on its potential risks and the procedures outlined in this guide.[7]
Section 2: Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, including during disposal procedures:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, inspected before use. | To prevent skin contact with a potentially corrosive and biologically active compound.[5] |
| Eye Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes that could cause severe eye damage.[4] |
| Lab Coat | A chemically resistant lab coat. | To protect the wearer's clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. Respiratory protection may be required for large spills. | To minimize inhalation of any potential vapors or aerosols. |
Section 3: Waste Collection and Segregation Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.[8][9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] The label should also include the date the waste was first added to the container.
-
Aqueous Waste: Collect all aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.
-
Organic Solvent Waste: Solutions of the compound in organic solvents should be collected in a separate, appropriately labeled "Organic Hazardous Waste" container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[5]
-
Solid Waste: Collect any solid waste (e.g., contaminated filter paper, weighing boats) in a designated "Solid Hazardous Waste" container.
-
Empty Containers: Empty containers that held the pure compound or its solutions should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[7]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9] The container must be kept closed except when adding waste.[8]
Logical Flow for Waste Disposal Decision Making
Caption: Waste Segregation and Disposal Workflow
Section 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For a Small Spill (in a chemical fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor.
For a Large Spill (or a spill outside a fume hood):
-
Evacuate: Evacuate the immediate area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.
Section 5: Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[11][12] All chemical waste must be disposed of through your institution's hazardous waste management program.[7]
Procedure for Disposal:
-
Ensure Proper Labeling and Containment: Double-check that all waste containers are securely closed and accurately labeled.
-
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Documentation: Maintain a log of the waste generated and disposed of, as required by your institution and local regulations.
By adhering to these procedures, you contribute to a safe and sustainable research environment. The principles of chemical stewardship are a collective responsibility, and the proper disposal of chemical waste is a critical component of our professional practice.
References
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. [Link]
-
Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Duke University. Safe Handling of Hazardous Drugs. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. vumc.org [vumc.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
